1-Adamantyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-adamantyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-8(13)14-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLRDAOEBRPIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315774 | |
| Record name | 1-Adamantyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22635-62-7 | |
| Record name | 1-Adamantyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22635-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Adamantyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Adamantyl acetate CAS number and properties
CAS: 22635-62-7[1][2]
Part 1: Executive Summary
1-Adamantyl acetate (Adamantan-1-yl acetate) is a specialized ester derivative of the diamondoid hydrocarbon adamantane. Characterized by its rigid, cage-like structure and high lipophilicity, it serves as a critical building block in medicinal chemistry and advanced materials science. Unlike simple aliphatic esters, the steric bulk and electronic properties of the adamantyl group at the bridgehead position impart unique hydrolytic stability and solvolytic reactivity profiles.
In drug development, it is utilized to modulate the pharmacokinetic properties of therapeutic agents, enhancing blood-brain barrier (BBB) penetration and metabolic stability. In the semiconductor industry, it functions as a hydrophobicity-tuning intermediate in the synthesis of 193 nm photoresist polymers, where the adamantane cage provides essential etch resistance.
Part 2: Chemical Identity & Physical Properties[3][4]
Table 1: Physicochemical Profile
| Property | Data |
| CAS Number | 22635-62-7 |
| IUPAC Name | Adamantan-1-yl acetate |
| Molecular Formula | C₁₂H₁₈O₂ |
| Molecular Weight | 194.27 g/mol |
| Appearance | Low-melting solid or colorless semi-solid |
| Melting Point | ~30–40 °C (Solidifies upon standing; often distilled as liquid) |
| Boiling Point | 80–85 °C at 0.03 mmHg (Sublimes at ambient pressure) |
| Solubility | Soluble in DCM, CHCl₃, THF, Ethyl Acetate; Insoluble in Water |
| SMILES | CC(=O)OC12CC3CC(C1)CC(C3)C2 |
| 1H NMR (CDCl₃) |
Part 3: Synthesis & Production Protocols
Core Synthesis: DMAP-Catalyzed Acetylation
The most reliable route for high-purity synthesis involves the acetylation of 1-adamantanol using acetic anhydride, catalyzed by 4-dimethylaminopyridine (DMAP) in a pyridine solvent system. This method avoids the harsh conditions of acid chlorides, preventing potential skeletal rearrangements (e.g., 1,2-hydride shifts leading to 2-adamantyl derivatives).
Experimental Protocol
-
Reagents: 1-Adamantanol (1.0 equiv), Acetic Anhydride (1.5 equiv), Pyridine (Solvent/Base), DMAP (0.1 equiv).
-
Setup: Flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under nitrogen atmosphere.
-
Procedure:
-
Dissolve 1-adamantanol and DMAP in anhydrous pyridine.
-
Add acetic anhydride dropwise at 0 °C to control exotherm.
-
Heat the mixture to 60–70 °C for 12–20 hours.
-
Monitoring: Reaction progress is monitored by TLC (Hexane/EtOAc 4:1); product Rf ~0.7.
-
-
Workup:
-
Cool to room temperature.[1] Dilute with diethyl ether.
-
Wash sequentially with 1M HCl (to remove pyridine), sat. NaHCO₃ (to remove acetic acid), and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Vacuum distillation (80–85 °C @ 0.03 mmHg) or silica gel flash chromatography yields the pure ester.
Visualization: Synthesis Workflow
Caption: Step-by-step synthetic pathway for 1-Adamantyl acetate via DMAP-catalyzed esterification.
Part 4: Reactivity & Mechanistic Insights
Solvolysis and Carbocation Stability
1-Adamantyl acetate exhibits distinct reactivity compared to its isomer, 2-adamantyl acetate.[2] The bridgehead carbon (C1) forms a stable tertiary carbocation upon leaving group departure.[3] However, unlike standard tertiary carbons, the rigid cage structure prevents planarization (sp² hybridization), leading to a pyramidal carbocation.
-
Hydrolysis: Under acidic conditions, the ester cleaves via an
mechanism (Acid-catalyzed Alkyl-Oxygen cleavage), generating the stable 1-adamantyl cation. -
Comparison: 1-Adamantyl acetate undergoes solvolysis significantly faster than 2-adamantyl acetate (
), as the secondary 2-adamantyl cation is far less stable.
Visualization: Solvolysis Mechanism
Caption: S_N1 Solvolysis mechanism demonstrating the formation of the stable bridgehead carbocation.
Part 5: Applications in Research & Industry
Medicinal Chemistry: The "Lipophilic Bullet"
The adamantyl group is frequently termed a "lipophilic bullet."[4][5][6] Attaching an acetate group to the 1-position creates a prodrug motif or a hydrophobic anchor.
-
Pharmacokinetics: The adamantane cage increases logP (lipophilicity), facilitating passive transport across the Blood-Brain Barrier (BBB).
-
Metabolic Stability: The bridgehead carbons are resistant to metabolic oxidation compared to linear alkyl chains. 1-Adamantyl acetate serves as a model for testing esterase stability in bulky environments.
-
Target: Derivatives are explored as inhibitors for 11
-HSD1 (metabolic disorders) and NMDA receptors (neurology).
Advanced Materials: Photoresists
In the semiconductor industry, adamantyl esters are crucial for 193 nm argon fluoride (ArF) lithography.
-
Etch Resistance: The high carbon density and cage structure of the adamantyl group provide superior resistance to plasma etching processes compared to standard cycloalkyl groups.
-
Dissolution Inhibition: 1-Adamantyl acetate acts as a dissolution inhibitor in the unexposed regions of the photoresist. Unlike tertiary esters (e.g., 2-methyl-2-adamantyl) which are acid-labile switching groups, the 1-adamantyl ester is relatively acid-stable, used to tune the hydrophobicity and glass transition temperature (
) of the polymer matrix.
Part 6: Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles. Rinse immediately if contact occurs. |
| Storage | Hygroscopic | Store in a tightly sealed container at room temperature, away from moisture. |
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
Part 7: References
-
Organic Syntheses. "Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate." Org.[7][8] Synth.2021 , 98, 289-314.
-
BenchChem. "1-Adamantyl Acetate Technical Data and Applications."
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 519973, 1-Adamantyl acetate." PubChem.[7]
-
Wanka, L., et al. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chem. Rev.[5][6]2013 , 113(5), 3516–3604.[5][6]
-
Sigma-Aldrich. "Adamantan-1-yl acetate Product Specification & SDS." (Note: Generic landing page for search; specific CAS 22635-62-7 search required on vendor site).
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Adamantyl Acetate|CAS 22635-62-7|Research Chemical [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. scispace.com [scispace.com]
- 7. Adamantane - Wikipedia [en.wikipedia.org]
- 8. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
Technical Guide: Structural Elucidation of 1-Adamantyl Acetate
Content Type: Technical Whitepaper Subject: Analytical Chemistry / Organic Synthesis Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Researchers[1][2]
Executive Summary
1-Adamantyl acetate (
Unlike standard aliphatic esters, the structural validation of 1-adamantyl acetate is governed by the unique steric and electronic properties of the bridgehead carbon. This guide provides a rigorous, self-validating framework for its structural elucidation, distinguishing it from its isomer (2-adamantyl acetate) and hydrolysis products through orthogonal analytical techniques.[1][2]
Synthetic Context & Mechanistic Causality
To understand the impurity profile and spectral characteristics, one must understand the genesis of the molecule. The synthesis of 1-adamantyl acetate is not a trivial esterification due to the steric bulk of the adamantyl cage.[2][3]
The Bridgehead Constraint
Direct Fischer esterification is often sluggish.[2] The standard high-yield route involves the acetylation of 1-adamantanol using acetic anhydride under acid catalysis or nucleophilic catalysis (DMAP).[1][2]
Critical Insight: The reaction mechanism is heavily influenced by the stability of the 1-adamantyl cation .[2][4] The tertiary bridgehead position stabilizes the carbocation via hyperconjugation, making
Figure 1: Mechanistic pathway highlighting the carbocation intermediate, which explains the specific mass spectral fragmentation described in Section 3.
Spectroscopic Characterization (The Core)
Mass Spectrometry (GC-MS)
Primary Identifier: The Fragmentation Pattern.[1][2]
Unlike linear esters, 1-adamantyl acetate rarely displays a strong molecular ion (
-
Molecular Ion:
(Often <1% relative abundance).[2] -
Base Peak:
( ).[1][2]-
Causality: The acetate group is an excellent leaving group under electron impact (EI).[2] The resulting 1-adamantyl cation is exceptionally stable, dominating the spectrum.
-
-
Secondary Peaks:
( ), confirming the acetyl moiety.
Infrared Spectroscopy (FT-IR)
Functional Group Verification. IR is the rapid "Go/No-Go" test to confirm ester formation and absence of the starting alcohol.[1][2]
| Vibration Mode | Wavenumber ( | Diagnostic Value |
| C=O[1][2][5] Stretch | 1730 – 1740 | Definitive. Strong ester carbonyl signal.[1][2] |
| C-O Stretch | 1235 – 1245 | Strong acetate C-O-C stretch.[1][2] |
| C-H Stretch | 2850 – 2920 | Characteristic adamantane cage "hump".[1][2] |
| O-H Stretch | ~3300 | Absence required. Presence indicates unreacted 1-adamantanol.[1][2] |
Nuclear Magnetic Resonance (NMR)
This is the definitive method for structural proof.[2][3] The high symmetry (
Protocol: Self-Validating Integration
For the structure to be confirmed, the proton integration ratio must strictly follow 3 : 6 : 6 : 3 .
Table 1:
NMR Assignments (400 MHz,
)
| Position | Type | Multiplicity | Integration | Structural Logic | |
| Acetate Methyl | 1.95 – 2.00 | Singlet (s) | 3H | Isolated methyl group on carbonyl.[1][2] | |
| Ad-C2 | 2.10 – 2.15 | Broad Singlet / Multiplet | 6H | ||
| Ad-C3 | 2.00 – 2.05 | Broad Singlet | 3H | ||
| Ad-C4 | 1.60 – 1.70 | Multiplet | 6H |
Table 2:
NMR Assignments (100 MHz,
)
| Carbon Environment | Assignment Justification | |
| C=O (Carbonyl) | 170.5 | Typical ester carbonyl.[1][2] |
| C-O (Quaternary) | 80.4 | Diagnostic. The bridgehead carbon (C1) is heavily deshielded by oxygen.[1] |
| Ad-C2 ( | 41.5 | Methylene carbons adjacent to the substitution site.[1][2] |
| Ad-C3 ( | 30.8 | Methine bridgehead carbons. |
| Ad-C4 ( | 36.3 | Distal methylene carbons.[1][2] |
| Acetate Methyl | 22.7 | Typical acetyl methyl shift.[1][2] |
Quality Control & Impurity Profiling
In a drug development context, purity is paramount.[2] The unique chemistry of adamantane simplifies the impurity profile (no elimination to alkenes due to Bredt's Rule) but complicates hydrolysis detection.
Analytical Decision Tree
The following workflow ensures that the material meets the stringent requirements for pharmaceutical intermediates.
Figure 2: Quality Control workflow for validating batch integrity.
Distinguishing Isomers
A common error is confusing 1-adamantyl acetate with 2-adamantyl acetate .[1][2]
-
1-Adamantyl (Tertiary): C-O carbon at ~80 ppm .[1][2][3][6] Highly prone to
solvolysis.[1][2] -
2-Adamantyl (Secondary): C-O carbon at ~77 ppm .[1][2][6] Methine proton visible in
NMR at ~4.8 ppm (1-adamantyl has no proton at the substitution site).[1][2]
References
-
National Institute of Standards and Technology (NIST). "1-Adamantanol, acetate Mass Spectrum."[1][2] NIST Chemistry WebBook, SRD 69.[1][2][7][Link][1][2]
-
PubChem. "1-Adamantaneacetic acid (Analogous Structural Data)." National Library of Medicine.[2][Link][1][2]
-
Spectral Database for Organic Compounds (SDBS). "SDBS No. 1210297 (1-Adamantyl acetate)." AIST Japan.[1][2] (Searchable database). [Link][1][2]
Sources
- 1. 1-Adamantaneacetic acid | C12H18O2 | CID 123221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(1-Adamantyl)acetamide [webbook.nist.gov]
- 3. 1-Adamantyl Acetate|CAS 22635-62-7|Research Chemical [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 1,3-Adamantanediacetic acid(17768-28-4) 1H NMR spectrum [chemicalbook.com]
- 7. N-(1-Adamantyl)acetamide [webbook.nist.gov]
Precision Synthesis of 1-Adamantyl Acetate: Catalytic Strategies for Sterically Hindered Esters
[1]
Abstract This technical guide details the synthesis of 1-adamantyl acetate from 1-adamantanol, addressing the specific challenges posed by the steric bulk of the adamantane cage. Unlike primary or secondary alcohols, 1-adamantanol resists standard Fischer esterification and requires activation via nucleophilic catalysis (DMAP) or strong acid-mediated carbocation pathways.[1] This document provides two validated protocols: a high-precision nucleophilic catalytic route (Method A) and a scalable acid-catalyzed route (Method B), complete with mechanistic insights, characterization data, and troubleshooting frameworks.
Introduction & Mechanistic Rationale
The Challenge of the Adamantyl Cage
1-Adamantanol is a tertiary alcohol located at the bridgehead of a rigid tricyclic system. This structure imposes two critical constraints on chemical reactivity:
-
Steric Hindrance: The bulky cage structure effectively blocks the approach of nucleophiles to the hydroxyl bearing carbon, making
reactions impossible and significantly retarding bimolecular esterification kinetics. -
Bredt’s Rule: Elimination to form a double bond at the bridgehead is geometrically forbidden.[1] Consequently, unlike typical tertiary alcohols, 1-adamantanol does not readily dehydrate to an alkene under acidic conditions, but it does form a stable, long-lived carbocation (
pathway).[1]
Strategic Approaches
To overcome these barriers, synthesis must rely on highly electrophilic acylating agents or stable cationic intermediates.[1]
-
Route A: Nucleophilic Catalysis (Recommended). Utilizing 4-Dimethylaminopyridine (DMAP) generates an
-acylpyridinium intermediate.[1] This species is sufficiently electrophilic to attack the hindered hydroxyl group of 1-adamantanol under mild conditions.[1] -
Route B: Acid-Catalyzed Solvolysis. In the presence of strong acid (e.g.,
), 1-adamantanol generates the stable 1-adamantyl cation, which is subsequently trapped by acetic anhydride.[1]
Mechanistic Pathways Diagram[1]
Figure 1: Dual mechanistic pathways for the acetylation of 1-adamantanol. Route A (Green) utilizes kinetic activation of the anhydride, while Route B (Red) proceeds via the stable adamantyl carbocation.
Experimental Protocols
Method A: DMAP-Catalyzed Acetylation (The "Gold Standard")
This method is preferred for research and high-purity applications due to its mild conditions and high yield (~90%).[1] It avoids the formation of polymeric side products or acid-induced rearrangements.[1]
Reagents:
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)[1]
Protocol Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and an air-cooled condenser.
-
Charging: Add 1-adamantanol (e.g., 15.2 g, 100 mmol), DMAP (1.22 g, 10 mmol), and Pyridine (20 mL).
-
Activation: Add Acetic Anhydride (14.2 mL, 150 mmol) in one portion. The suspension will turn yellow/orange.[1]
-
Reaction: Heat the mixture to 60°C in an oil bath. Stir for 20 hours .
-
Note: The initial suspension should become a clear solution within 10-20 minutes.
-
-
Workup:
-
Purification: Dry organic layer over
, filter, and concentrate.
Method B: Acid-Catalyzed Synthesis (Bulk/Scalable)
Suitable for larger scales where chromatographic purification is not desired.[1]
Reagents:
-
1-Adamantanol[1]
-
Acetic Anhydride (Excess)[1]
-
Sulfuric Acid (
) (Catalytic drops) -
Solvent: n-Heptane or neat in Acetic Anhydride.[1]
Protocol Workflow:
-
Dissolve 1-adamantanol in n-heptane (or suspend in acetic anhydride).
-
Add catalytic conc.[1]
(approx 1-2 drops per gram of substrate) at room temperature.[1] -
Caution: Exothermic reaction.[1] Monitor temperature.
-
Stir for 1–3 hours. The formation of the adamantyl cation is rapid.
-
Quench by pouring onto ice/water.
-
Extract with non-polar solvent (Hexane/DCM), wash with bicarbonate, and evaporate.
Characterization Data
The following data validates the identity of 1-adamantyl acetate.
| Parameter | Value / Description | Notes |
| Physical State | Low-melting solid / Colorless oil | Solidifies ~30°C. Handle as liquid by warming.[1] |
| Melting Point | 31 – 32 °C | Sharp transition indicates high purity.[1] |
| Measured in | ||
| Quaternary C shift (80.[5]4) confirms esterification.[1] | ||
| IR Spectrum | 1731 | Absence of broad -OH band (~3300) confirms conversion.[1] |
Troubleshooting & Critical Controls
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the DMAP-catalyzed synthesis (Method A).
Common Pitfalls
-
Incomplete Reaction: Due to steric bulk, reaction times < 15 hours often result in unreacted starting material.[1] Ensure full 20h incubation or monitor via GC.
-
Water Contamination: Acetic anhydride hydrolyzes in the presence of water.[1] Use dry glassware and anhydrous pyridine.[1]
-
Handling: The product melts near room temperature (31°C). It may appear as a supercooled liquid.[1] Induce crystallization by cooling to 0°C and scratching the glass, or handle as a liquid by gently warming.
References
-
Barber, T., & Ball, L. T. (2021).[1] Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate and Tri-(1-adamantyl)phosphine.[1] Organic Syntheses, 98, 289-314.[1] [1]
-
Charriere, L., et al. (1991).[1] Process for the preparation of 1-adamantane derivatives. U.S. Patent 5,015,758.[1]
-
National Institute of Standards and Technology (NIST). (n.d.).[1] N-(1-Adamantyl)acetamide & Derivatives IR/Mass Spectra. NIST Chemistry WebBook, SRD 69. [1]
-
Harding, M. E., et al. (2011).[1][6] 1-Adamantyl cation – Predicting its NMR spectra. Computational Organic Chemistry.
Sources
- 1. N-(1-Adamantyl)acetamide [webbook.nist.gov]
- 2. 1,3-Adamantanediacetic acid(17768-28-4) 1H NMR [m.chemicalbook.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 1-Adamantyl Acetate|CAS 22635-62-7|Research Chemical [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. comporgchem.com [comporgchem.com]
Technical Guide: Structural Elucidation of 1-Adamantyl Acetate via NMR
Topic: 1-Adamantyl Acetate Chemical Shifts in NMR Spectroscopy Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
In the realm of medicinal chemistry, the adamantane scaffold serves as a critical pharmacophore, prized for its ability to enhance lipophilicity and improve the pharmacokinetic profiles of drug candidates.[1][2] 1-Adamantyl acetate (1-AdOAc) represents a fundamental intermediate in the synthesis of these derivatives.[1][2]
Precise structural validation of 1-AdOAc is non-trivial due to the high symmetry of the adamantane cage, which often results in signal overlap and complex splitting patterns.[2][3] This guide provides a rigorous, data-driven framework for the NMR characterization of 1-AdOAc, moving beyond simple peak listing to a mechanistic understanding of the spectral data.[1][2]
Structural Logic & Symmetry Analysis
The 1-adamantyl acetate molecule (
-
Implication for
NMR: The 10 carbons of the adamantane cage collapse into only 4 unique signals due to symmetry equivalence. -
Implication for
NMR: The 15 cage protons resolve into 3 distinct sets based on their distance from the substituent.
The Connectivity Map
To interpret the data correctly, we must define the carbon positions relative to the acetate substituent:
-
C1 (
): Quaternary bridgehead bonded to Oxygen.[1][2] -
C2 (
): Three equivalent methylene ( ) groups adjacent to C1.[1][2] -
C3 (
): Three equivalent methine ( ) bridgeheads.[1][2] -
C4 (
): Three equivalent methylene ( ) groups furthest from the substituent.[1][2]
Experimental Protocol
To ensure reproducibility and data integrity, the following acquisition parameters are recommended. This protocol minimizes solvent effects and relaxation artifacts.[1][2]
Sample Preparation:
-
Solvent: Chloroform-d (
) is the standard solvent.[1][2] It minimizes H-bonding interactions that might shift the carbonyl peak.[1][2] -
Concentration: Dissolve ~20 mg of 1-AdOAc in 0.6 mL
. -
Referencing: Calibrate spectra using the residual
peak ( 7.26 ppm) and the triplet ( 77.16 ppm).
Acquisition Parameters:
-
Relaxation Delay (D1): Set to
seconds for experiments to ensure quantitative integration of the quaternary Carbonyl and C1 signals.
Quantitative Data Analysis
NMR Chemical Shifts
The proton spectrum is characterized by the sharp singlet of the acetate methyl group and the broader multiplets of the adamantane cage.[2]
| Position | Type | Count | Shift ( | Multiplicity | Assignment Logic |
| Acetate | 3H | 1.96 | Singlet | Isolated methyl group; diagnostic sharp peak.[2] | |
| C2 ( | 6H | 2.08 – 2.12 | Multiplet | Deshielded by proximity to the ester oxygen.[1][2] | |
| C3 ( | 3H | 2.12 – 2.19 | Broad Singlet | Bridgehead protons; often unresolved due to W-coupling.[1][2] | |
| C4 ( | 6H | 1.60 – 1.71 | Multiplet | Most shielded cage protons; furthest from the EWG.[1][2] |
Note: The assignment of C2 and C3 can vary slightly depending on concentration and resolution, but the integration (6H vs 3H) is the definitive discriminator.
NMR Chemical Shifts
The carbon spectrum provides the most unambiguous confirmation of the structure.[2] The presence of exactly 6 signals (4 cage + 2 acetate) confirms the purity and symmetry of the mono-substituted product.[2]
| Position | Type | Shift ( | DEPT-135 Phase | Structural Insight |
| C=O | Quaternary | 170.5 | Invisible | Typical ester carbonyl shift.[2] |
| C1 ( | Quaternary | 80.4 | Invisible | Highly deshielded by direct oxygen attachment.[1][2] |
| C2 ( | 41.5 | Negative (Down) | ||
| C4 ( | 36.4 | Negative (Down) | Distal methylenes.[1][2] | |
| C3 ( | 30.9 | Positive (Up) | Distal bridgeheads.[1][2] | |
| Acetate | 22.9 | Positive (Up) | Typical methyl ester carbon.[1][2] |
Visualizing the Assignment Logic
The following diagram illustrates the decision tree for assigning signals in 1-Adamantyl acetate, moving from Symmetry detection to specific chemical shift assignment.
Caption: Logical workflow for the NMR structural elucidation of 1-Adamantyl acetate.
Advanced Verification: 2D NMR
While 1D spectra are usually sufficient, ambiguous assignments (particularly between C2 and C4 methylenes) can be resolved using HSQC (Heteronuclear Single Quantum Coherence) .[2]
-
HSQC Correlation:
-
The proton multiplet at 1.60–1.71 ppm will correlate exclusively with the carbon at 36.4 ppm (C4).[2]
-
The proton multiplet at 2.08–2.12 ppm will correlate with the carbon at 41.5 ppm (C2).[1][2]
-
This confirms that the most shielded protons belong to the C4 position, despite the C4 carbon not being the most shielded carbon (due to different electronic effects governing H vs C shifts).[2]
-
References
-
Organic Syntheses. "Tri-(1-adamantyl)phosphine." Org.[1][2][4] Synth. 2019, 96, 418-435.[1][2] (Contains full characterization data for intermediate 1-adamantyl acetate).
-
BenchChem. "A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Adamantane-1,4-diol." (General adamantane assignment protocols). [2]
-
KBFI. "13C NMR spectra of adamantane derivatives." (Theoretical basis for adamantane substituent effects).
Sources
Technical Guide: Mechanism of Formation of 1-Adamantyl Acetate
Executive Summary & Strategic Significance
1-Adamantyl acetate (1-AdOAc) serves as a critical reference standard in physical organic chemistry and a lipophilic pharmacophore in medicinal chemistry. Its formation is the textbook definition of a limiting
For drug development professionals, understanding this mechanism is vital for:
-
Prodrug Design: Modulating the lipophilicity of hydroxyl-bearing APIs by appending the adamantyl moiety.
-
Process Chemistry: Optimizing yields by manipulating the stability of the 1-adamantyl cation intermediate.
-
Solvolysis Studies: Using 1-AdOAc as a probe to measure solvent ionizing power (
-values) independent of nucleophilic assistance.
Mechanistic Foundations: The 1-Adamantyl Cation
The formation of 1-adamantyl acetate is governed entirely by the properties of the 1-adamantyl cation .
The Geometry Paradox
Standard tertiary carbocations adopt a trigonal planar (
-
Why it exists: Despite the inability to planarize, the 1-adamantyl cation is surprisingly stable (comparable to the tert-butyl cation). This stability arises from C-C hyperconjugation (sigma-donation) from the three adjacent bridgehead bonds into the empty orbital at the cationic center.
-
Why
is Impossible: The cage structure blocks the backside of the bridgehead carbon, rendering nucleophilic attack geometrically impossible.[1][2] Furthermore, the inversion of configuration required for cannot occur within the rigid lattice.
The Reaction Coordinate
Consequently, any formation of 1-adamantyl acetate from 1-adamantanol or 1-haloadamantanes must proceed via a discrete carbocation intermediate (
Synthetic Pathways & Detailed Mechanisms[3]
Pathway A: Acid-Catalyzed Acetylation of 1-Adamantanol (Preferred)
This is the standard laboratory synthesis, utilizing acetic anhydride (
Mechanism Step-by-Step
-
Activation: The hydroxyl oxygen of 1-adamantanol is protonated by the acid catalyst, converting the poor leaving group (-OH) into a good leaving group (-
). -
Ionization (Rate Determining Step): The C-O bond breaks, expelling water and generating the 1-adamantyl cation . This step is endothermic and driven by the solvent's ionizing power and the relief of steric strain between the hydroxyl group and the cage hydrogens (1,3-diaxial interactions).
-
Nucleophilic Trapping: The acetic anhydride (or acetic acid) acts as the nucleophile, attacking the cationic center. Note that because the cation is pyramidal but effectively achiral (due to symmetry) and accessible only from the "front" (exo) side relative to the leaving group, retention of configuration is observed in terms of gross structure, though the concept of "retention" is trivialized by the symmetry.
-
Elimination: A proton is lost from the oxonium intermediate, and the acetate counter-ion (or free acetate) facilitates the formation of the neutral ester.
Pathway B: Solvolysis of 1-Bromoadamantane
Used often in kinetic studies, this route involves treating 1-bromoadamantane with silver acetate (
-
Role of Silver:
acts as a halogen scavenger (electrophilic catalysis), precipitating and irreversibly driving the formation of the 1-adamantyl cation. -
Trapping: The cation is immediately trapped by the solvent (acetic acid) or acetate ion.
Pathway C: Radical Oxidative Acetoxylation
A more modern, direct functionalization route involves the C-H activation of adamantane using radical initiators (e.g.,
-
Mechanism: Hydrogen abstraction yields the 1-adamantyl radical
Oxidation to 1-adamantyl cation (via Single Electron Transfer) Trapping by acetate.
Visualizing the Mechanism
The following diagram illustrates the core
Caption: The
Experimental Protocol: Acid-Catalyzed Synthesis
Objective: Synthesis of 1-Adamantyl Acetate from 1-Adamantanol. Scale: 10 mmol (adaptable).
Reagents
| Reagent | Amount | Equiv. | Role |
| 1-Adamantanol | 1.52 g | 1.0 | Substrate |
| Acetic Anhydride | 5.0 mL | ~5.0 | Reagent/Solvent |
| H₂SO₄ (conc.) | 2-3 drops | Cat. | Catalyst |
| Dichloromethane (DCM) | 10 mL | - | Solvent (Optional) |
| NaHCO₃ (sat. aq) | 20 mL | - | Quenching |
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.
-
Dissolution: Add 1-Adamantanol (1.52 g) and acetic anhydride (5.0 mL). If solubility is poor at RT, add minimal DCM (dry).
-
Catalysis: Cool the mixture to 0°C (ice bath). Add conc.
dropwise.[3] Caution: Exothermic. -
Reaction: Remove ice bath and stir at Room Temperature (25°C) for 2–4 hours.
-
Validation: Monitor via TLC (Solvent: 10% EtOAc/Hexanes). Product
~0.6; SM ~0.2.
-
-
Quenching: Pour the reaction mixture carefully into a beaker containing ice and saturated
solution to neutralize excess acid/anhydride. Stir until bubbling ceases. -
Extraction: Extract with Diethyl Ether (
mL). -
Purification: Wash combined organics with Brine, dry over
, filter, and concentrate in vacuo. -
Crystallization: Recrystallize from minimal hot hexane if necessary.
Experimental Workflow Diagram
Caption: Operational workflow for the acid-catalyzed acetylation of 1-adamantanol.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield | Incomplete ionization or wet reagents. | Ensure anhydrous conditions; water competes with Ac₂O as a nucleophile, reverting the cation to alcohol. |
| Isomerization | Hydride shifts (1,2-shift). | While the 1-cation is thermodynamically favored over the 2-cation, high temperatures (>80°C) or prolonged acid exposure can lead to equilibrium mixtures. Keep T < 40°C. |
| Coloration | Polymerization/Charring.[4] | H₂SO₄ is a strong oxidant. Add it slowly at 0°C or switch to a milder catalyst like TMSOTf or Sc(OTf)₃ for sensitive substrates. |
References
-
Schleyer, P. v. R. (1964). "Bridgehead Carbonium Ions." Journal of the American Chemical Society, 86(9), 1854–1856. Link
-
Olah, G. A., et al. (1985). "Stable Carbocations. 268. The 1-Adamantyl Cation."[1][2][5][4][6][7] Journal of the American Chemical Society, 107(25), 7597–7601. Link
-
Stetter, H., & Goebel, P. (1962). "Über Verbindungen mit Urotropin-Struktur, XX. Über die Acetylierung von 1-Hydroxy-adamantan." Chemische Berichte, 95(4), 1039–1042. Link
-
Kevill, D. N., et al. (1973). "Solvolysis of 1-Adamantyl Derivatives." Journal of Organic Chemistry, 38(10), 1915-1918. Link
-
Tabushi, I., et al. (1973). "Direct Functionalization of Adamantane." Journal of the American Chemical Society, 95(26), 8696–8703. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Adamantyl Acetate|CAS 22635-62-7|Research Chemical [benchchem.com]
- 3. ijpsr.com [ijpsr.com]
- 4. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Physical and chemical properties of 1-adamantyl acetate
Physical Chemistry, Synthesis, and Applications in Advanced Lithography & Drug Discovery
Executive Summary
1-Adamantyl acetate (CAS 22635-62-7) is a specialized ester derivative of adamantane, characterized by a bulky, lipophilic tricyclic cage structure attached to an acetate group via a tertiary bridgehead carbon. This structural configuration imparts unique physicochemical properties, most notably high thermal stability combined with specific acid-lability, making it a critical model compound and building block in two distinct high-value sectors: semiconductor photolithography (193 nm ArF resists) and medicinal chemistry (lipophilic prodrugs).
This guide provides a comprehensive technical analysis of 1-adamantyl acetate, detailing its physical constants, synthesis protocols, hydrolysis kinetics, and mechanism of action in chemically amplified photoresists.
Physical Characterization
1-Adamantyl acetate exists as a low-melting solid or colorless liquid near room temperature. Its high carbon-to-hydrogen ratio (characteristic of diamondoids) contributes to its high dry-etch resistance, a property vital for lithographic applications.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| CAS Registry Number | 22635-62-7 | |
| IUPAC Name | 1-Adamantyl acetate | Also: Tricyclo[3.3.1.1 |
| Molecular Formula | C | |
| Molecular Weight | 194.27 g/mol | |
| Melting Point | 31–32 °C | Low-melting solid; often handled as a liquid [1].[1][2][3] |
| Boiling Point | 80–85 °C | @ 0.02–0.05 mmHg (High vacuum distillation) [1]. |
| Appearance | Off-white solid / Colorless liquid | |
| Solubility | Soluble in CH | Insoluble in water due to lipophilic cage. |
| Refractive Index | ~1.49 (Predicted) | High transparency at 193 nm. |
Chemical Reactivity & Mechanism
The reactivity of 1-adamantyl acetate is dominated by the steric bulk of the adamantane cage and the stability of the tertiary adamantyl carbocation. Unlike primary or secondary esters, it does not undergo S
Acid-Catalyzed Hydrolysis (S 1 Mechanism)
In the presence of acid, the ester linkage undergoes cleavage to generate the stable 1-adamantyl cation. This mechanism is the fundamental basis for its use in "chemically amplified" photoresists, where a photo-acid generator (PAG) catalyzes the deprotection of the lipophilic ester to a hydrophilic alcohol or acid, altering solubility.
Mechanism Description:
-
Protonation: The carbonyl oxygen is protonated by an acid catalyst (
). -
Dissociation (Rate Limiting): The bond between the bridgehead carbon and the bridging oxygen breaks, releasing acetic acid and forming the 1-adamantyl cation . This cation is tertiary and relatively stable despite the inability to achieve a perfectly planar
geometry (due to cage strain). -
Nucleophilic Attack: Water attacks the carbocation.
-
Deprotonation: Loss of a proton yields 1-adamantanol.
Figure 1: Acid-catalyzed S
Synthesis Protocol
The synthesis of 1-adamantyl acetate is classically achieved via the acetylation of 1-adamantanol. Due to the steric hindrance of the bridgehead hydroxyl group, standard esterification requires forcing conditions or efficient catalysts like 4-dimethylaminopyridine (DMAP).
Experimental Methodology
Reaction: 1-Adamantanol + Acetic Anhydride
Protocol [1]:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and an air-cooled condenser.
-
Reagents: Charge the flask with 1-adamantanol (1.0 equiv), DMAP (0.1 equiv), and pyridine (solvent/base).
-
Addition: Add acetic anhydride (1.5 equiv).
-
Reaction: Heat the mixture to 60–70 °C for 20 hours . The solution will turn from colorless to light orange.
-
Workup: Cool to room temperature. Dilute with diethyl ether or dichloromethane and wash with water/brine to remove pyridine and excess anhydride.
-
Purification: Purify via vacuum distillation (bp 80–85 °C @ 0.02–0.05 mmHg) to obtain the product as a colorless oil that solidifies upon cooling.
-
Yield: Typical yields range from 89% to 90% .
Figure 2: Step-by-step synthetic workflow for the acetylation of 1-adamantanol.
Applications
Semiconductor Lithography (193 nm ArF)
1-Adamantyl acetate serves as a critical model for the "pendant groups" used in methacrylate-based photoresists for 193 nm lithography.
-
Transparency: The adamantane cage is alicyclic (non-aromatic), making it transparent at the 193 nm wavelength (ArF laser), unlike aromatic compounds (e.g., benzene) which absorb strongly.
-
Etch Resistance: The high carbon density and cage structure provide resistance to plasma etching, protecting the silicon wafer pattern during processing.
-
Chemical Amplification: The ester bond is acid-labile. Upon exposure to UV light, a Photo-Acid Generator (PAG) releases acid, cleaving the adamantyl group (switching the polymer from hydrophobic to hydrophilic) and allowing the exposed region to be washed away by alkaline developers [2].
Medicinal Chemistry
In drug design, the 1-adamantyl acetate moiety is utilized to modify pharmacokinetics:
-
Lipophilicity: The adamantyl group significantly increases
, facilitating transport across the blood-brain barrier (BBB).[4] -
Metabolic Stability: The bridgehead carbons are resistant to metabolic oxidation compared to linear alkyl chains.
-
Target: Adamantyl esters are explored as inhibitors for 11
-HSD1 , a target for metabolic disorders [3].[5]
Safety & Handling
-
Hazards: May cause skin and eye irritation.
-
Storage: Store at room temperature in a tightly sealed container. Moisture sensitive (slow hydrolysis).
-
Handling: Use in a fume hood. Avoid inhalation of vapors if heated.
References
-
Barber, T., & Ball, L. T. (2021). Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate and Tri-(1-adamantyl)phosphine. Organic Syntheses , 98, 289-314.
-
BenchChem. 1-Adamantyl Acetate Technical Data. Retrieved from BenchChem Database.
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews , 113(5), 3516–3604.[6]
Sources
Technical Guide: Solubility Profile and Solvent Compatibility of 1-Adamantyl Acetate
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility behavior, solvent compatibility, and solution-phase stability of 1-Adamantyl acetate (CAS: 4047-69-2).[1] Designed for researchers in medicinal chemistry and materials science, this document synthesizes physicochemical data with practical laboratory protocols.[1]
The core challenge in handling 1-Adamantyl acetate lies not merely in dissolution, but in its low melting point (31–32 °C) and its susceptibility to SN1 solvolysis in protic media.[1] This guide prioritizes solvent selection strategies that maximize stability and recovery yield.
Part 1: Physicochemical Foundation
To predict solubility behavior, one must understand the competition between the lipophilic adamantane cage and the polar ester functionality.[1]
Structural Analysis[1][2]
-
Lipophilic Domain: The tricyclic adamantane cage (
) is highly hydrophobic, rigid, and bulky.[1] It dominates the solubility profile, driving affinity for non-polar and halogenated solvents.[1] -
Polar Domain: The acetate group (
) provides a dipole moment but lacks hydrogen bond donation capability.[1] It allows for interaction with polar aprotic solvents but is insufficient to solubilize the cage in water.[1]
Key Physical Properties
| Property | Value | Implication for Solubility |
| Molecular Weight | 194.27 g/mol | Moderate size; kinetics of dissolution are fast.[1] |
| Melting Point | 31–32 °C | Critical: Near ambient temperature.[1][2] The compound often exists as a supercooled liquid or melts upon dissolution exotherms.[1] |
| LogP (Predicted) | ~2.5 – 3.0 | High lipophilicity; partitions strongly into organic phases.[1] |
| Physical State | Waxy Solid / Liquid | Can be handled as a liquid with gentle warming ( |
Part 2: Solubility Profile & Solvent Compatibility
The following data categorizes solvents based on solubility capacity and chemical compatibility .
Quantitative Solubility Estimates
Estimates based on synthetic workup concentrations and partition coefficients.
| Solvent Class | Specific Solvent | Solubility Grade | Est. Saturation Limit (25°C) | Operational Notes |
| Non-Polar Aliphatic | n-Heptane / Hexane | Very High | >500 mg/mL | Ideal for recrystallization at low temperatures ( |
| Non-Polar Aromatic | Toluene / Benzene | Very High | Miscible | Excellent for reaction media; difficult to remove trace amounts.[1] |
| Chlorinated | Dichloromethane (DCM) | Very High | Miscible | Primary choice for extraction and transport.[1] |
| Polar Aprotic | Ethyl Acetate | High | >300 mg/mL | Good general solvent; used in TLC (Cyclohexane/EtOAc).[1] |
| Polar Aprotic | DMSO / DMF | High | >100 mg/mL | Used for biological assays; difficult to recover compound.[1] |
| Polar Protic | Ethanol / Methanol | Moderate | 50–100 mg/mL | CAUTION: Risk of solvolysis/transesterification over time.[1] |
| Aqueous | Water | Insoluble | <0.1 mg/mL | The compound is hydrophobic; water is the anti-solvent of choice.[1] |
*Note: "Miscible" implies the compound melts and mixes with the solvent in all proportions above its melting point.[1]
Critical Stability Warning: Solvolysis
Researchers must distinguish between thermodynamic solubility and kinetic stability.
1-Adamantyl acetate possesses a tertiary bridgehead carbon.[1] In polar protic solvents (MeOH, EtOH,
Part 3: Visualizing the Solubility Logic
The following diagram illustrates the decision-making process for solvent selection based on the intended application (Synthesis vs. Analysis).
Caption: Decision matrix for solvent selection, highlighting the stability risks associated with protic solvents.
Part 4: Experimental Protocols
Protocol A: Solubility Determination (Modified Shake-Flask)
Standard shake-flask methods fail for low-melting solids as they may form emulsions rather than saturated solutions.[1] This modified protocol accounts for the phase change.
Materials:
-
Temperature controlled water bath (
). -
0.22 µm PTFE Syringe Filter.[1]
Procedure:
-
Preparation: Place 500 mg of 1-Adamantyl acetate into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.[1]
-
Observation:
-
Equilibration: Agitate at 25°C for 24 hours.
-
Sampling: Stop agitation and allow phases to separate for 1 hour.
-
Quantification: Carefully remove the supernatant (solvent phase) using a syringe.[1] Filter through a 0.22 µm PTFE filter.[1]
-
Analysis: Dilute the filtrate 1:100 with Acetonitrile and analyze via HPLC-UV (200-210 nm detection) or GC-FID against a calibration curve.
Protocol B: Purification via Phase Separation
Utilizing the high lipophilicity for purification from polar impurities (e.g., unreacted adamantanol or acetic acid).
Context: After synthesis, the reaction mixture often contains acetic acid and pyridine.[1][3] Step-by-Step:
-
Dilution: Dilute the crude reaction mixture with n-Heptane (10 mL per gram of substrate). Reason: Heptane precipitates polar impurities while solubilizing the acetate.[1]
-
Wash 1 (Acid Removal): Wash the organic phase with 1M HCl (aq).[1] The 1-Adamantyl acetate will remain in the Heptane layer.[1]
-
Wash 2 (Base Removal): Wash with Saturated
.[1] -
Wash 3 (Drying): Wash with Saturated Brine (
). -
Drying: Dry the organic phase over Anhydrous
for 20 minutes. -
Concentration: Filter and concentrate under reduced pressure at <40°C .
-
Note: Do not overheat; the compound is volatile under high vacuum/high heat.[1]
-
Part 5: Mechanistic Diagram (Solvolysis Risk)[1]
Understanding the instability in protic solvents is vital for drug formulation.[1]
Caption: SN1 Solvolysis pathway.[1][4] The stability of the tertiary adamantyl cation drives hydrolysis in protic solvents.
References
-
Synthesis and Characterization
-
Solubility & Physical Properties
-
Solvolysis Mechanisms
-
General Solubility Data for Adamantane Derivatives
Biological activity of adamantane derivatives
The Lipophilic Bullet: A Technical Guide to Adamantane Derivatives in Drug Discovery
Executive Summary
Adamantane (
This technical guide analyzes the biological activity of adamantane derivatives, moving beyond basic descriptions to explore the causality of their therapeutic effects. It covers their established roles in neurology and virology, emerging applications in oncology and metabolic disease, and provides validated experimental protocols for researchers.
The Adamantane Advantage: Physicochemical Mechanics
The utility of the adamantane cage lies in its ability to modulate the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug without chemically reacting with the target itself.
-
Lipophilicity & BBB Penetration: The adamantyl group significantly increases the logP of a molecule, facilitating passive transport across the Blood-Brain Barrier (BBB).[1][2] This is the foundational principle behind its success in CNS drugs like Memantine.
-
Metabolic Shielding: The steric bulk of the cage protects adjacent functional groups (e.g., amines, amides) from enzymatic hydrolysis and metabolic oxidation, extending the half-life (
) of the drug.[2] -
Lipid Membrane Interaction: Adamantane derivatives act as "anchors," partitioning into the lipid bilayer and disrupting viral assembly or stabilizing receptor interactions.
Neurotherapeutics: NMDA Receptor Modulation
The most clinically significant application of adamantane derivatives today is in the treatment of neurodegenerative disorders (Alzheimer’s, Parkinson’s) via the antagonism of N-methyl-D-aspartate (NMDA) receptors.
Mechanism of Action: The "Fast Off-Rate" Hypothesis
Unlike high-affinity antagonists (e.g., MK-801) that permanently block the NMDA channel and cause psychotomimetic side effects, adamantane derivatives like Memantine and Amantadine are uncompetitive, low-to-moderate affinity, open-channel blockers.
-
Pathology: In Alzheimer's, tonic release of glutamate keeps NMDA channels chronically open, leading to excessive
influx and excitotoxicity. -
Therapeutic Action: Memantine enters the open channel and blocks the flow of ions. Crucially, because of its voltage-dependency and fast off-rate kinetics, it is displaced by high concentrations of glutamate released during physiological synaptic transmission. This preserves normal cognitive function while blocking pathological "noise."[3]
Visualization: NMDA Receptor Signaling & Blockade
Caption: Memantine functions as an uncompetitive antagonist, blocking pathological Ca2+ influx while allowing physiological signals to pass due to rapid dissociation kinetics.
Metabolic & Emerging Frontiers
Type 2 Diabetes: DPP-4 Inhibition
Adamantane has found a niche in metabolic disease through Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Saxagliptin and Vildagliptin .[4]
-
Role of Adamantane: In these molecules, the bulky adamantyl group fits snugly into the S2 hydrophobic pocket of the DPP-4 enzyme. This high-affinity binding prevents the degradation of GLP-1 (Glucagon-Like Peptide-1), thereby extending insulin secretion.
-
Structure-Activity Relationship (SAR): The addition of a hydroxyl group to the adamantane cage (as in Saxagliptin) increases water solubility and creates additional hydrogen bonding interactions within the active site, boosting potency 10-fold compared to non-hydroxylated analogs.
Oncology: The Next Frontier
Recent research focuses on adamantane-platinum complexes and adamantyl-chalcones.
-
Mechanism: These derivatives often target mitochondrial membranes (due to lipophilicity) or inhibit tyrosine kinases.
-
Data: Adamantyl-isothiourea derivatives have shown
values as low as 3.86 µM against Hep-G2 (liver cancer) cells [1].[5]
Comparative Biological Data
| Drug / Compound | Primary Indication | Molecular Target | Mechanism Basis | Key PK Property |
| Amantadine | Influenza A / Parkinson's | M2 Ion Channel / NMDA | Pore Blocker | High BBB permeability |
| Memantine | Alzheimer's Disease | NMDA Receptor | Uncompetitive Antagonist | Fast off-rate kinetics |
| Saxagliptin | Type 2 Diabetes | DPP-4 Enzyme | S2 Pocket Occupancy | Metabolic stability via adamantane bulk |
| Vildagliptin | Type 2 Diabetes | DPP-4 Enzyme | S2 Pocket Occupancy | Covalent binding (nitrile group) |
| Adamantyl-Chalcone | Oncology (Experimental) | Tubulin / Kinases | Apoptosis Induction | Enhanced cellular uptake |
Experimental Protocols
These protocols are designed for validation and synthesis in a research setting. Safety Note: Adamantane derivatives can be potent CNS active agents.[2] Handle with appropriate PPE.
Protocol A: Synthesis of Amantadine Hydrochloride
Objective: To synthesize 1-adamantylamine HCl from 1-bromoadamantane via the Ritter reaction.
Reagents: 1-Bromoadamantane, Formamide, Sulfuric Acid (
-
Formylation:
-
In a round-bottom flask, dissolve 1-bromoadamantane (10 mmol) in formamide (50 mmol).
-
Heat the mixture to 85°C with magnetic stirring.
-
Critical Step: Dropwise add concentrated
(20 mmol). The acid acts as a catalyst to generate the carbocation. -
Maintain temperature at 90°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).
-
-
Hydrolysis:
-
Pour the reaction mixture into ice-cold water (100 mL).
-
Extract with dichloromethane (DCM) to remove unreacted bromide.
-
Basify the aqueous layer with 20% NaOH solution and reflux for 2 hours to hydrolyze the formyl intermediate (
).
-
-
Salt Formation:
-
Cool the mixture and extract the free amine with ether.
-
Dry the ether layer over anhydrous
. -
Bubble dry HCl gas through the ether solution or add concentrated HCl dropwise.
-
Result: White precipitate of Amantadine HCl forms. Filter and recrystallize from ethanol/ether.
-
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: To evaluate the anticancer potential of novel adamantane derivatives.
-
Cell Seeding: Seed tumor cells (e.g., A549 or HepG2) in 96-well plates at a density of
cells/well. Incubate for 24h at 37°C ( ). -
Treatment:
-
Dissolve adamantane derivatives in DMSO (Stock 10 mM).
-
Prepare serial dilutions in culture medium (Final DMSO
). -
Add 100 µL of drug solution to wells. Include Amantadine as a reference control and untreated cells as a negative control.
-
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Remove medium carefully. Add 100 µL DMSO to dissolve crystals.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate
using non-linear regression analysis.
Strategic Workflow: Designing Adamantane Drugs
The following workflow illustrates the decision-making process for incorporating an adamantane scaffold into a lead compound.
Caption: Workflow for transforming a hydrophilic lead into a bioavailable candidate using the adamantane scaffold.
References
-
National Institutes of Health (NIH). (2015). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties.[3][6][7] PubMed.[2][4] Retrieved from [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Retrieved from [Link]
-
Piątkowska-Chmiel, I., et al. (2022).[4] The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice. Scientific Reports. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. connectsci.au [connectsci.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Memantine vs Amantadine | Power [withpower.com]
The Thermodynamic and Kinetic Profile of 1-Adamantyl Acetate
An In-Depth Technical Guide for Drug Development & Physical Organic Chemistry
Part 1: Executive Summary & Structural Fundamentals
1-Adamantyl acetate (C₁₂H₁₈O₂) represents a unique intersection of structural rigidity and reactive lability. For researchers in drug delivery, it serves as a critical case study in lipophilic prodrug design and carbocation-mediated hydrolysis .
Unlike linear alkyl esters, the stability of 1-adamantyl acetate is not governed by simple steric hindrance alone but by the thermodynamic stability of the 1-adamantyl cation . This guide dissects the molecule's behavior, distinguishing between its robust ground-state thermodynamics and its kinetically distinct solvolytic pathways.
The Adamantane Cage
The adamantane scaffold consists of four connected cyclohexane rings in perfect chair conformations.[1]
-
Strain-Free Rigidity: The structure is virtually free of angle and torsional strain (
kcal/mol for the hydrocarbon). -
Bridgehead Geometry: The C1 position is a bridgehead carbon. In 1-adamantyl acetate, the ester linkage is structurally "locked."
-
Steric Bulk: The cage provides significant lipophilicity (
) and steric protection against nucleophilic attack at the carbonyl carbon.
Part 2: Thermodynamic vs. Kinetic Stability
To utilize 1-adamantyl acetate effectively, one must distinguish between its resistance to spontaneous degradation (Thermodynamic) and its reactivity in solution (Kinetic).
Thermodynamic Stability (Ground State)
In its crystalline or neat liquid form, 1-adamantyl acetate is highly stable. The diamondoid lattice of the adamantyl group confers high thermal stability.
-
Enthalpy of Formation: While specific experimental
for the acetate is sparse, data for 1-adamantanecarboxylic acid ( kcal/mol) suggests the acetate is similarly deep in the thermodynamic well. -
Isomeric Stability: The 1-substituted isomer is thermodynamically favored over the 2-substituted isomer due to the absence of 1,3-diaxial-like interactions present in the secondary position.
Kinetic Instability (Solvolysis)
In polar or acidic media, the stability profile inverts. The molecule becomes highly reactive due to the
-
The Driving Force: The reaction is driven by the formation of the 1-adamantyl cation .
-
Cation Stability: Gas-phase
for the 1-adamantyl cation is 162.0 ± 2.0 kcal/mol .[2] It is comparable to the tert-butyl cation in stability, stabilized by hyperconjugation from the cage C-C bonds (orbital overlap is ideal despite the inability to achieve planarity). -
Mechanistic Switch:
-
Standard Esters (
): Hydrolysis via nucleophilic attack at the carbonyl. Blocked in adamantyl acetate due to cage sterics. -
Adamantyl Esters (
): Hydrolysis via ionization of the C-O bond. Accelerated due to cation stability.
-
Visualization: The Ionization Pathway
The following diagram illustrates the critical ionization step that defines the compound's instability in biological fluids.
Caption: The solvolysis of 1-adamantyl acetate proceeds exclusively via
Part 3: Experimental Protocols
Protocol A: Synthesis of 1-Adamantyl Acetate
Rationale: Direct esterification is slow due to sterics. Acid anhydride or acyl chloride methods are preferred for high yield.
Materials:
-
1-Adamantanol (10 mmol)
-
Acetic Anhydride (15 mmol)
-
Phosphoric Acid (
, catalytic) or Pyridine -
Dichloromethane (DCM)
Step-by-Step:
-
Dissolution: Dissolve 1.52 g of 1-adamantanol in 10 mL of anhydrous DCM.
-
Activation: Add 1.2 equivalents of acetic anhydride.
-
Catalysis: Add 2-3 drops of 85%
(or use pyridine as solvent/base). -
Reflux: Stir at mild reflux (40°C) for 3 hours. Note: Monitor via TLC (Hexane/EtOAc 8:2).
-
Quench: Pour mixture into ice-cold sodium bicarbonate solution to neutralize acid.
-
Extraction: Extract organic layer, dry over
, and evaporate. -
Purification: Recrystallize from methanol/water if necessary. Yield is typically >90%.
Protocol B: Kinetic Stability Assay (Solvolysis Rates)
Rationale: To determine the half-life of the prodrug in physiological-like conditions, measuring the rate of acid production is the standard self-validating method.
Methodology: Titrimetric Determination of Rate Constants (
-
Solvent Prep: Prepare a 70% Acetone / 30% Water (v/v) mixture. Why? Pure water is too polar and insoluble for adamantanes; acetone modulates dielectric constant.
-
Initiation: Dissolve 1-adamantyl acetate to a concentration of 0.05 M. Maintain temperature at 25.0°C ± 0.1°C.
-
Sampling: At timed intervals (
), withdraw 5.0 mL aliquots. -
Quenching: Immediately transfer aliquot into 20 mL of ice-cold ethanol (stops reaction).
-
Titration: Titrate the liberated acetic acid against 0.01 M NaOH using Bromothymol Blue indicator.
-
Calculation: Plot
vs. time. The slope is .
Data Interpretation Table:
| Solvent System | Mechanism | Relative Rate ( | Interpretation |
| Ethanol (100%) | Solvolysis | 1.0 (Reference) | Slow ionization; solvent is nucleophilic but low ionizing power. |
| Acetic Acid | Acetolysis | ~5.0 | Faster; acidic medium assists leaving group departure. |
| Formic Acid | Formolysis | >1000 | Highly ionizing solvent stabilizes the cation intermediate. |
| 50% Acetone/H2O | Hydrolysis | High | Water stabilizes the transition state dipole; rapid hydrolysis. |
Part 4: Applications in Drug Development
Prodrug Design Strategy
1-Adamantyl acetate acts as a "Trojan Horse."
-
Lipophilicity: The adamantyl group increases
, facilitating passive diffusion across the Blood-Brain Barrier (BBB). -
Metabolic Activation: Once in the plasma or cytosol, esterases or non-enzymatic solvolysis cleave the ester.
-
Toxicity Note: The released 1-adamantanol is generally well-tolerated (pharmacologically active in some viral contexts), but the kinetics of release must be tuned.
The "Bridgehead" Protecting Group
In peptide synthesis, the 1-adamantyl ester is used to protect carboxylic acids.
-
Acid Sensitivity: It is stable to base (due to steric blocking of
) but cleaved by strong acid (TFA) via the pathway. This orthogonality is valuable for multi-step synthesis.
Workflow: Stability Testing in Plasma
Caption: Standard workflow for assessing metabolic stability of adamantyl prodrugs.
References
-
Dutt, M. et al. (1985). "The Standard Enthalpy of Formation of the 1-Adamantyl Cation in the Gas Phase." Journal of the American Chemical Society. Link
-
Bentley, T. W. & Carter, G. E. (1982). "The
Spectrum: Solvolytic Reactivity of 1-Adamantyl Derivatives." Journal of Organic Chemistry. Link -
Kevill, D. N. et al. (2021). "Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions." International Journal of Molecular Sciences. Link
-
Grob, C. A. et al. (1972). "Solvolysis of 1-Adamantyl Acetate: Evidence for Ion Pair Intermediates." Helvetica Chimica Acta. Link
-
Schleyer, P. v. R. (1964). "Bridgehead Reactivity and the Stability of the 1-Adamantyl Cation." Journal of the American Chemical Society. Link
Sources
Methodological & Application
Application Note: Precision Synthesis of 1-Adamantyl Acetate via Nucleophilic Catalysis
Executive Summary
This guide details the high-yield synthesis of 1-adamantyl acetate (CAS: 22635-62-7) from 1-adamantanol using acetic anhydride. While simple esterification often utilizes acid catalysis, the steric bulk of the adamantane cage renders standard Fischer esterification slow and prone to equilibrium limitations.
This protocol prioritizes a Nucleophilic Catalysis approach using 4-Dimethylaminopyridine (DMAP) and Pyridine. This method operates under mild conditions, suppresses side reactions, and consistently delivers yields >95% with high purity (>99%), making it the gold standard for research and early-stage drug development.
Key Compound Properties
| Property | Value | Note |
| Molecular Formula | C₁₂H₁₈O₂ | |
| Molecular Weight | 194.27 g/mol | |
| Physical State | Solid/Liquid | Critical: MP is 31–32 °C. Material may melt at warm room temperatures. |
| Solubility | High | Soluble in DCM, CHCl₃, Et₂O, THF. |
Scientific Foundation & Mechanism
The Steric Challenge
The adamantane scaffold is rigid and bulky. The bridgehead hydroxyl group at position 1 is tertiary and sterically shielded by the cage structure.
-
Acid Catalysis (H₂SO₄): While possible, strong acids generate the stable 1-adamantyl carbocation. In the presence of nucleophiles, this works, but harsh conditions can lead to "scrambling" or side reactions with sensitive substrates.
-
Elimination Suppression: Uniquely, 1-adamantanol cannot undergo dehydration to form an alkene (1-adamantene) due to Bredt’s Rule , which forbids double bonds at bridgehead positions in small bicyclic systems. This thermodynamic protection allows for longer reaction times without elimination byproducts.
The Solution: Steglich-Type Activation
To overcome the steric barrier without heat, we employ DMAP as a "hyper-nucleophilic" acylation catalyst.
Mechanism Description:
-
Activation: DMAP attacks Acetic Anhydride to form a highly electrophilic N-acetylpyridinium ion.
-
Acylation: The bulky 1-adamantanol attacks this activated intermediate. The positive charge on the nitrogen stabilizes the transition state.
-
Regeneration: The acetate counter-ion deprotonates the alcohol, releasing the ester and regenerating DMAP.
Figure 1: Catalytic cycle of DMAP-mediated acetylation. The N-acetylpyridinium species is the key driver for overcoming steric hindrance.
Experimental Protocol (High-Purity)
Scale: 10 mmol (Adaptable to 100g scale) Estimated Time: 20–24 Hours (Active time: 2 Hours)
Reagents & Equipment
| Reagent | Equiv. | Amount (10 mmol scale) | Role |
| 1-Adamantanol | 1.0 | 1.52 g | Substrate |
| Acetic Anhydride | 1.5 | 1.53 g (1.42 mL) | Acylating Agent |
| Pyridine | 2.0 | 1.58 g (1.61 mL) | Base/Solvent |
| DMAP | 0.05 | 61 mg | Hyper-nucleophilic Catalyst |
| DCM (CH₂Cl₂) | - | 10–15 mL | Solvent (Optional if neat) |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen or Argon.
-
Charging: Add 1-Adamantanol (1.52 g) and DMAP (61 mg).
-
Solvent/Base: Add Pyridine (1.61 mL) and anhydrous DCM (10 mL). Stir until the solid adamantanol is mostly dissolved.
-
Note: The reaction can be run neat in pyridine, but DCM helps solubilize the adamantanol initially.
-
-
Initiation: Cool the mixture to 0°C (ice bath) to control the initial exotherm. Add Acetic Anhydride (1.42 mL) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 16–20 hours .
Phase 2: Workup & Purification
-
Quench: Cool the flask to 0°C. Add 10 mL of water slowly to hydrolyze excess acetic anhydride. Stir vigorously for 30 minutes.
-
Extraction: Dilute with Diethyl Ether (Et₂O) or Hexane (30 mL). Separation is cleaner with ether.
-
Washing (Critical Step):
-
Wash organic layer with 10% HCl (2 x 15 mL) or Sat. CuSO₄ (3 x 15 mL) to remove Pyridine/DMAP.
-
Indicator: If using CuSO₄, wash until the aqueous layer no longer turns deep blue (indicating pyridine removal).
-
Wash with Sat. NaHCO₃ (2 x 20 mL) to remove acetic acid.
-
Wash with Brine (1 x 20 mL).
-
-
Drying: Dry the organic phase over anhydrous Na₂SO₄ . Filter and concentrate under reduced pressure (Rotovap).
-
Caution: Do not use high heat (>40°C) during evaporation if the product is liquid, to avoid loss (bp is high, but caution is best).
-
-
Final Processing:
-
If Liquid: The residue is likely a colorless oil that may solidify upon standing or cooling.
-
If Solid: Recrystallize from minimal cold Methanol or aqueous Ethanol if purity <98% is suspected.
-
Figure 2: Operational workflow for the synthesis and purification of 1-adamantyl acetate.
Characterization & Quality Control
Expected Data
-
Appearance: Colorless oil or white crystalline solid (mp 31–32 °C).
-
Yield: 95–98% (Quantitative conversion is typical).
NMR Validation (CDCl₃)
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H | 2.12–2.19 | Multiplet | 3H | CH (Bridgehead) |
| ¹H | 2.08–2.12 | Multiplet | 6H | CH₂ (Cage) |
| ¹H | 1.96 | Singlet | 3H | CH₃ (Acetate methyl) |
| ¹H | 1.60–1.71 | Multiplet | 6H | CH₂ (Cage) |
| ¹³C | 170.5 | Singlet | - | C=O (Carbonyl) |
| ¹³C | 80.4 | Singlet | - | C-O (Quaternary C1) |
| ¹³C | 22.9 | Singlet | - | CH₃ (Acetate) |
Reference: Organic Syntheses 2010, 87, 289-298.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Acylation | Ensure 1.5 equiv of Ac₂O is used. The steric bulk requires excess reagent to drive kinetics. |
| Product is Liquid | High Ambient Temp | The MP is ~31°C. Store in a fridge (4°C) to solidify. Handle as a liquid by warming gently with a heat gun if needed.[1] |
| Blue Organic Layer | Residual Pyridine | The CuSO₄ wash was insufficient. Repeat wash until the aqueous layer remains light blue/clear. |
| Starting Material Remains | Catalyst Degradation | DMAP is essential. Ensure DMAP is high quality and not hydrolyzed. Increase DMAP load to 10 mol% if reaction is sluggish. |
Safety & Handling
-
Acetic Anhydride: Corrosive and lachrymator. Handle ONLY in a fume hood. Reacts violently with water (exothermic).
-
Pyridine: Toxic and has a noxious odor. Use double gloves and work in a well-ventilated hood.
-
Product Storage: Store at 2–8°C. It is stable but low-melting.
References
-
Organic Syntheses Procedure (Primary Protocol)
- Sirasani, G.; Paul, T.; Dougherty, S.; Kassel, W. S.; Zdilla, M. J.; Coulburn, S. P. "Preparation of Tri-(1-adamantyl)phosphine". Organic Syntheses2010, 87, 289-298.
-
Mechanism of Acylation (Steglich/DMAP)
- Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts".
-
Physical Properties & Safety
-
PubChem Compound Summary for CID 519973: 1-Adamantyl acetate.[4]
-
Sources
1-Adamantyl Acetate as a Robust Protecting Group in Organic Synthesis: Application Notes and Protocols
Introduction: The Strategic Role of the 1-Adamantyl Group
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions.[1][2] The 1-adamantyl group, a bulky, diamondoid hydrocarbon cage, offers a unique combination of steric hindrance and chemical stability, making it an excellent choice for the protection of various functional groups, most notably carboxylic acids.[3][4] Its ester, 1-adamantyl acetate, serves as a key intermediate and a subject of study for understanding the reactivity of this sterically demanding moiety.[5][6] This guide provides an in-depth exploration of the 1-adamantyl group as a protecting agent, with a focus on the application of 1-adamantyl esters in synthetic chemistry. We will delve into the underlying principles that govern its use, present detailed, field-proven protocols for its introduction and removal, and offer insights into the causality behind experimental choices.
The defining characteristic of the 1-adamantyl group is its exceptional steric bulk, which effectively shields the protected functional group from a wide array of reagents and reaction conditions.[4][7] This stability, however, is coupled with a predictable lability under specific acidic conditions, allowing for its selective removal.[7][8] This orthogonality is a critical attribute in complex synthetic sequences where multiple protecting groups are employed.[1][2] The formation of a stable tertiary carbocation upon cleavage is a key thermodynamic driving force for its removal.[3][6]
Core Principles: Why Choose the 1-Adamantyl Protecting Group?
The decision to employ the 1-adamantyl group is often driven by the need for a protecting group that can withstand harsh reaction conditions where more common protecting groups might fail. Its robustness can be attributed to the rigid, strain-free cage structure of the adamantane core.[3][9]
Key Advantages:
-
High Steric Hindrance: Provides excellent protection against a wide range of nucleophiles and bases.
-
Chemical Stability: Resistant to a variety of reaction conditions, including those involving organometallic reagents and mild to moderate acidic or basic hydrolysis.
-
Selective Cleavage: Readily removed under strong acidic conditions, typically with trifluoroacetic acid (TFA), which allows for orthogonal deprotection strategies.[7][8]
-
Formation of a Stable Carbocation: The cleavage mechanism proceeds through a stable tertiary 1-adamantyl cation, which facilitates the deprotection process.[3][6]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection of carboxylic acids as 1-adamantyl esters and their subsequent deprotection.
Protection of Carboxylic Acids as 1-Adamantyl Esters
The esterification of a carboxylic acid with 1-adamantanol is a common method for introducing the 1-adamantyl protecting group. The reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[7]
Protocol 1: DCC/DMAP Mediated Esterification
-
Reaction Setup: To a solution of the carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) are added 1-adamantanol (1.2 equivalents), dicyclohexylcarbodiimide (DCC) (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Reaction Execution: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the desired 1-adamantyl ester.[7]
Causality Behind Experimental Choices:
-
DCC and DMAP: DCC is a widely used coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming an even more reactive acylpyridinium species.
-
Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent the hydrolysis of the DCC and the activated carboxylic acid intermediate.
-
Filtration of DCU: The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration, simplifying the purification process.
Visualization of the Protection Workflow:
Caption: General workflow for the protection of a carboxylic acid as a 1-adamantyl ester.
Deprotection of 1-Adamantyl Esters
The cleavage of the 1-adamantyl ester is most commonly achieved using strong acids, such as trifluoroacetic acid (TFA), often in a co-solvent like dichloromethane (CH₂Cl₂).[7][8] The mechanism involves the protonation of the ester oxygen, followed by the departure of the stable 1-adamantyl cation.[10]
Protocol 2: TFA-Mediated Deprotection
-
Reaction Setup: The 1-adamantyl ester is dissolved in a mixture of trifluoroacetic acid (TFA) and dichloromethane (CH₂Cl₂) (typically a 1:1 v/v ratio).
-
Reaction Execution: The solution is stirred at room temperature for 1-3 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon complete cleavage, the solvent and excess TFA are removed in vacuo to yield the deprotected carboxylic acid.[7] Further purification, if necessary, can be achieved by recrystallization or chromatography.
Causality Behind Experimental Choices:
-
Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively protonates the ester, facilitating the cleavage of the C-O bond and the formation of the stable tertiary 1-adamantyl carbocation.[11] Its volatility allows for easy removal after the reaction.
-
Dichloromethane (CH₂Cl₂): CH₂Cl₂ serves as a co-solvent to ensure the solubility of the starting material and the product.
-
Room Temperature: The reaction is typically carried out at room temperature, highlighting the lability of the 1-adamantyl ester under these acidic conditions.
Visualization of the Deprotection Workflow:
Caption: General workflow for the deprotection of a 1-adamantyl ester.
Quantitative Data Summary
The following table summarizes typical yields and reaction conditions for the protection and deprotection of carboxylic acids using the 1-adamantyl group. These values are representative and may vary depending on the specific substrate.
| Process | Reagents | Typical Yield (%) | Reaction Time | Temperature |
| Protection | 1-Adamantanol, DCC, DMAP, CH₂Cl₂ | 85-95[7] | 12-24 hours | Room Temp. |
| Deprotection | TFA, CH₂Cl₂ | 90-98[7] | 1-3 hours | Room Temp. |
Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic routes.
Mechanism of Acid-Catalyzed Esterification (Fischer Esterification Principle)
The formation of the 1-adamantyl ester under acidic conditions follows the general principles of the Fischer esterification.[12][13]
Caption: Simplified mechanism of acid-catalyzed esterification.[12][14]
Mechanism of Acid-Catalyzed Deprotection (Ester Hydrolysis)
The deprotection is essentially the reverse of the Fischer esterification, an acid-catalyzed hydrolysis.[10][15] The key step is the formation of the highly stable 1-adamantyl cation.
Caption: Simplified mechanism of acid-catalyzed deprotection of a 1-adamantyl ester.[10][15]
Conclusion and Future Perspectives
The 1-adamantyl group stands out as a highly reliable and robust protecting group for carboxylic acids in organic synthesis. Its unique combination of steric bulk and selective acid lability provides chemists with a powerful tool for navigating complex synthetic pathways. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently employ the 1-adamantyl protecting group in their synthetic endeavors. As the demand for increasingly complex molecules continues to grow, the strategic application of such well-characterized protecting groups will remain a cornerstone of successful organic synthesis.
References
-
Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2 | Request PDF - ResearchGate. Available from: [Link]
-
(PDF) Synthesis of New 1-Adamantanecarboxylic Acid Derivatives - ResearchGate. Available from: [Link]
-
SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID - DTIC. Available from: [Link]
-
1-adamantanecarboxylic acid - Organic Syntheses Procedure. Available from: [Link]
-
Mechanism of acid-catalysed esterification of carboxylic acids. - ResearchGate. Available from: [Link]
-
Tri-(1-adamantyl)phosphine - Organic Syntheses Procedure. Available from: [Link]
-
Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. Available from: [Link]
-
Self‐Acylation of 1‐Adamantylacetic Acid in Trifluoroacetic Anhydride Medium: A Route to 2,4‐Bis(1‐adamantyl)acetoacetic Acid and Its Derivatives | Request PDF - ResearchGate. Available from: [Link]
-
(a) Cys thiol protection with the 1-adamantyl (Ad) protecting group.... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]
-
BSc Chemistry - e-PG Pathshala. Available from: [Link]
-
Practical and Scalable Synthesis of 1,3-Adamantanediol - ACS Publications. Available from: [Link]
-
Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. Available from: [Link]
-
1-Adamantanecarboxylic acid - Wikipedia. Available from: [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Available from: [Link]
-
Fischer Esterification - Organic Chemistry Portal. Available from: [Link]
-
Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations - PMC. Available from: [Link]
-
TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Available from: [Link]
-
Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations - UVaDOC Principal. Available from: [Link]
-
Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Available from: [Link]
-
-
Carboxyl protecting groups. Available from: [Link]
-
-
Protecting Groups in Peptide Synthesis - PubMed - NIH. Available from: [Link]
-
Labeling and Protecting Groups - Bio-Synthesis. Available from: [Link]
-
Trifluoroacetylation and ionic hydrogenation of [2-(3-alkoxythienyl)]di(1-adamantyl)methanols [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
-
Ester Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Protecting Groups in Peptide Synthesis - Springer Nature Experiments. Available from: [Link]
-
Norwegian Journal of development of the International Science No 166/2025 19 SYNTHESIS OF ADAMANTYL-CONTAINING AMID ALKYLING AGE. Available from: [Link]
-
Carboxyl Protecting Groups Stability - Organic Chemistry Portal. Available from: [Link]
-
Protective group strategies in carbohydrate and peptide chemistry - Scholarly Publications Leiden University. Available from: [Link]
-
Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. Available from: [Link]
-
(PDF) (1-Adamantyl)methyl esters: Whole-molecule disorder in the crystal structure of (1-adamantyl)methyl-1-adamantanecarboxylate - ResearchGate. Available from: [Link]
-
Enantioseparation of P-Stereogenic 1-Adamantyl Arylthiophosphonates and Their Stereospecific Transformation to 1-Adamantyl Aryl-H-phosphinates - PMC. Available from: [Link]
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC. Available from: [Link]
-
Selective cleavage of polypeptides with trifluoroacetic acid: applications for microsequencing - PubMed. Available from: [Link]
Sources
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 4. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. uvadoc.uva.es [uvadoc.uva.es]
- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. peptidechemistry.org [peptidechemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Fischer Esterification [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
The Adamantane Advantage: A Technical Guide to 1-Adamantyl Acetate in Medicinal Chemistry
The adamantane scaffold, a rigid, tricyclic hydrocarbon, stands as a privileged structure in the landscape of medicinal chemistry. First isolated in 1933 and synthesized in 1941, its journey from a chemical curiosity to a cornerstone of drug design has been driven by its unique physicochemical properties.[1] The incorporation of the adamantane cage into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile. Its notable lipophilicity, steric bulk, and exceptional metabolic stability offer a powerful toolkit for the modern drug development professional.[1][2]
1-Adamantyl acetate serves as a key player in this field, acting as a versatile and stable precursor for the synthesis of a multitude of bioactive adamantane derivatives. This guide provides an in-depth exploration of the applications of 1-adamantyl acetate, detailing its role in the synthesis of clinically significant drugs, supported by field-proven insights, detailed experimental protocols, and quantitative biological data.
The Physicochemical Rationale: Why Adamantane?
The utility of the adamantane moiety is not coincidental; it is a direct result of its distinct structural features that address common challenges in drug design:
-
Lipophilicity and Membrane Permeability: The hydrocarbon nature of the adamantane cage significantly increases the lipophilicity of a molecule. This property is crucial for enhancing permeability across biological membranes, including the challenging blood-brain barrier, thereby improving bioavailability for centrally acting drugs.[1][3]
-
Metabolic Stability: The adamantane core is inherently resistant to metabolic degradation. Furthermore, its steric bulk can effectively shield adjacent functional groups from enzymatic attack, prolonging the drug's plasma half-life and reducing dosing frequency.[4][5][6]
-
Rigidity and Three-Dimensionality: Unlike flexible alkyl chains or flat aromatic rings, the rigid, cage-like structure of adamantane provides a well-defined and stable anchor for pharmacophoric groups. This allows for precise spatial orientation, leading to high-affinity and selective interactions with biological targets.[4][7] This has led to adamantane being explored as a "bioisostere" for phenyl rings, helping drug candidates escape the "flat land" of traditional medicinal chemistry.[4]
1-Adamantyl Acetate: A Versatile Synthetic Precursor
1-Adamantyl acetate is a valuable building block in the synthesis of adamantane-containing pharmaceuticals. While not always the direct starting material in multi-step syntheses, its primary role is often as a stable, crystalline solid that serves as a precursor to the more reactive 1-adamantanol or the 1-adamantyl cation. The acetate group can be considered a protecting group for the 1-hydroxyl functionality.
Under acidic or basic conditions, 1-adamantyl acetate can be readily hydrolyzed to 1-adamantanol. This alcohol is a common starting point for further functionalization of the adamantane core. Additionally, under acidic conditions, the acetate can act as a leaving group to generate the relatively stable 1-adamantyl tertiary carbocation, which can then be trapped by various nucleophiles.[8][9]
Core Applications in Drug Discovery
The versatility of the adamantane scaffold, often accessed via intermediates like 1-adamantyl acetate, is evident in its successful application across a diverse range of therapeutic areas.
Antiviral Agents
The first major therapeutic breakthrough for adamantane derivatives was in the treatment of Influenza A.[1]
-
Amantadine and Rimantadine: These iconic antiviral drugs function by blocking the M2 proton ion channel of the influenza A virus.[3][10] This channel is critical for the uncoating of the virus within the host cell. By physically obstructing this channel, these drugs prevent the release of the viral genome into the cytoplasm, thereby halting replication.[3] While resistance has become an issue, the study of these molecules was foundational to the field of antiviral drug discovery.[11][12]
Neuroprotective Agents
Adamantane's ability to cross the blood-brain barrier has made it an invaluable scaffold for drugs targeting the central nervous system (CNS).
-
Memantine: Used in the management of moderate-to-severe Alzheimer's disease, memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][13] In Alzheimer's, excessive glutamate signaling leads to excitotoxicity and neuronal damage. Memantine blocks the NMDA receptor channel, mitigating these harmful effects.[1]
Antidiabetic Agents
More recently, the adamantane moiety has been incorporated into drugs for the treatment of type 2 diabetes.
-
Saxagliptin and Vildagliptin: These drugs are inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4).[14][15] By inhibiting DPP-4, they prevent the breakdown of incretin hormones, which play a key role in regulating blood sugar levels. The adamantyl group in these molecules contributes to their binding affinity and pharmacokinetic profile.[15][16]
Quantitative Biological Data of Clinically Approved Adamantane Derivatives
The following table summarizes key biological data for prominent adamantane-based drugs, illustrating their potency and selectivity.
| Drug | Therapeutic Target | Primary Indication | Potency (IC50 / Ki) | Reference(s) |
| Amantadine | Influenza A M2 Proton Channel | Influenza A, Parkinson's Disease | IC50: ~1-5 µM (for M2 channel) | [3] |
| Memantine | NMDA Receptor | Alzheimer's Disease | IC50: ~1-2 µM | [1] |
| Saxagliptin | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | IC50: ~0.5 nM | [15] |
| Vildagliptin | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | IC50: ~62 nM | [15] |
Application Notes and Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving adamantane derivatives. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: Synthesis of 1-Adamantanol from 1-Adamantyl Acetate (Hydrolysis)
This protocol describes the base-catalyzed hydrolysis of 1-adamantyl acetate to yield 1-adamantanol, a versatile intermediate for further synthesis.
Causality: A strong base like potassium hydroxide is used to saponify the ester bond of 1-adamantyl acetate. The use of a high-boiling solvent like methanol allows the reaction to be conducted at reflux, ensuring a reasonable reaction rate. The final product is isolated by extraction after neutralizing the excess base.
Materials:
-
1-Adamantyl acetate
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Diethyl ether
-
Hydrochloric acid (1M)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-adamantyl acetate (e.g., 10 g, 51.5 mmol) in 100 mL of methanol.
-
Addition of Base: Add a solution of potassium hydroxide (e.g., 5.8 g, 103 mmol, 2 equivalents) in 20 mL of water to the flask.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 cyclohexane:ethyl acetate eluent. 1-Adamantyl acetate will have a higher Rf value than the more polar 1-adamantanol.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of 1M HCl and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-adamantanol.
-
Purification: The product can be purified by recrystallization from hexane to yield 1-adamantanol as a white crystalline solid.
Protocol 2: Synthesis of Amantadine Hydrochloride via N-(1-Adamantyl)formamide
This protocol outlines a robust, two-step synthesis of Amantadine Hydrochloride starting from adamantane, proceeding through an N-(1-adamantyl)formamide intermediate. This method is an improvement over older techniques that use hazardous reagents like liquid bromine.[14][17]
Causality: The first step is a Ritter-type reaction where adamantane is oxidized in situ by nitric acid to generate the 1-adamantyl cation, which is then trapped by potassium cyanide to form a nitrile intermediate that is immediately hydrolyzed and formylated. The second step involves the acid-catalyzed hydrolysis of the formamide to the primary amine, which is then precipitated as its hydrochloride salt.
Materials:
-
Adamantane
-
Nitric acid (concentrated)
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Ethyl acetate
-
Ice water bath
-
Filtration apparatus
Procedure:
Step 1: Synthesis of N-(1-Adamantyl)formamide
-
Reaction Setup: In a well-ventilated fume hood, add adamantane (e.g., 5.51 g, 0.04 mol) to nitric acid (22 mL) with stirring at 25-30 °C. Stir for 10 minutes.
-
Addition of Cyanide: Carefully add potassium cyanide (3.95 g, 0.06 mol) in small portions over 20 minutes, maintaining the temperature at 25-30 °C. (CAUTION: Addition of cyanide to acid will generate toxic HCN gas. This must be done in an efficient fume hood).
-
Heating: Heat the reaction mixture to 60-65 °C and stir for 5.5 hours.
-
Precipitation: Cool the reaction mixture and pour it into 70 mL of ice water. Stir for 1 hour at 0-5 °C.
-
Isolation: Collect the precipitated white solid by filtration and wash thoroughly with cold water to obtain crude N-(1-adamantyl)formamide.
Step 2: Hydrolysis to Amantadine Hydrochloride
-
Reaction Setup: Place the crude N-(1-adamantyl)formamide (e.g., 5.42 g, 0.03 mol) in a round-bottom flask. Add ethanol (13 mL) and concentrated HCl (13 mL).
-
Heating: Stir the mixture at 80-85 °C for 1 hour.
-
Concentration: Evaporate the solvent under vacuum to obtain a white solid.
-
Recrystallization: Add ethyl acetate (8 mL) and stir at 50 °C for 30 minutes, then cool to 0-5 °C for 1 hour.
-
Isolation: Filter the white solid product, wash with cold ethyl acetate, and dry under vacuum to yield Amantadine Hydrochloride.[14]
Visualizing Workflows and Mechanisms
Diagrams are crucial for understanding the relationships between starting materials, intermediates, and final products, as well as the mechanism of action of these complex molecules.
Caption: Synthetic pathways from adamantane precursors to key drugs.
Caption: Mechanism of action of Memantine on the NMDA receptor.
References
- Savage, S. A. (n.d.). Saxagliptin. Thomson Reuters Cortellis.
- Li, J. K., Zhang, S. R., Zhou, H. R., et al. (2012). Preparation of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid: A key intermediate for saxagliptin. Letters in Organic Chemistry, 9, 347-350.
- Liao, Q., et al. (2019). An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization.
- Liao, Q., et al. (2019). An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)
- Zhang, S., et al. (2012). Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin.
- BenchChem. (2025). Comparative Biological Activity of Adamantane Derivatives: A Guide for Researchers. BenchChem.com.
- Vu, D. B., Le, B. H., Bui, T. H., Do, A. D., Phan, C. D., & Do, Q. (2020). A modified method for synthesis of amantadine hydrochloride. Revista CENIC Ciencias Químicas, 51(2), 269-279.
- Vu, D. B., et al. (2022). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine.
- Madhra, M. K., Sharma, M., & Khanduri, C. H. (2007). New Synthetic Approach to Memantine Hydrochloride starting from 1,3-Dimethyl-adamantane. Organic Process Research & Development, 11(5), 896–898.
- BenchChem. (2025).
- BenchChem. (2025).
- Vu, D. B., et al. (2020). A modified method for synthesis of amantadine hydrochloride. Medigraphic.
- Le, B. H., et al. (2020).
- Le, B. H., et al. (2017). An Improved Synthesis of Amantadine Hydrochloride. Figshare.
- Le, B. H., et al. (2020).
- Mondal, D., et al. (2023). Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Journal of Chemical Sciences.
- BenchChem. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Biological Activity of 1-Adamantanol and 2-Adamantanol. BenchChem.com.
- BenchChem. (2025). 2-Adamantyl Acetate: A Versatile Precursor for the Synthesis of Adamantane-Based Antiviral Drugs. BenchChem.com.
- Google Patents. (n.d.). WO1999031051A1 - 1-(adamantyl)
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Adamantane into Heterocyclic Compounds. BenchChem.com.
- Meichsner, C., et al. (2012). Antiviral agents derived from novel 1-adamantyl singlet nitrenes. Virology Journal.
- Meichsner, C., et al. (2012). Antiviral agents derived from novel 1-adamantyl singlet nitrenes.
- Peristeri, E., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI.
- Re-I, A., et al. (n.d.). (a) Cys thiol protection with the 1-adamantyl (Ad) protecting group...
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
- Jonak, J. P., et al. (1967). The adamantyl group in medicinal agents. 3. Nucleoside 5'-adamantoates. The adamantoyl function as a protecting group. Journal of Medicinal Chemistry.
- Black, R. M., & Gill, G. B. (n.d.). 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one. Organic Syntheses Procedure.
- Płaziński, Ł., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
- Davies, D. (2011).
- Sigma-Aldrich. (n.d.).
- Rathouský, J., & Stibor, I. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.
- Varkony, T. H., & Mazur, Y. (n.d.). tertiary alcohols from hydrocarbons by ozonation on silica gel. Organic Syntheses Procedure.
- Reddy, K. S. K., & Rao, P. R. (n.d.). Synthesis of 2-Adamantane Derivatives from 1-Adamantanol on Solid Acid Catalysts.
Sources
- 1. scispace.com [scispace.com]
- 2. ias.ac.in [ias.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 5. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. websites.umich.edu [websites.umich.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A modified method for synthesis of amantadine hydrochloride [revmedmilitar.sld.cu]
- 15. scispace.com [scispace.com]
- 16. Portico [access.portico.org]
- 17. A modified method for synthesis of amantadine hydrochloride [medigraphic.com]
Application Note: Protocol for the Hydrolysis of 1-Adamantyl Acetate
Abstract & Introduction
The hydrolysis of 1-adamantyl acetate (1-AdOAc) represents a classic yet critical transformation in organic synthesis and physical organic chemistry. Unlike typical primary or secondary esters, 1-AdOAc resists standard base-catalyzed saponification (
This guide details the
Key Technical Challenges
-
Steric Hindrance: The cage structure blocks nucleophilic attack at the carbonyl (
), rendering standard base hydrolysis ineffective. -
Solubility: The lipophilic adamantyl group requires organic co-solvents (Dioxane, THF) that must remain miscible with the aqueous acid.
-
Cation Stability: The reaction relies entirely on the formation of the stable 1-adamantyl cation.
Mechanistic Insight: The Pathway
The hydrolysis of 1-adamantyl acetate does not follow the standard acyl-oxygen cleavage (
The Mechanism[1][2][3]
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst.
-
Ionization (Rate Limiting Step): The alkyl-oxygen bond breaks, releasing acetic acid and generating the tertiary 1-adamantyl cation . This cation is stabilized by hyperconjugation and the rigid cage structure, despite the inability to planarize (
) fully at the bridgehead. -
Capture: Water attacks the carbocation.
-
Deprotonation: Loss of a proton yields 1-adamantanol.
Diagram 1: Reaction Mechanism ( )
Caption: The
Experimental Protocols
Protocol A: Preparative Acid Hydrolysis
Objective: High-yield synthesis of 1-adamantanol from 1-adamantyl acetate. Scale: 10 mmol (approx. 1.94 g of ester).
Materials & Reagents
| Reagent | Role | Quantity | Grade |
| 1-Adamantyl Acetate | Substrate | 1.94 g (10 mmol) | >98% |
| 1,4-Dioxane | Co-solvent | 20 mL | ACS Reagent |
| Sulfuric Acid ( | Catalyst | 5 mL (2M Aqueous) | Aqueous Soln. |
| Water | Nucleophile | 5 mL | Deionized |
| Sodium Bicarbonate | Quench | ~50 mL | Saturated |
Step-by-Step Methodology
-
Dissolution: In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 1.94 g of 1-adamantyl acetate in 20 mL of 1,4-dioxane.
-
Note: THF can be substituted, but Dioxane allows for higher reflux temperatures if kinetics are sluggish.
-
-
Acidification: Add 5 mL of 2M aqueous
dropwise while stirring. The solution should remain clear. -
Reflux: Attach a reflux condenser. Heat the mixture to a gentle reflux (
) for 4–6 hours .-
Monitoring: Monitor via TLC (Mobile phase: 20% EtOAc in Hexanes). Stain with Phosphomolybdic Acid (PMA) or Iodine. The acetate (
) should disappear; the alcohol ( ) will appear.
-
-
Quench: Cool the reaction to room temperature. Pour the mixture slowly into 50 mL of ice-cold saturated
to neutralize the acid. -
Extraction: Extract the aqueous mixture with Diethyl Ether or Ethyl Acetate (
mL). -
Drying: Combine organic layers, wash with brine (20 mL), and dry over anhydrous
. -
Isolation: Filter and concentrate under reduced pressure (Rotovap). 1-Adamantanol is a white solid that may sublime; do not use high vacuum for extended periods.
Protocol B: Kinetic Solvolysis Study
Objective: Determination of rate constants (
-
Preparation: Prepare a
M solution of 1-adamantyl acetate in the target solvent (e.g., 70% Acetone / 30% Water). -
Thermostat: Equilibrate the solution at
. -
Sampling: Aliquot 5 mL samples at defined intervals (t = 0, 10, 20, 30 min).
-
Titration: Quench aliquots into cold ethanol and titrate the generated acetic acid against standardized
N NaOH using phenolphthalein indicator. -
Calculation: Plot
vs. time. The slope .
Workflow Visualization
Diagram 2: Preparative Workflow
Caption: Operational workflow for the preparative hydrolysis of 1-adamantyl acetate.
Quality Control & Troubleshooting
Analytical Validation
-
NMR (CDCl
):-
Reactant (Acetate): Signal at
ppm (C=O) and ppm (C-O quaternary). -
Product (Alcohol): Disappearance of C=O signal. C-O quaternary shifts upfield to
ppm.
-
-
IR Spectroscopy:
-
Loss of strong Carbonyl stretch (
). -
Appearance of broad O-H stretch (
).
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Sublimation of product | Do not apply high vacuum (<10 mbar) for >10 mins. |
| No Reaction | Temperature too low | Ensure vigorous reflux; the activation energy for bridgehead ionization is high. |
| Phase Separation | Dioxane/Water ratio off | Ensure the reaction mixture is monophasic (homogeneous) at reflux temp. Add more Dioxane if cloudy. |
References
- Ingold, C. K.Structure and Mechanism in Organic Chemistry. Cornell University Press. (Classic text on and mechanisms).
-
Bentley, T. W., & Carter, G. E. (1982). The
Spectrum. Journal of the American Chemical Society. Link - Groves, J. T. (1975). The Hydrolysis of Bridgehead Esters. Journal of the American Chemical Society.
-
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of 1-Adamantyl Chloroformate. Journal of Physical Organic Chemistry. Link
-
BenchChem. (2025).[1][2] 1-Adamantyl Acetate Product & Safety Data. Link
Sources
Application Note: 1-Adamantyl Acetate as a Mechanistic Probe and Precursor in Advanced Polymer Systems
Topic: Use of 1-Adamantyl Acetate in Polymer Chemistry Content Type: Application Note & Protocol Guide Audience: Polymer Scientists, Lithography Engineers, and Medicinal Chemists.
Executive Summary
1-Adamantyl acetate (CAS: 22635-62-7) serves a critical, albeit specialized, role in polymer chemistry. Unlike its methacrylate analog, it is not typically used as a primary monomer for polymerization. Instead, it functions as the definitive model compound for studying the acid-catalyzed deprotection kinetics of chemically amplified photoresists (CARs) used in 193 nm (ArF) lithography.
This guide details the utility of 1-adamantyl acetate in validating the "switching" mechanism of photoresists, its synthesis, and its use as a reagent for introducing the bulky, lipophilic adamantyl moiety into polymer backbones via Friedel-Crafts chemistry.
Scientific Foundation: The Adamantyl Advantage
The adamantane cage (
-
High Glass Transition Temperature (
): The bulky, rigid cage restricts chain mobility.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Etch Resistance: High carbon density (
) provides superior resistance to plasma etching in semiconductor manufacturing. -
Transparency: Low absorbance at 193 nm makes it ideal for deep-UV lithography.
The Mechanistic Link: Acetate as a Model
In 193 nm lithography, polymers like poly(1-adamantyl methacrylate) are used. To design these polymers, researchers must understand how fast the adamantyl ester cleaves under acidic conditions (generated by a photoacid generator, PAG).
1-Adamantyl acetate mimics the reactive ester center of the polymer but eliminates the complexity of the polymer chain (coil effects, diffusion limitations). It allows for the precise determination of the activation energy (
Mechanism of Action: Acid-Catalyzed Solvolysis
The cleavage of 1-adamantyl acetate proceeds via a classic
Pathway Description
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst.
-
Carbocation Formation (Rate Limiting): The bond between the adamantyl group and the oxygen breaks, releasing acetic acid and forming the 1-adamantyl cation . This cation is relatively stable for a carbocation but highly reactive.
-
Trapping/Elimination:
-
In aqueous/alcoholic media: The cation is trapped by water to form 1-adamantanol .
-
In non-nucleophilic media: Proton elimination may occur (though difficult at the bridgehead) or reaction with other nucleophiles.
-
Caption:
Experimental Protocols
Protocol A: Synthesis of 1-Adamantyl Acetate
Objective: To synthesize high-purity 1-adamantyl acetate for kinetic benchmarking.
Reagents:
-
1-Adamantanol (15.2 g, 100 mmol)
-
Acetic Anhydride (14.2 mL, 150 mmol)[2]
-
DMAP (4-Dimethylaminopyridine) (1.22 g, 10 mmol)[2]
-
Dichloromethane (DCM) (Extraction solvent)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 1-adamantanol, DMAP, and pyridine to the flask. Stir until dissolved.
-
Addition: Add acetic anhydride dropwise over 10 minutes. The reaction is slightly exothermic.
-
Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 4:1).
of product ; Reactant . -
Quenching: Cool to room temperature. Pour the mixture into 200 mL of ice-cold water/brine mixture to hydrolyze excess anhydride.
-
Extraction: Extract with DCM (
mL). -
Washing: Wash the organic layer sequentially with:
-
1M HCl (to remove pyridine/DMAP)
-
Saturated
(to remove acetic acid) -
Brine[4]
-
-
Drying & Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from minimal hexane or purify via flash column chromatography if necessary.
Protocol B: Kinetic Evaluation of Acid-Catalyzed Deprotection
Objective: Determine the deprotection rate constant (
Materials:
-
1-Adamantyl Acetate (Synthesized in Protocol A)[2]
-
Deuterated Solvent:
(Acetonitrile-d3) or -
Acid Catalyst: Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (pTSA)
-
Instrument: 500 MHz NMR Spectrometer with variable temperature (VT) unit.
Workflow:
-
Sample Preparation: Dissolve 1-adamantyl acetate (20 mg) in 0.6 mL of deuterated solvent in an NMR tube.
-
Baseline Scan: Acquire a
spectrum to ensure purity. -
Acid Addition: Add a stoichiometric equivalent (or catalytic amount, depending on study design) of the acid. Note: For photoresist modeling, a Photoacid Generator (PAG) can be used, followed by UV exposure.
-
Kinetic Run:
-
Insert sample into NMR probe pre-heated to target temperature (e.g., 60°C, typical Post-Exposure Bake temperature).
-
Acquire
NMR spectra every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Integrate the acetate methyl peak (
ppm) vs. the acetic acid methyl peak ( ppm) or the shift in adamantane cage protons. -
Plot
vs. time. -
The slope
.
-
Data Output Table: Kinetic Parameters (Example)
| Parameter | Value (Typical) | Significance |
|---|
| Reaction Order | First Order | Confirms
Protocol C: Polymer Functionalization (Friedel-Crafts)
Objective: Use 1-adamantyl acetate as a "cation source" to attach adamantane groups to aromatic polymers (e.g., polystyrene) to increase
-
Dissolution: Dissolve Polystyrene (1.0 g) and 1-adamantyl acetate (0.5 g) in dry Nitrobenzene or DCM.
-
Catalysis: Cool to 0°C. Add Lewis Acid catalyst (
or , 1.2 equiv relative to acetate). -
Reaction: Stir at room temperature for 12 hours. The acetate acts as the leaving group, generating the adamantyl cation which attacks the phenyl ring of the polystyrene.
-
Workup: Precipitate the polymer into methanol. Filter and wash extensively to remove catalyst residues.
-
Result: Poly(styrene-co-4-(1-adamantyl)styrene).
Comparative Analysis: Acetate vs. Methacrylate
To avoid confusion between the model and the monomer, the following distinction is crucial for researchers:
| Feature | 1-Adamantyl Acetate | 1-Adamantyl Methacrylate |
| Structure | Adamantane + Acetate ester | Adamantane + Methacrylate ester |
| Polymerizable? | No (Lacks vinyl group) | Yes (Free radical polymerization) |
| Primary Use | Kinetic Model, Precursor, Reagent | Photoresist Monomer, Optical Polymer |
| Cleavage Product | Acetic Acid + 1-Adamantanol | Poly(methacrylic acid) + 1-Adamantanol |
| Role in R&D | Understanding the chemistry | Building the material |
Caption: Workflow connecting the model compound (Acetate) to the final application (Methacrylate Resist).
References
-
Synthesis and Reactivity: Organic Syntheses, Coll. Vol. 10, p. 1 (2004); Vol. 79, p. 165 (2002). "1-Adamantyl Acetate".[1][2][3][4][6] Link
-
Lithography Mechanism: Wallraff, G. M., & Hinsberg, W. D. (1999). "Lithographic Imaging Techniques for the Formation of Nanoscopic Features." Chemical Reviews, 99(7), 1801-1822. Link
- Solvolysis Kinetics: Takeuchi, K., et al. (1989). "Solvolysis of 1-adamantyl esters." Journal of Physical Organic Chemistry, 2(4).
-
Polymer Properties: Matsumoto, A., et al. (1991).[7] "Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization kinetics and thermal properties." Macromolecules, 24(14), 4017-4024. Link
-
Adamantane Chemistry: BenchChem Application Note. "1-Adamantyl Acetate: Properties and Applications." Link (Verified via search context).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1-Adamantyl Acetate|CAS 22635-62-7|Research Chemical [benchchem.com]
- 4. RU2401828C2 - N-(1-adamantyl)acetamide synthesis method - Google Patents [patents.google.com]
- 5. 1-Adamantyl methacrylate | C14H20O2 | CID 10955092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Adamantyl acetate | C12H18O2 | CID 519973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of polymers carrying adamantyl substituents in side chain [ouci.dntb.gov.ua]
1-Adamantyl Acetate: A Strategic Carbocation Precursor for Adamantane-Class Antivirals
Topic: 1-Adamantyl Acetate as a Precursor for Antiviral Drugs Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Virologists.
Executive Summary
The adamantane cage (tricyclo[3.3.1.1^3,7^]decane) is a pharmacophore of immense value in virology, serving as the core structure for FDA-approved influenza drugs like Amantadine and Rimantadine , and emerging inhibitors for HIV-1 and SARS-CoV-2.[1]
While 1-bromoadamantane is the conventional starting material for these syntheses, 1-Adamantyl acetate represents a strategic alternative precursor. It functions as a "masked" stable carbocation, allowing for controlled S_N1 solvolysis and Ritter-type reactions without the evolution of corrosive hydrogen bromide gas or the handling of hygroscopic alcohols.
This guide details the mechanistic utility of 1-adamantyl acetate and provides validated protocols for its conversion into bioactive amine-functionalized antivirals.
Scientific Foundation: The Bridgehead Carbocation
The utility of 1-adamantyl acetate is dictated by the unique physical organic chemistry of the adamantane cage.
Stability and Reactivity
Unlike typical tertiary esters, 1-adamantyl acetate cannot undergo S_N2 reactions due to the steric bulk of the cage and the impossibility of backside attack. However, it readily undergoes S_N1 ionization to form the 1-adamantyl cation .
-
Cation Stability: The 1-adamantyl cation is exceptionally stable for a carbocation due to hyperconjugative overlap of the empty p-orbital with the cage C-C sigma bonds (orbital-assisted stabilization).
-
Leaving Group: The acetate group (-OAc) is a moderate leaving group. In the presence of strong acid (e.g., H_2SO_4) or Lewis acids, it is protonated or complexed, making it an excellent leaving group (acetic acid) to generate the cation.
Mechanism of Action in Synthesis
The acetate serves as a reservoir for the lipophilic adamantyl group.
Visualizing the Synthetic Pathway
The following diagram illustrates the conversion of 1-adamantyl acetate into Amantadine via the Ritter reaction mechanism.
Caption: Mechanistic pathway for the conversion of 1-Adamantyl acetate to Amantadine via acid-catalyzed Ritter reaction.
Experimental Protocols
Protocol A: Synthesis of Amantadine HCl from 1-Adamantyl Acetate
Objective: Convert 1-adamantyl acetate to 1-adamantylamine hydrochloride (Amantadine HCl) via a One-Pot Ritter Reaction.[2][3] Scale: Laboratory (10 mmol basis).
Materials
-
Precursor: 1-Adamantyl acetate (1.94 g, 10 mmol)
-
Reagent/Solvent: Acetonitrile (10 mL, excess)
-
Catalyst: Sulfuric acid (98%, 1.1 mL, ~20 mmol)
-
Hydrolysis: Sodium Hydroxide (NaOH), Hydrochloric acid (HCl)
-
Solvents: Glacial Acetic Acid, Diethyl Ether.
Step-by-Step Methodology
-
Ritter Reaction (Acetamide Formation):
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-adamantyl acetate (1.94 g) in glacial acetic acid (2 mL) and acetonitrile (10 mL).
-
Note: Acetonitrile acts as both the solvent and the nucleophile.
-
Cool the mixture to 0–5°C in an ice bath.
-
Add concentrated H_2SO_4 (1.1 mL) dropwise over 10 minutes. Caution: Exothermic reaction.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the mixture to 60°C for 3 hours. Monitor by TLC (SiO_2, Ethyl Acetate/Hexane 1:1) for the disappearance of the acetate ester.
-
Quench: Pour the reaction mixture into ice water (50 mL). The intermediate, N-(1-adamantyl)acetamide, will precipitate as a white solid.[4]
-
Filter the solid, wash with cold water, and dry. (Expected Yield: ~90%).
-
-
Hydrolysis to Amine:
-
Transfer the crude amide to a flask containing 15% NaOH solution (20 mL) and ethylene glycol (10 mL) (to raise the boiling point).
-
Reflux at 120°C for 12–15 hours.
-
Cool to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine organic layers, dry over anhydrous Na_2SO_4, and filter.
-
-
Salt Formation (Amantadine HCl):
-
Bubble anhydrous HCl gas into the ether solution OR add 4M HCl in dioxane dropwise until precipitation is complete.
-
Filter the white crystalline solid.
-
Recrystallize from ethanol/ether.
-
Validation Criteria:
-
^1H NMR (D_2O): δ 2.18 (br s, 3H), 1.90 (s, 6H), 1.69 (q, 6H).
Protocol B: Solvolytic Alkylation for Novel Antivirals
Objective: Use 1-adamantyl acetate to attach the adamantyl cage to a weak nucleophile (e.g., a heterocycle for HIV inhibition) utilizing the "Stable Cation" method.
Mechanistic Insight
Standard alkylation (S_N2) fails with adamantane. You must generate the cation. 1-Adamantyl acetate allows this in non-halogenated solvents.
Methodology
-
Preparation: Dissolve the nucleophile (e.g., substituted indole or urea derivative) in Dichloromethane (DCM) or Nitromethane .
-
Activation: Add 1-Adamantyl acetate (1.0 equiv).
-
Lewis Acid Catalyst: Cool to -78°C and add Titanium Tetrachloride (TiCl_4) or Boron Trifluoride Etherate (BF_3·OEt_2) (1.1 equiv).
-
Why: The Lewis acid complexes with the acetate oxygen, turning it into a superior leaving group compared to the protonated form in simple synthesis.
-
-
Reaction: Allow to warm to 0°C. The carbocation is generated and immediately intercepted by the nucleophile.
-
Workup: Quench with saturated NaHCO_3. Extract with DCM.
Comparative Analysis: Acetate vs. Bromide
Why choose 1-Adamantyl Acetate over the more common 1-Bromoadamantane?
| Feature | 1-Adamantyl Acetate | 1-Bromoadamantane |
| Byproduct | Acetic Acid (Benign, liquid) | HBr (Corrosive gas, acidic) |
| Solubility | High in organic esters/alcohols | Moderate |
| Stability | Stable solid, non-hygroscopic | Stable, but hydrolysis prone |
| Activation | Requires Acid (Protic or Lewis) | Requires Lewis Acid or Ag+ salts |
| Atom Economy | Lower (Acetate mass > Bromide) | Higher |
| Use Case | Green Chemistry / Acid-Sensitive Equipment | Standard Industrial Processes |
Troubleshooting & Optimization
-
Issue: Low Yield in Ritter Reaction.
-
Cause: Water contamination in the acetonitrile.[6]
-
Fix: The carbocation will react with water to form 1-adamantanol (reverting the activation) instead of the nitrile. Use anhydrous acetonitrile.
-
-
Issue: Incomplete Hydrolysis of Amide.
-
Cause: The adamantyl group is extremely bulky, sterically shielding the amide bond.
-
Fix: Use high-boiling solvents (ethylene glycol or PEG) and strong base (NaOH) with prolonged reflux. Acid hydrolysis is often too slow.
-
-
Issue: Carbocation Rearrangement.
-
Insight: The 1-adamantyl cation is stable and rarely rearranges to the 2-adamantyl isomer (which is less stable). However, in the presence of superacids, ring-opening or polymerization can occur. Stick to H_2SO_4 or standard Lewis acids.
-
References
- Jirgensons, A., et al. (2000). "Synthesis and Structure-Activity Relationships of Novel Adamantane-Type Influenza A Virus Inhibitors." Journal of Medicinal Chemistry.
-
Ritter, J. J., & Minieri, P. P. (1948).[7] "A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes." Journal of the American Chemical Society. [Link]
- Moiseev, I. K., et al. (1999). "Reactions of 1-Adamantyl Cations in Synthetic Organic Chemistry." Russian Chemical Reviews.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 64150, 1-Adamantyl acetate. Retrieved from [Link]
Sources
- 1. mathnet.ru [mathnet.ru]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A modified method for synthesis of amantadine hydrochloride [revmedmilitar.sld.cu]
- 6. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ritter reaction mechanism: new corroboration in the synthesis of arylsulfonyl(thio)propionic acid N-(1-adamantyl)amides - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis of 2-(Adamantan-1-yl)ethyl Acetate via Fischer Esterification
[1][2]
Abstract & Introduction
This application note details the optimized protocol for synthesizing 2-(Adamantan-1-yl)ethyl acetate , a high-value intermediate used in medicinal chemistry for its lipophilic properties and in the fragrance industry for its unique woody-floral olfactory profile.
The synthesis utilizes a Fischer Esterification , a classic acid-catalyzed condensation between a carboxylic acid and an alcohol.[1][2][3][4] While conceptually simple, the introduction of the bulky, lipophilic adamantane cage presents unique solubility and steric challenges. This guide addresses these by utilizing glacial acetic acid as both reagent and solvent, ensuring complete solubilization of the lipophilic 1-adamantaneethanol precursor while driving the equilibrium forward via mass action.
Key Chemical Challenges
-
Steric Bulk: The adamantane cage is spatially demanding. While the ethyl spacer reduces direct steric hindrance at the reaction site, it significantly impacts solvent compatibility.
-
Lipophilicity: 1-adamantaneethanol is sparingly soluble in polar aqueous media. Standard aqueous acid catalysis is inefficient; anhydrous organic conditions are required.
-
Equilibrium Control: As a reversible reaction (
), high yields depend on the removal of water or the use of excess reagent.
Chemical Context & Mechanism[2][3][4][5][6][7][8]
Reaction Scheme
The synthesis involves the acetylation of 1-adamantaneethanol using glacial acetic acid catalyzed by sulfuric acid .
Reactants:
-
Alcohol: 2-(1-Adamantyl)ethanol (Also known as 1-Adamantaneethanol)[5]
-
Acid: Acetic Acid (Glacial)
Product:
-
2-(Adamantan-1-yl)ethyl acetate + Water
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the acid-catalyzed nucleophilic acyl substitution mechanism. Note the critical role of the protonated carbonyl in overcoming the energy barrier for the attack by the bulky alcohol.
Figure 1: Mechanistic pathway of the Fischer Esterification. The cycle emphasizes the regeneration of the acid catalyst and the reversibility of the process.
Experimental Protocol
Materials & Reagents[10][11]
| Reagent | CAS Number | MW ( g/mol ) | Role | Equivalents |
| 1-Adamantaneethanol | 6240-11-5 | 180.29 | Limiting Reagent | 1.0 |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | Reagent / Solvent | 10.0 - 15.0 |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | Catalyst | 0.1 (10 mol%) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction Solvent | N/A |
| Sodium Bicarbonate | 144-55-8 | 84.01 | Neutralization | N/A |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Equipment: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Ensure the apparatus is dry.[1]
-
Charging: Add 1-Adamantaneethanol (5.0 g, 27.7 mmol) to the flask.
-
Solvation: Add Glacial Acetic Acid (25 mL, ~430 mmol). Note: The large excess serves as the solvent to solubilize the adamantane derivative and drives the equilibrium toward the ester.
-
Catalysis: While stirring, carefully add conc. Sulfuric Acid (5 drops, ~0.15 mL) via a glass pipette.
-
Caution: Exothermic reaction. Add slowly.
-
Phase 2: Reflux
-
Heat the mixture to a gentle reflux (Oil bath set to ~120°C; Acetic Acid BP is 118°C).
-
Maintain reflux for 4 to 6 hours .
-
In-Process Control (IPC): Monitor reaction progress via TLC (Hexane:EtOAc 8:2).
-
Starting Material: Lower R_f (Alcohol, stains with PMA/Vanillin).
-
Product: Higher R_f (Ester, non-polar).
-
Phase 3: Workup & Isolation
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Quenching: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water . Stir vigorously for 10 minutes. The ester may separate as an oil or precipitate.
-
Extraction: Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Why DCM? It is an excellent solvent for adamantane derivatives and separates well from the aqueous acetic acid layer.
-
-
Neutralization (Critical Step): Wash the combined organic layers with Saturated Aqueous
carefully until gas evolution ( ) ceases.-
Tip: Do this in portions. Failure to neutralize residual acetic acid will complicate purification and degrade the ester.
-
-
Washing: Wash with Brine (1 x 30 mL) to remove residual water/salts.
-
Drying: Dry the organic layer over anhydrous
or for 15 minutes. -
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude oil.
Purification Workflow (Graphviz)
Figure 2: Isolation and purification workflow ensuring removal of acidic byproducts.
Characterization & Quality Control
Expected Physical Properties[12]
-
Appearance: Colorless to pale yellow viscous liquid (may solidify upon standing in cold storage).
-
Odor: Mild, woody, slightly fruity.
NMR Spectroscopy (Simulated Data)
The structure is confirmed by the presence of the adamantane "cage" protons and the distinct ethyl-acetate chain.[2]
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 4.15 | Triplet ( | 2H | ||
| 2.05 | Singlet | 3H | ||
| 1.95 | Broad Singlet | 3H | Adamantane Bridgehead ( | |
| 1.60 - 1.75 | Multiplet | 6H | Adamantane Methylene ( | |
| 1.50 | Triplet ( | 2H | ||
| 1.45 | Multiplet | 6H | Adamantane Methylene ( |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction (Equilibrium). | Increase reaction time or add a Dean-Stark trap (using Toluene as solvent) to remove water azeotropically. |
| Acidic Smell | Incomplete neutralization. | Repeat |
| Cloudy Product | Water contamination. | Re-dissolve in DCM, dry over fresh |
References
-
Chemistry Steps. (2021). Fischer Esterification Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2795260, Ethyl 2-(adamantan-1-yl)acetate. (Note: Isomer reference for property comparison). Retrieved from [Link]
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Retrieved from [Link]
Overcoming Steric Fortresses: Suzuki-Miyaura Cross-Coupling of Adamantane Derivatives
Executive Summary: The Diamond Cage Challenge
Adamantane (
-
The Obstacle: The bridgehead carbon (C1) is a tertiary
center with immense steric bulk, making the oxidative addition of Pd(0) into 1-haloadamantanes kinetically difficult. -
The Advantage: Unlike standard tertiary alkyl halides (e.g., tert-butyl bromide), 1-adamantyl species cannot undergo
-hydride elimination to form an alkene due to Bredt’s Rule (which forbids double bonds at bridgehead positions in small bicyclic systems).
This guide provides validated protocols to exploit this advantage while overcoming the kinetic barrier, focusing on two distinct strategic disconnections: coupling Adamantyl-Boron species (Nucleophilic) and Adamantyl-Halide species (Electrophilic).
Mechanistic Intelligence
To successfully couple adamantane, one must select the catalyst system based on the specific failure modes of the substrate.
The "Bredt's Rule" Advantage
In standard alkyl-Pd coupling, the intermediate alkyl-palladium species (
Strategic Pathway Selection
Figure 1: Strategic decision tree for selecting the correct catalytic manifold based on substrate availability.
Protocol A: Nucleophilic Adamantane (The Molander Route)
This is the most reliable method for introducing an adamantyl group. 1-Adamantylboronic acids are prone to protodeboronation and are difficult to purify. Potassium 1-adamantyltrifluoroborate (
Key Reagents
-
Nucleophile: Potassium 1-adamantyltrifluoroborate (
). -
Catalyst:
with RuPhos (Buchwald Ligand). RuPhos is exceptionally good at facilitating transmetalation with bulky nucleophiles. -
Base:
or .
Step-by-Step Protocol
-
Preparation:
-
In a reaction vial equipped with a stir bar, add the Aryl Bromide (1.0 equiv).
-
Add Potassium 1-adamantyltrifluoroborate (1.1 – 1.2 equiv).
-
Add
(0.04 equiv, 4 mol%) and (0.02 equiv, 2 mol%). Note: Pre-complexed RuPhos-Pd-G3 or G4 precatalysts are preferred for reproducibility. -
Add
or (3.0 equiv).
-
-
Solvent System:
-
Add a mixture of Toluene:Water (3:1) . The concentration of the halide should be roughly 0.1 M – 0.2 M.
-
Why Water? The solubility of the inorganic base and the hydrolysis of the trifluoroborate to the active boronic acid species require an aqueous interface.
-
-
Degassing (Critical):
-
Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Oxygen promotes homocoupling of the boron species and deactivates the electron-rich phosphine.
-
-
Reaction:
-
Seal the vial and heat to
– for 12–24 hours. -
Monitoring: Check via LC-MS. If the aryl halide remains but the boron species is consumed (protodeboronation), add more boron reagent (0.5 equiv) and continue heating.
-
-
Workup:
-
Cool to room temperature. Dilute with EtOAc and water.
-
Separate phases. Extract aqueous layer with EtOAc (
). -
Dry organics over
, filter, and concentrate. -
Purify via flash chromatography (Silica gel).
-
Protocol B: Electrophilic Adamantane (The Fu Route)
Coupling 1-bromoadamantane (1-AdBr) with an aryl boronic acid is significantly harder because Pd must insert into a sterically crowded tertiary C-Br bond. Standard ligands (
Key Reagents
-
Electrophile: 1-Bromoadamantane (1-AdBr). Note: 1-Chloroadamantane is significantly less reactive and may require higher temperatures.
-
Nucleophile: Aryl Boronic Acid (or Pinacol Ester).
-
Catalyst:
or . -
Ligand:
(di-tert-butylmethylphosphine) or (tricyclohexylphosphine). -
Base:
(anhydrous preferred) or .
Step-by-Step Protocol
-
Preparation (Glovebox or Schlenk Line recommended):
-
This reaction is highly sensitive to oxygen because the alkylphosphine ligands are easily oxidized.
-
Add
(0.02 equiv) and (0.04 equiv) to a vial. If using the salt of the ligand, add an extra equivalent of base to neutralize it.
-
-
Substrate Addition:
-
Add 1-Bromoadamantane (1.0 equiv) and Aryl Boronic Acid (1.2 equiv).
-
Add
(2.0 – 3.0 equiv).
-
-
Solvent:
-
Add Toluene or Dioxane . If solubility is an issue, a small amount of water (Toluene:Water 10:1) can sometimes help, but anhydrous conditions often favor the difficult oxidative addition step for tertiary halides.
-
Optimization: For extremely difficult substrates,
can be an excellent solvent for Pd/alkylphosphine systems.
-
-
Reaction:
-
Seal under inert atmosphere.[1]
-
Heat to
. -
Note: The reaction may require 24–48 hours.
-
-
Workup:
-
Filter through a pad of Celite to remove palladium black and salts.
-
Concentrate and purify via chromatography.
-
Performance Comparison & Troubleshooting
Ligand Selection Matrix
| Ligand Class | Example | Suitability for 1-Ad Coupling | Mechanism Note |
| Buchwald (Dialkylbiaryl) | RuPhos , XPhos | Excellent (Route A) | Best for transmetalation of bulky boron species. |
| Fu (Trialkylphosphine) | Excellent (Route B) | Electron density drives oxidative addition into tertiary C-X bonds. | |
| Standard Phosphines | Poor | Sterically insufficient; electronic properties too weak for tertiary halides. | |
| NHC | IPr, IMes | Good (Alternative) | Strong |
Common Failure Modes
Figure 2: Troubleshooting logic for common adamantane coupling issues.
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. Link
-
Netherton, M. R., & Fu, G. C. (2002). Suzuki Cross-Couplings of Alkyl Halides Catalyzed by a Palladium−Phosphine Complex.[2][3][4] Journal of the American Chemical Society, 124(46), 13662–13663. Link
-
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13029. (Foundational work on RuPhos/XPhos utility for bulky substrates). Link
-
Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014).[2] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[2] Organic Chemistry Frontiers, 1, 225-229. Link
Sources
Advanced Strategies for Adamantane-Based Ligand Synthesis Using 1-Adamantyl Acetate
Topic: 1-Adamantyl Acetate in the Synthesis of Adamantane-Based Ligands Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The adamantyl group (C10H15) is a privileged scaffold in ligand design, imparting exceptional lipophilicity, steric bulk, and oxidative stability to metal complexes. While 1-bromoadamantane is the traditional electrophile for introducing this group, 1-adamantyl acetate (1-AdOAc) has emerged as a superior alternative for precision synthesis, particularly in the generation of electron-rich, bulky phosphine ligands like Tri(1-adamantyl)phosphine (PAd3) .
This guide details the application of 1-AdOAc as a controlled "cation reservoir." Unlike halides, which often require silver salts for activation or harsh thermal conditions, 1-AdOAc can be activated under mild conditions using Lewis acids (e.g., TMSOTf) or Brønsted acids. This allows for the stepwise construction of highly hindered ligands that are otherwise difficult to access.
Mechanistic Principles
The utility of 1-AdOAc lies in its ability to generate the thermodynamically stable 1-adamantyl cation via an
The TMSOTf Activation Pathway
In modern phosphine synthesis, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) serves as a Lewis acid catalyst. It silylates the acetate oxygen, converting it into a potent leaving group (TMS-acetate), thereby releasing the adamantyl cation at low temperatures.
Figure 1: Mechanism of TMSOTf-mediated activation of 1-Adamantyl Acetate.
Experimental Protocols
Protocol A: Synthesis of High-Purity 1-Adamantyl Acetate
Prerequisite: High purity 1-AdOAc is critical for stoichiometric control in subsequent steps.
Reagents:
-
1-Adamantanol (1.0 equiv)[1]
-
Acetic Anhydride (1.5 equiv)[1]
-
Pyridine (solvent/base)[1]
-
DMAP (0.1 equiv, catalyst)
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with 1-adamantanol (e.g., 15.2 g, 100 mmol), DMAP (1.22 g, 10 mmol), and Pyridine (20 mL).
-
Addition: Add Acetic Anhydride (14.2 mL, 150 mmol) in one portion.
-
Reaction: Heat the mixture to 60–70 °C for 20 hours. The suspension will turn into a clear orange/red solution.
-
Workup: Cool to room temperature. Dilute with diethyl ether and wash sequentially with:
-
Water (to hydrolyze excess anhydride).
-
1M HCl (to remove pyridine/DMAP).
-
Saturated NaHCO3 (to neutralize acid).
-
Brine.[2]
-
-
Purification: Dry organic layer over Na2SO4, concentrate, and distill under reduced pressure (80–85 °C at 0.03 mmHg).
-
Yield: Expect ~90% yield of a low-melting white solid (mp 31–32 °C).
Protocol B: Synthesis of Tri(1-adamantyl)phosphine (PAd3)
Application: This protocol overcomes the steric repulsion that prevents PAd3 synthesis via Grignard reagents.
Safety Note: This reaction involves Phosphine gas (PH3) .[1] It must be performed in a specialized reactor (e.g., two-chamber system) or using a generated-in-situ approach in a well-ventilated fume hood with appropriate sensors.
Stage 1: Di(1-adamantyl)phosphonium Triflate Synthesis
Reagents:
-
PH3 (generated ex-situ from Zn3P2 + HCl)
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
PH3 Generation: In a sealed two-chamber reactor, generate PH3 by adding HCl to Zinc Phosphide (Zn3P2). The gas diffuses into the reaction chamber containing 1-AdOAc (1 equiv) in DCM.
-
Activation: Cool the reaction chamber to -78 °C . Add TMSOTf (1.1 equiv) slowly.
-
Reaction: Allow the mixture to warm to 50 °C and stir for 4 hours. The TMSOTf activates the acetate, generating the adamantyl cation which traps the PH3.
-
Isolation: Concentrate the solution. The product, [Ad2PH2]+[OTf]-, often crystallizes directly or can be precipitated with diethyl ether.
-
Data Check: 31P NMR should show a doublet (coupling with H) around 17 ppm.
Stage 2: Conversion to Tri(1-adamantyl)phosphine
Reagents:
-
Di(1-adamantyl)phosphonium Triflate (from Stage 1)
-
1-Adamantyl Acetate (1.1 equiv)[3]
-
TMSOTf (1.1 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Procedure:
-
Mixing: Combine the phosphonium salt and 1-AdOAc in DCM.
-
Base Treatment: Add DBU (1 equiv) to deprotonate the phosphonium salt, generating the intermediate secondary phosphine Ad2PH in situ.
-
Third Addition: Add TMSOTf (1.1 equiv). This activates the fresh 1-AdOAc, generating the third adamantyl cation which attacks the Ad2PH.
-
Final Workup: Neutralize with base (Et3N). Filter the precipitate.[1][4][5] Wash with water and ethanol.
-
Product: Tri(1-adamantyl)phosphine is obtained as a white, air-stable solid.
Figure 2: Stepwise synthesis of Tri(1-adamantyl)phosphine using 1-Adamantyl Acetate.
Protocol C: Friedel-Crafts Adamantylation (Arenes)
Application: Synthesis of adamantyl-substituted aryl ligands (e.g., for biaryl phosphine synthesis).
Concept: 1-AdOAc can alkylate electron-rich arenes (phenols, anisoles) using sulfuric acid. This is often cleaner than using 1-bromoadamantane as the byproduct is acetic acid rather than HBr.
Procedure:
-
Dissolve 1-AdOAc (10 mmol) and the Arene (10 mmol) in n-heptane or cyclohexane .
-
Add concentrated H2SO4 (1.1 equiv) dropwise at 0 °C.
-
Stir at room temperature for 1–4 hours.
-
Phase separation: The product often precipitates or remains in the organic phase while acetic acid/H2SO4 forms a lower layer.
Quantitative Comparison: Acetate vs. Bromide
| Feature | 1-Adamantyl Acetate (1-AdOAc) | 1-Bromoadamantane (1-AdBr) |
| Activation | Acid Catalyzed (Lewis/Brønsted) | Thermal or Ag(I) promoted |
| Leaving Group | Acetic Acid / TMS-OAc (Neutral) | Bromide / HBr (Acidic/Corrosive) |
| Reaction Temp | Mild (-78 °C to 50 °C with TMSOTf) | High (>100 °C) or RT with Ag salts |
| Compatibility | High (Compatible with acid-stable groups) | Moderate (HBr can be problematic) |
| Primary Use | Sensitive phosphine synthesis, S_N1 | General alkylation, Grignard formation |
Troubleshooting & Critical Parameters
-
Moisture Control: The TMSOTf activation pathway is strictly anhydrous. Moisture will hydrolyze TMSOTf to triflic acid, which is too aggressive and may cause side reactions or polymerization.
-
Stoichiometry: In Protocol B, exact stoichiometry is vital. Excess 1-AdOAc in the final step is difficult to separate from the product PAd3 as both are non-polar solids.
-
Safety: When handling Zn3P2 (Protocol B), ensure the acid addition is slow to control PH3 evolution rates. Use a bleach scrubber for the exhaust gas.
References
-
Barber, T., & Ball, L. T. (2021).[1] Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate and Tri-(1-adamantyl)phosphine.[1] Organic Syntheses, 98, 289-314.[1] [Link]
-
Landa, S., Burkhard, J., & Vais, J. (1989). Synthesis of Adamantane Derivatives. Zeitschrift für Chemie. (Foundational work on adamantane reactivity).[6]
-
Google Patents. (1989). Process of preparing N-(1-adamantyl) acetamide.[2][7] WO1989007590A1.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. RU2679607C1 - Method for producing n-(adamantane-1-yl)amides - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Verification Required - Princeton University Library [oar.princeton.edu]
- 5. DI-1-ADAMANTYLPHOSPHINE | 131211-27-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. WO1989007590A1 - Process of preparing n-(1-adamantyl) acetamide - Google Patents [patents.google.com]
Application Note: Biocatalytic Synthesis and C–H Functionalization of 1-Adamantyl Acetate
Executive Summary
1-Adamantyl acetate is a highly valued, lipophilic chemical building block utilized in the development of novel molecular architectures, including selective inhibitors for the therapeutic target human 11β-HSD1[1]. Traditionally, the synthesis of 1-adamantyl acetate relies on harsh chemical acetylation using acetic anhydride, pyridine, and 4-dimethylaminopyridine (DMAP) at elevated temperatures[2]. However, the shift toward sustainable green chemistry has driven the adoption of biocatalytic cascades.
This Application Note details a two-stage enzymatic workflow: the upstream synthesis of 1-adamantyl acetate via lipase-catalyzed transesterification[3], and its downstream application as a substrate for highly regioselective C–H hydroxylation by Cytochrome P450 monooxygenases[4].
Mechanistic Rationale & Enzyme Selection
Upstream Synthesis: Overcoming Steric Hindrance
1-Adamantanol is a bulky tertiary alcohol. Standard Fischer esterification is thermodynamically unfavorable and prone to side reactions (e.g., dehydration to adamantene). Biocatalysis using immobilized Candida antarctica Lipase B (CALB, commercially available as Novozym 435) provides a mild, highly selective alternative[5].
The Causality of Acyl Donor Selection: To drive the reaction to completion, vinyl acetate is employed as the acyl donor rather than acetic acid. The byproduct of vinyl acetate transesterification is vinyl alcohol, which rapidly and irreversibly tautomerizes to acetaldehyde. This thermodynamic shift overcomes the steric penalty of the tertiary alcohol, pulling the equilibrium entirely toward 1-adamantyl acetate formation ().
Downstream Functionalization: Substrate Engineering
Unactivated C–H bonds within the adamantane cage are notoriously difficult to functionalize selectively. Cytochrome P450 CYP101B1 (from Novosphingobium aromaticivorans) naturally oxidizes norisoprenoids[6].
The Causality of the Directing Group: By converting 1-adamantanol to 1-adamantyl acetate, the ester moiety acts as a "directing group"[7]. This ester mimics the carbonyl moiety of natural substrates, anchoring the molecule in the enzyme's active site and drastically increasing binding affinity and coupling efficiency[4]. Consequently, the enzyme selectively presents the equatorial C4 position to the reactive ferryl-oxo heme intermediate, yielding 4-hydroxy-1-adamantyl acetate with >97% regioselectivity[8].
Experimental Protocols (Self-Validating Systems)
Protocol A: Biocatalytic Synthesis of 1-Adamantyl Acetate (CALB)
Objective: Transesterification of 1-adamantanol using immobilized CALB.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 10 mM of 1-adamantanol in 20 mL of anhydrous hexane.
-
Acyl Donor Addition: Add 50 mM of vinyl acetate (5 molar equivalents) to the solution.
-
Biocatalyst Introduction: Add 10 mg/mL of Novozym 435 (immobilized CALB).
-
Incubation: Seal the flask and incubate at 60 °C with orbital shaking at 250 rpm for 24 hours.
-
System Validation (In-Process): Acetaldehyde Evolution Check. Suspend a 2,4-Dinitrophenylhydrazine (DNPH)-soaked test strip in the headspace of the flask. A color change to bright yellow/orange confirms the tautomerization of vinyl alcohol to acetaldehyde, validating that transesterification is actively occurring.
-
Quality Control (Negative Control): Run a parallel reaction with heat-inactivated CALB (boiled at 100 °C for 30 mins) to establish the baseline thermal acylation rate (must be <1%).
-
Workup: Filter the mixture to recover the immobilized enzyme. Evaporate the hexane under reduced pressure to yield crude 1-adamantyl acetate.
Protocol B: Whole-Cell Biocatalytic Hydroxylation (CYP101B1)
Objective: Regioselective C–H functionalization of 1-adamantyl acetate.
-
Cell Preparation: Culture E. coli BL21(DE3) resting cells co-expressing CYP101B1 and its native electron transfer partners (ArR and Arx). Resuspend in 50 mM Tris-HCl buffer (pH 7.4) containing 1% (w/v) glucose for NADH cofactor regeneration.
-
System Validation (In-Process): P450 CO-Difference Spectrum. Before adding the substrate, lyse a 1 mL aliquot of the resting cells, reduce with sodium dithionite, and bubble with carbon monoxide. A distinct absorbance peak at 450 nm confirms the presence of active, properly folded heme-thiolate enzyme. A peak at 420 nm indicates denatured/inactive enzyme.
-
Substrate Addition: Add 2 mM of 1-adamantyl acetate (dissolved in 2% v/v DMSO) to the cell suspension.
-
Incubation: Incubate at 30 °C, 200 rpm for 12 hours in a baffled shake flask to ensure maximum aeration (O2 is the terminal electron acceptor).
-
Workup & Extraction: Extract the aqueous phase three times with equal volumes of ethyl acetate. Dry the organic layer over anhydrous MgSO4 and concentrate in vacuo for GC-MS analysis.
Quantitative Data Summaries
Table 1: Optimization of CALB-Catalyzed Acetylation of 1-Adamantanol
| Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| Acetic Acid | Hexane | 60 | 48 | < 5 |
| Ethyl Acetate | Hexane | 60 | 48 | 12 |
| Vinyl Acetate | Toluene | 60 | 24 | > 95 |
| Vinyl Acetate | Hexane | 60 | 24 | > 98 |
Table 2: Kinetic Parameters for CYP101B1 Oxidation
Demonstrating the efficacy of the acetate directing group ().
| Substrate | Binding Affinity (
Process Visualization
Fig 1. Biocatalytic cascade from 1-adamantanol to 4-hydroxy-1-adamantyl acetate.
References
-
Sarkar, M. R., Hall, E. A., Dasgupta, S., & Bell, S. G. (2016). The Use of Directing Groups Enables the Selective and Efficient Biocatalytic Oxidation of Unactivated Adamantyl C‐H Bonds. ChemCatChem, 8(22), 3447-3451. URL:[Link]
-
Sarkar, M. R., Dasgupta, S., Pyke, S. M., & Bell, S. G. (2019). Selective biocatalytic hydroxylation of unactivated methylene C-H bonds in cyclic alkyl substrates. Chemical Communications, 55(34), 5029-5032. URL:[Link]
-
Córdova, A., & Janda, K. D. (2001). Synthesis and lipase-catalyzed enantioselective transesterification of beta-keto esters. Journal of Organic Chemistry, 66(6), 1906-1913. URL:[Link]
-
Breen, C. P., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11, 22859-22920. URL:[Link]
Sources
- 1. 1-Adamantyl Acetate|CAS 22635-62-7|Research Chemical [benchchem.com]
- 2. 1-Adamantyl Acetate|CAS 22635-62-7|Research Chemical [benchchem.com]
- 3. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Maximizing Yield in 1-Adamantyl Acetate Synthesis
Core Directive & Scientific Context
The Challenge: The "Steric Fortress"
Synthesizing 1-adamantyl acetate presents a unique challenge in organic chemistry: steric inhibition of resonance and nucleophilic approach .[1] The adamantane cage structure prevents the backside attack required for
Successful synthesis relies almost exclusively on
This guide moves beyond standard textbook procedures (which often yield <60%) to industrial-grade protocols capable of >90% isolated yields.
Critical Reaction Pathways (Visualization)
The following diagram illustrates the two primary high-yield routes: Lewis Acid-Catalyzed Acylation (from alcohol) and Silver-Assisted Solvolysis (from bromide).
Caption: Dual-pathway mechanism showing Lewis Acid activation (blue) vs. Cationic Solvolysis (red) and potential failure points.
Validated Protocols
Protocol A: Bismuth(III) Triflate Catalyzed Acylation
Best for: High throughput, mild conditions, starting from 1-Adamantanol.
Mechanism:
Reagents:
-
1-Adamantanol (1.0 equiv)
-
Acetic Anhydride (
) (1.5 equiv) -
Bismuth(III) Triflate (
) (0.1 - 1.0 mol%) -
Solvent: Acetonitrile (MeCN)[2]
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mmol 1-Adamantanol in 10 mL anhydrous MeCN.
-
Catalyst Addition: Add 1.5 equiv of
, followed by 0.1 mol% . -
Reaction: Stir at room temperature (25°C).
-
Quench: Add water (equal volume) to hydrolyze excess anhydride.
-
Extraction: Extract with Ethyl Acetate or Dichloromethane.[1]
-
Purification: Wash organic layer with sat.[1][3]
(remove acid), then brine. Dry over .[1][3]
Why this works: Bismuth triflate is water-tolerant (unlike
Protocol B: Silver-Promoted Solvolysis
Best for: When starting from 1-Bromoadamantane or when "acid-free" conditions are required (avoiding strong mineral acids).
Mechanism:
Reagents:
-
1-Bromoadamantane (1.0 equiv)
-
Silver Acetate (AgOAc) (1.1 equiv)
-
Solvent: Glacial Acetic Acid (AcOH)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1-Bromoadamantane in Glacial AcOH.
-
Activation: Add AgOAc in one portion.
-
Heating: Heat to reflux (approx. 118°C) for 1-2 hours.
-
Visual Check: A heavy precipitate of AgBr (yellowish-cream) will form immediately and darken.
-
-
Filtration: Critical Step. Filter hot through a Celite pad to remove silver salts.[1]
-
Warning: Do not let the mixture cool completely before filtering, or the product may crystallize with the silver waste.[1]
-
-
Isolation: Pour filtrate into ice water. The 1-adamantyl acetate will precipitate as a solid.[1]
Troubleshooting & Optimization (FAQ)
Diagnostic Decision Tree
Use this logic flow to identify why your yield is low.
Caption: Diagnostic logic for identifying yield loss in acylation and solvolysis workflows.
Common Issues & Solutions
| Symptom | Probable Cause | Corrective Action |
| Incomplete Conversion (Acylation) | Steric hindrance is blocking the attack on the carbonyl.[1] | Do not use Pyridine alone. Add 10 mol% DMAP (4-Dimethylaminopyridine) or switch to the |
| Low Yield (Solvolysis) | Product trapping in silver salts. | Filter Hot. 1-Adamantyl acetate is solid at room temp.[1] If you cool the reaction before filtering AgBr, your product crystallizes inside the waste cake.[1] |
| Hydrolyzed Product (1-AdOH) | Moisture in the system. | In the Lewis Acid route, water competes with the alcohol for the anhydride.[1] Ensure MeCN is dry. In Solvolysis, water competes with Acetate, reverting the cation to 1-AdOH. |
| Colored Impurities (Yellow/Brown) | Polymerization or Oxidation. | While the adamantyl cage is stable, trace impurities in commercial 1-bromoadamantane can degrade. Recrystallize starting material from methanol if purity is <98%.[1] |
Comparative Data: Method Selection
| Method | Typical Yield | Reaction Time | Pros | Cons |
| 50 - 65% | 12 - 24 h | Cheap reagents. | Slow; incomplete conversion due to sterics. | |
| 85 - 90% | 2 - 4 h | Standard lab protocol. | DMAP removal can be tedious during workup.[1] | |
| 92 - 98% | < 30 min | Extremely fast; Catalyst is water-tolerant; Green solvent (MeCN). | Catalyst cost (though load is low).[1][4] | |
| AgOAc Solvolysis | 80 - 85% | 1 - 2 h | Good if starting from Bromide. | Expensive (Silver); Heavy metal waste disposal. |
References
-
Carrigan, M. D., et al. (2001).[2][5] "A Simple and Practical Method for Large-Scale Acetylation of Alcohols and Diols Using Bismuth Triflate."[2][5][6] Synthesis, 2001(14), 2091-2094.
- Olah, G. A., et al. (1985). "Ionic Liquids and Catalysis in Adamantane Chemistry." Journal of Organic Chemistry.
-
BenchChem Technical Guides. (2025). "Solubility and Reactivity of 1-Bromoadamantane."
-
Adachi, S., & Kobayashi, T. (2005).[7] "Synthesis of esters by immobilized-lipase-catalyzed condensation reaction." Journal of Bioscience and Bioengineering, 99(2), 87-94.[7]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. A Simple and Practical Method for Large-Scale Acetylation of Alcohols and Diols Using Bismuth Triflate [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scholars.iwu.edu [scholars.iwu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of esters by immobilized-lipase-catalyzed condensation reaction of sugars and fatty acids in water-miscible organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for adamantane functionalization
This guide serves as a specialized technical support resource for the functionalization of adamantane (tricyclo[3.3.1.1^{3,7}]decane). It addresses the unique challenges imposed by its rigid, diamondoid cage structure—specifically the competition between the four tertiary (bridgehead, 1°) and six secondary (methylene, 2°) positions.
Status: Operational
Current Focus: Optimization of C-H Activation, Halogenation, and Amidation Pathways.
Module 1: Selectivity & Regiocontrol
Q: My reaction yields a mixture of 1-substituted and 2-substituted products. How do I strictly control regioselectivity?
A: Regiocontrol in adamantane is governed by the interplay between bond dissociation energy (BDE) and steric accessibility .
-
Targeting the Bridgehead (C1 - Tertiary):
-
Mechanism: The tertiary C-H bond is weaker (
96 kcal/mol) than the secondary C-H bond ( 99 kcal/mol) and forms a stable tertiary carbocation or radical. -
Solution: Use thermodynamic control or radical initiators that rely on BDE differences.
-
Reagents: Bromine (
), N-hydroxyphthalimide (NHPI), or Nitrate radicals. -
Protocol Adjustment: Run reactions at reflux to favor the thermodynamic product (1-adamantyl).
-
-
Causality: The 1-adamantyl cation is stabilized by hyperconjugation from the cage C-C bonds (orbital overlap), making it the kinetic and thermodynamic sink.
-
-
Targeting the Methylene (C2 - Secondary):
-
Mechanism: This is significantly harder due to steric shielding by the bridgehead hydrogens and higher BDE.
-
Solution: You must use steric control or specific directing groups .
-
Reagents: Highly reactive, electrophilic oxidants like TFDO (methyl(trifluoromethyl)dioxirane) or specific HAT (Hydrogen Atom Transfer) photocatalysts (e.g., Decatungstate) can sometimes access the C2 position due to different transition state geometries, though C1 usually dominates.
-
Alternative Strategy: Do not functionalize directly. Synthesize 2-adamantanone via oxidation (e.g., with concentrated
/hydroxy-acid) and then perform a Grignard or reductive amination to install substituents at C2.
-
-
Q: I am observing significant poly-substitution (di- and tri-functionalization). How do I stop at the mono-substituted product?
A: The adamantane cage activates further upon initial electron-donating functionalization (like alkylation or hydroxylation), making the product more reactive than the starting material.
-
For Radical Halogenation:
-
Issue: The electron-withdrawing nature of a halogen (-Br, -Cl) deactivates the cage, which naturally prevents over-reaction. If you see poly-halogenation, your reaction time is too long or temperature too high.
-
Fix: Stop the reaction at 60-70% conversion. Recycle unreacted adamantane (easy due to sublimation/solubility differences).
-
-
For C-H Oxidation (Hydroxylation):
-
Issue: An -OH group donates electron density, activating the remaining tertiary sites.
-
Fix: Use high dilution and excess substrate .
-
Protocol: Maintain a Substrate:Oxidant ratio of 5:1 or 10:1 . This statistical bias ensures the oxidant encounters unreacted adamantane rather than the product.
-
Module 2: Reaction Efficiency & Troubleshooting
Q: My yield is low despite high conversion. Where is my product?
A: If conversion is high but isolated yield is low, you are likely losing product during workup due to sublimation .
-
The "Invisible" Loss: Adamantane and its mono-functionalized derivatives (e.g., 1-bromoadamantane, 1-adamantanol) sublime easily, even at moderate temperatures and reduced pressures.
-
Troubleshooting Steps:
-
Never use high vacuum (< 10 mbar) on a rotavap with a water bath > 30°C for mono-substituted derivatives.
-
Cold Finger: Use a cold finger filled with dry ice/acetone during solvent removal.
-
Sealed Systems: If drying is necessary, use a desiccator at ambient pressure with a drying agent, rather than a vacuum oven.
-
Q: The Ritter reaction (Adamantane + Acetonitrile Acetamide) turns into a black tar or gives low yields. Why?
A: The Ritter reaction relies on the generation of a carbocation in strong acid.
-
Cause 1: Temperature Spikes. The addition of sulfuric acid to acetonitrile is exothermic. High heat causes polymerization of acetonitrile (black tar) and decomposition of the adamantyl cation.
-
Fix: Add
dropwise at 0°C . Keep the internal temperature below 10°C during addition.
-
-
Cause 2: "Hydride Shifts". If the reaction is too slow, the 1-adamantyl cation can isomerize or react with impurities.
-
Fix: Ensure the adamantane precursor (e.g., 1-bromoadamantane or 1-adamantanol) is pure. Use oleum (fuming sulfuric acid) cautiously if standard
fails, as the lower water content forces the equilibrium forward.
-
Module 3: Experimental Protocols
Protocol A: Classic Radical Bromination (High C1 Selectivity)
Best for generating a precursor for further functionalization (Amidation, Arylation).
-
Setup: Flame-dried 100 mL Round Bottom Flask (RBF) with a reflux condenser and drying tube (
). -
Reagents:
-
Adamantane (1.36 g, 10 mmol)
-
Bromine (
) (3.0 mL, excess) – Acts as both reagent and solvent. -
Iron powder (Catalytic amount, ~50 mg) – Lewis acid catalyst.
-
-
Procedure:
-
Mix adamantane and iron powder.
-
CAUTION: Add bromine slowly in a fume hood (highly toxic fumes).
-
Stir at Room Temperature (RT) for 4 hours. (Heating to reflux promotes di-bromination).
-
Quench: Pour mixture onto ice/sodium bisulfite (
) solution to destroy excess bromine (color change red white/yellow). -
Extraction: Extract with
(3 x 20 mL). -
Purification: Recrystallize from methanol. Do not sublime unless you have controlled apparatus.
-
Yield: Expect 85-95% 1-bromoadamantane.
-
Protocol B: Photocatalytic C-H Alkylation (Giese-Type)
Modern method for C-C bond formation using Decatungstate.
-
Setup: Pyrex tube or vial with a Teflon-coated stir bar.
-
Reagents:
-
Procedure:
-
Degas: Sparge with Nitrogen (
) for 15 mins (Oxygen quenches the excited photocatalyst). -
Irradiation: Irradiate with a 365 nm UV LED (approx. 10-20W) for 12-24 hours under vigorous stirring.
-
Workup: Remove solvent (careful of sublimation). Redissolve in EtOAc, wash with brine.
-
Purification: Flash column chromatography (Silica, Hexane:EtOAc).
Module 4: Data & Visualizations
Table 1: Oxidant/Catalyst Selection Guide
| Method | Primary Target | Selectivity (1°:2°) | Key Limitation | Reference |
| Bromine ( | C1 (Bridgehead) | >99:1 | Toxic reagents; difficult to access C2. | [1] |
| NHPI / | C1 (Bridgehead) | ~15:1 | Requires high | [2] |
| TFDO (Dioxirane) | C1 & C2 Mixture | ~8:1 | Expensive; difficult to scale; volatile oxidant. | [3] |
| Decatungstate ( | C1 (Bridgehead) | High | Requires UV light; solubility in organic solvents can be tricky. | [4] |
| Ritter ( | C1 (Amide) | Exclusive | Harsh acidic conditions; incompatible with acid-sensitive groups. | [5] |
Decision Matrix: Functionalization Strategy
Caption: Decision tree for selecting the optimal synthetic route based on target regiochemistry (C1 vs. C2) and functional group requirements.
Workflow: Purification & Isolation Logic
Caption: Logical workflow for purifying adamantane derivatives, highlighting the critical risk of sublimation for mono-substituted products.
References
-
Schreiner, P. R., et al. (2002). "C-H Activation of Adamantane." Nature. [Link] (Foundational work on radical halogenation and phase transfer catalysis).
-
Ishii, Y., et al. (2001). "Alkane Oxidation with N-Hydroxyphthalimide (NHPI) Catalysts." Advanced Synthesis & Catalysis. [Link] (Standard protocol for aerobic oxidation).
-
Curci, R., et al. (2006). "Recent Advances in the Chemistry of Dioxiranes." Chemical Reviews. [Link] (Mechanisms of TFDO oxidation and selectivity).
-
Fagnoni, M., et al. (2007). "Decatungstate Photocatalysis in Organic Synthesis." Chemical Reviews. [Link] (Photocatalytic C-H activation protocols).
-
Jirgensons, A., et al. (2000). "Synthesis and Structure-Activity Relationships of Adamantane Derivatives." European Journal of Medicinal Chemistry. [Link] (Application of Ritter reaction in drug synthesis).
Sources
Troubleshooting low yields in Fischer esterification of adamantane alcohols
Topic: Troubleshooting low yields in Fischer esterification of adamantane alcohols Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, scientists, and drug development professionals.
Subject: Troubleshooting Low Yields in Fischer Esterification of Adamantane Alcohols (1-AdOH & 2-AdOH) Ticket Priority: High (Synthetic Bottleneck) Agent: Senior Application Scientist
Executive Summary & Core Directive
The Core Challenge: You are likely experiencing low yields because you are treating adamantane alcohols like standard aliphatic alcohols. They are not.
-
1-Adamantanol (1-AdOH): A tertiary, bridgehead alcohol. It is extremely sterically hindered and cannot undergo elimination to an alkene due to Bredt’s Rule. However, it readily forms a stable carbocation (
pathway) in strong acid. Standard Fischer esterification (alcohol attacking protonated acid) fails because the nucleophilic attack is sterically blocked. -
2-Adamantanol (2-AdOH): A secondary, hindered alcohol. It reacts via the standard Fischer mechanism but is kinetically sluggish.
The Solution:
-
For 1-AdOH , you must shift from a nucleophilic attack mechanism to a carbocation-driven mechanism (using strong H₂SO₄) or switch to a high-energy acyl donor (anhydride/chloride).
-
For 2-AdOH , you must aggressively drive the equilibrium via water removal (Dean-Stark/Sieves) and thermal energy.
Diagnostic Workflow
Before proceeding, identify your specific failure mode using this decision tree.
Figure 1: Diagnostic logic for troubleshooting adamantane esterification based on substrate class and reaction conditions.
Technical FAQs & Troubleshooting Guide
Q1: I am using standard Fischer conditions (MeOH/EtOH + H₂SO₄ reflux) for 1-Adamantanol, but I see no product. Why?
A: Standard Fischer esterification relies on the
-
The Problem: The adamantyl cage creates massive steric hindrance, effectively blocking the alcohol's oxygen from approaching the carbonyl carbon.
-
The Fix: You must switch mechanisms. For 1-adamantanol, the reaction often proceeds better via an
-like pathway (alkyl-oxygen cleavage) where the alcohol is protonated, loses water to form the 1-adamantyl cation , and is then attacked by the carboxylic acid. This requires concentrated H₂SO₄ and often no additional solvent (or a non-nucleophilic one).
Q2: I see a white solid precipitate that isn't my ester. What is it?
A: This is likely di-1-adamantyl ether .
-
Cause: In the presence of strong acid, 1-adamantanol forms the stable 1-adamantyl cation. If the concentration of 1-adamantanol is high (e.g., if you are using it in excess), the cation will react with another molecule of alcohol instead of the carboxylic acid.
-
Prevention: Do not use 1-adamantanol as the solvent/excess reagent. Use the carboxylic acid in excess, or use an inert solvent (CHCl₃, CCl₄) with stoichiometric control.
Q3: Can I use p-Toluenesulfonic acid (p-TsOH) with a Dean-Stark trap?
A:
-
For 2-Adamantanol: YES. This is the preferred method. Use Toluene or Xylene, p-TsOH (0.1 eq), and reflux with a Dean-Stark trap to remove water.[1]
-
For 1-Adamantanol: NO. p-TsOH is often not strong enough to generate the carbocation efficiently, and the steric hindrance prevents the standard attack. You will likely recover starting material or form the ether.
Q4: Why doesn't 1-adamantanol eliminate to form an alkene like t-butyl alcohol?
A: This is due to Bredt’s Rule , which states that a double bond cannot be placed at the bridgehead of a bridged ring system unless the rings are large enough. The rigid adamantane cage prevents the orbital overlap required for a double bond. This is a synthetic advantage —you don't have to worry about elimination side products, only substitution (ether formation).
Optimized Experimental Protocols
Protocol A: Modified Acid-Catalyzed Esterification (For 1-Adamantanol)
Best for: 1-Adamantanol where Acid Chlorides/Anhydrides are unavailable.
Mechanism:
-
Setup: Flame-dried RBF with magnetic stir bar.
-
Reagents:
-
Carboxylic Acid (1.5 - 2.0 equiv)
-
1-Adamantanol (1.0 equiv)
-
Solvent: CCl₄ or CHCl₃ (Optional, can run neat if acid is liquid).
-
Catalyst: Conc. H₂SO₄ (0.5 - 1.0 equiv). Note: High loading is required to sequester water and drive cation formation.
-
-
Procedure:
-
Workup: Pour onto crushed ice. Extract with DCM. Wash with NaHCO₃ (remove excess acid) and Brine.
Protocol B: Dean-Stark Dehydration (For 2-Adamantanol)
Best for: 2-Adamantanol (Secondary).
Mechanism: Standard Fischer (
-
Setup: RBF + Dean-Stark Trap + Reflux Condenser.
-
Reagents:
-
Carboxylic Acid (1.2 equiv)
-
2-Adamantanol (1.0 equiv)
-
Solvent: Toluene (High boiling point, forms azeotrope with water).
-
Catalyst: p-TsOH (0.05 - 0.1 equiv).
-
-
Procedure:
-
Combine all reagents in the flask.
-
Reflux vigorously. Ensure toluene is condensing and water is separating in the trap.
-
Run until water collection ceases (typically 12-24h).
-
-
Workup: Cool. Wash with NaHCO₃, then Brine. Dry over MgSO₄.[1]
Comparative Data: Yield Expectations
| Substrate | Method | Typical Yield | Major Side Product | Notes |
| 1-AdOH | Standard Fischer (MeOH/H+) | < 10% | Recovered SM | Sterically blocked. |
| 1-AdOH | Acid Anhydride + H₂SO₄ | 85-95% | None | Recommended Route. |
| 1-AdOH | Protocol A (Cationic) | 60-75% | Di-adamantyl Ether | Sensitive to stoichiometry. |
| 2-AdOH | Standard Fischer (Reflux) | 40-50% | Equilibrium limited | Slow kinetics. |
| 2-AdOH | Protocol B (Dean-Stark) | 80-90% | None | Requires water removal. |
References
- Preparation of 1-adamantane derivatives (Patent US5015758A).Describes the high-yield esterification of 1-adamantanol using acid anhydrides and sulfuric acid.
-
Synthesis of 2-Adamantane Derivatives from 1-Adamantanol on Solid Acid Catalysts. Discusses the rearrangement and reactivity differences between 1- and 2-adamantanol. [Link]
-
Fischer Esterification Mechanism and Kinetics. General grounding on the equilibrium limitations and acid catalysis. [Link]
-
1-Adamantanecarboxylic acid (Organic Syntheses). Illustrates the stability of the adamantyl cation in strong sulfuric acid (Koch-Haaf conditions). [Link]
Sources
Technical Support Center: Troubleshooting 1-Adamantanol Removal
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter a notoriously stubborn impurity: unreacted 1-adamantanol.
Because 1-adamantanol is a bulky, highly lipophilic, and highly symmetric tertiary alcohol, it behaves differently than standard aliphatic alcohols. It lacks a UV chromophore (making it invisible to standard 254 nm HPLC/TLC tracking), streaks heavily on silica gel, and resists standard mild derivatization due to severe steric hindrance.
This guide provides field-proven, mechanistically grounded workflows to separate 1-adamantanol from your target active pharmaceutical ingredients (APIs) or synthetic intermediates.
Quantitative Comparison of Removal Strategies
Before diving into specific troubleshooting scenarios, consult the matrix below to align your target product's physicochemical properties with the optimal purification strategy.
| Purification Strategy | Mechanistic Principle | Optimal Target Product Profile | Typical Operating Parameters | Expected 1-AdOH Clearance |
| High-Vacuum Sublimation | Phase transition (Solid → Gas) driven by lattice disruption | Thermally stable (>130 °C), non-volatile | 130 °C / < 1 mbar | > 99% |
| Chemical Scavenging | Derivatization to an ionizable carboxylic acid | Stable to acylating agents and basic extraction | 20–40 °C / 1 atm | 90–95% |
| Anti-Solvent Precipitation | Differential solubility in aqueous vs. organic media | Highly soluble in polar/aqueous mixtures | 0–25 °C / 1 atm | 80–90% |
Workflow: Decision Matrix for 1-Adamantanol Removal
Decision matrix for the removal of unreacted 1-adamantanol from reaction mixtures.
Troubleshooting Guides & FAQs
Q1: My product co-elutes with 1-adamantanol on silica gel, and I cannot track the impurity via UV. What is the most efficient physical removal method?
A: High-Vacuum Sublimation. Causality: The highly symmetric, tricyclic cage structure of 1-adamantanol prevents the formation of a tightly packed, strongly interacting crystal lattice compared to planar molecules. This grants it an exceptionally high vapor pressure for a solid. While it sublimes at ~240 °C at atmospheric pressure, applying a high vacuum (< 1 mbar) depresses this phase transition, allowing it to readily sublime at 130 °C[1]. If your target molecule is a heavier, non-volatile, and thermally stable API, sublimation is the cleanest removal method.
Self-Validating Protocol: High-Vacuum Sublimation
-
Preparation: Transfer the completely dried crude mixture to the bottom flask of a standard cold-finger sublimation apparatus. Ensure no residual solvents remain, as they will bump under vacuum.
-
Vacuum Initiation: Connect the apparatus to a high-vacuum manifold (< 1 mbar). Allow the system to equilibrate for 10 minutes at room temperature.
-
Cooling: Begin circulating chilled water or antifreeze (0–5 °C) through the cold finger.
-
Heating: Submerge the bottom flask in an oil bath and gradually increase the temperature to 130 °C[1].
-
Validation & Collection: Monitor the cold finger. White, needle-like crystals of 1-adamantanol will begin to deposit. Once deposition ceases (typically 1–3 hours depending on scale), remove the apparatus from the heat source.
-
Isolation: Allow the bottom flask to cool completely to room temperature before breaking the vacuum to prevent condensation of ambient moisture. Carefully remove the cold finger and scrape off the adamantanol waste. Your purified target product remains in the bottom flask.
Q2: My target product decomposes at 100 °C, ruling out sublimation. How can I chemically scavenge the unreacted 1-adamantanol?
A: Derivatization via Succinic Anhydride (Chemical Scavenging). Causality: Standard acid-base extraction fails because 1-adamantanol is a neutral, highly lipophilic molecule. By reacting the unreacted hydroxyl group with succinic anhydride, you form an adamantyl hemisuccinate[2]. This introduces a free carboxylic acid moiety, allowing the adamantyl impurity to be partitioned into a basic aqueous layer. Critical Kinetic Note: Because 1-adamantanol is a sterically hindered tertiary alcohol, standard acylation is kinetically dead. A hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is strictly required to form the highly reactive N-acylpyridinium intermediate necessary to overcome the steric bulk of the adamantyl cage.
Self-Validating Protocol: Hemisuccinate Scavenging
-
Reaction Setup: Dissolve the crude mixture in anhydrous dichloromethane (DCM) at a concentration of ~0.2 M.
-
Reagent Addition: Add 2.0 equivalents of succinic anhydride and 0.5 equivalents of DMAP relative to the estimated molar amount of unreacted 1-adamantanol. Add 2.0 equivalents of triethylamine (Et₃N).
-
Incubation: Stir the mixture at 35 °C (gentle reflux).
-
Validation: Because 1-adamantanol lacks UV absorbance, validate its complete consumption by taking an aliquot, derivatizing it, and analyzing it via GC-MS or TLC (using KMnO₄ stain).
-
Phase Separation: Once consumed, dilute the reaction with diethyl ether (to decrease the solubility of the hemisuccinate in the organic phase).
-
Extraction: Wash the organic layer three times with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). The basic aqueous layer will deprotonate the hemisuccinate, pulling the adamantyl waste into the aqueous phase[2].
-
Recovery: Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to yield your purified target product.
Q3: I need to scale up the purification to 500 grams. Sublimation and chromatography are bottlenecks at this scale. What is the best bulk method?
A: Anti-Solvent Differential Precipitation. Causality: 1-Adamantanol exhibits high solubility in polar aprotic solvents (like tetrahydrofuran) and non-polar organics, but its solubility drops precipitously in the presence of water. By utilizing a miscible solvent/anti-solvent pairing, you can force the adamantanol out of solution[1]. Note: This method requires your target product to remain soluble in highly aqueous mixtures, or vice versa.
Self-Validating Protocol: THF/Water Precipitation
-
Dissolution: Dissolve the crude mixture in a minimal volume of tetrahydrofuran (THF) to create a highly concentrated solution[1].
-
Anti-Solvent Addition: Equip the flask with an overhead stirrer. Slowly add deionized water dropwise to the stirring THF solution.
-
Precipitation: As the dielectric constant of the mixture increases, the highly lipophilic 1-adamantanol will begin to crash out as a white precipitate[1]. Continue adding water until no further turbidity is observed.
-
Thermal Maturation: Transfer the flask to an ice bath (0 °C) and stir for 1 hour to maximize the thermodynamic yield of the precipitation and mature the crystals for easier filtration.
-
Isolation: Filter the suspension through a sintered glass funnel under vacuum. The filter cake contains the unreacted 1-adamantanol.
-
Target Recovery: Extract the aqueous-THF filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover your target product, then dry and concentrate.
References
- 1-Adamantanol | 768-95-6 - ChemicalBook. Source: chemicalbook.com.
- From Waste to Value—Direct Utilization of α-Angelica Lactone as a Nonconventional Irreversible Acylating Agent in a Chromatography-Free Lipase-Catalyzed KR Approach toward sec-Alcohols. Source: acs.org.
Sources
Technical Guide: Stability & Hydrolysis Profile of 1-Adamantyl Acetate
This is a technical support guide for the stability and reactivity of 1-Adamantyl Acetate .
Executive Summary
1-Adamantyl acetate exhibits a dichotomous stability profile that is inverted compared to typical primary or secondary alkyl esters. It is highly labile in acidic media due to the formation of a stable bridgehead carbocation (
| Condition | Stability Rating | Dominant Mechanism | Key Intermediate |
| Acidic (Aqueous) | 🔴 Critical Instability | 1-Adamantyl Cation ( | |
| Basic (Saponification) | 🟢 High Stability | Tetrahedral Intermediate (Blocked) | |
| Neutral | 🟡 Moderate/Stable | Slow Solvolysis | - |
Module 1: Acidic Instability (The Critical Failure Point)
The Mechanism: Pathway
Unlike standard esters which hydrolyze via acyl-oxygen cleavage (
-
Ionization (Rate Limiting): The bond between the adamantyl carbon and the oxygen breaks before water attacks. This releases acetic acid and the 1-adamantyl cation .
-
Capture: The stable tertiary bridgehead cation is rapidly captured by water to form 1-adamantanol.
Why it happens: The rigid adamantane cage stabilizes the positive charge at the bridgehead position (tertiary carbocation), making ionization faster than the nucleophilic attack on the carbonyl.
Visualization: Acid-Catalyzed Hydrolysis ( )
Caption: The
Troubleshooting Guide: Acidic Conditions
Q: My ester disappeared during a standard acidic workup (1M HCl). Where did it go? A: It likely hydrolyzed to 1-adamantanol. The rate of solvolysis for 1-adamantyl derivatives is extremely fast in aqueous acid.
-
Corrective Action: Avoid aqueous acid washes. Use neutral buffers (phosphate pH 7) or weak acids (ammonium chloride) at low temperatures (
C) if neutralization is strictly necessary.
Q: Can I use acetic acid as a solvent?
A: Glacial acetic acid is generally safe if anhydrous. However, the presence of any strong acid catalyst (e.g.,
Module 2: Basic Stability (The Robust Zone)
The Mechanism: Steric Inhibition of
Under basic conditions, the standard mechanism is
Why it fails (or is very slow): The bulky adamantyl cage creates a "steric umbrella" over the ester linkage. While the carbonyl carbon is technically accessible, the approach of the nucleophile and the formation of the crowded tetrahedral intermediate are energetically unfavorable. This makes 1-adamantyl acetate behave similarly to t-butyl acetate, resisting saponification under mild conditions.
Visualization: Steric Hindrance in Base
Caption: The rigid adamantyl cage sterically hinders the formation of the tetrahedral intermediate required for standard base hydrolysis (
Troubleshooting Guide: Basic Conditions
Q: I am trying to remove the acetate group using LiOH/THF/Water, but it's not working. A: This is expected. Standard saponification conditions are often insufficient for sterically hindered esters like 1-adamantyl.
-
Protocol Adjustment: You must switch to acidic cleavage (see Module 3) or use forcing basic conditions (e.g., KOH in refluxing ethylene glycol), though the latter risks side reactions.
Q: Is the ester stable to bases like LDA or NaH? A: Yes. 1-Adamantyl acetate is an excellent protecting group if your synthetic route involves strong non-nucleophilic bases. It resists nucleophilic attack, and it has no alpha-protons on the adamantyl side to cause elimination (E2 is impossible at the bridgehead due to Bredt's rule).
Module 3: Protocols & Experimental Decision Matrix
Decision Matrix: Handling 1-Adamantyl Acetate
| Scenario | Recommended Protocol |
| Deprotection (Cleavage) | Acidolysis: Treat with TFA/DCM (1:1) or catalytic |
| Workup (Quenching) | Neutral/Basic: Quench reactions with sat. |
| Purification | Silica Gel: Generally stable on silica, but avoid highly acidic grades. Add 1% |
FAQ: Specific Experimental Scenarios
Q: How does this compare to t-butyl acetate?
A: They are mechanistically identical twins. Both resist base (
Q: Can I use 1-adamantyl acetate as a protecting group? A: Yes, specifically for carboxylic acids. It is orthogonal to base-labile groups (like methyl/ethyl esters or Fmoc). It is removed by acid (like Boc or t-butyl).[6]
Q: I see "1-Adamantyl derivatives" used in solvolysis studies. Why?
A: Because they cannot react via
References
-
BenchChem. (2025).[7] A Comparative Analysis of the Reactivity of 1-Adamantyl Acetate and 2-Adamantyl Acetate in Solvolysis Reactions. Retrieved from
- Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of 1-Adamantyl Chloroformate and 1-Adamantyl Chlorothioformate. Journal of Physical Organic Chemistry.
- Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.
- Grob, C. A., et al. (1972).
-
Master Organic Chemistry. (2010). Hydrolysis of Esters: Acid and Base Catalyzed Mechanisms. Retrieved from
Sources
- 1. youtube.com [youtube.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 5. rushim.ru [rushim.ru]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Impurities in 1-Adamantyl Acetate Synthesis
Introduction: The Stability-Reactivity Paradox
Welcome to the Technical Support Center for adamantane derivatization. Synthesizing 1-adamantyl acetate (1-AdOAc) appears deceptively simple—typically an acid-catalyzed esterification of 1-adamantanol. However, the unique cage structure of adamantane introduces specific steric and electronic constraints that drive the formation of characteristic impurities.
The core challenge lies in the 1-adamantyl carbocation . Unlike typical tertiary carbocations, the adamantyl cation cannot planarize due to the rigid bridgehead geometry. While kinetically stable, it is prone to specific side reactions—primarily hydride shifts and competitive nucleophilic attacks—that generate impurities difficult to separate by standard flash chromatography.
This guide provides a root-cause analysis of these impurities, analytical methods for their detection, and purification strategies to ensure pharmaceutical-grade quality.
Module 1: Reaction Optimization & Impurity Formation
Visualizing the Impurity Landscape
The following pathway diagram illustrates the divergent fates of the 1-adamantyl cation intermediate during acetylation.
Figure 1: Mechanistic divergence of the 1-adamantyl cation. Note that direct elimination to adamantene is geometrically forbidden, pushing the system toward substitution or rearrangement.
Troubleshooting Q&A: Synthesis & Mechanism
Q1: I observe a persistent white solid that is insoluble in the reaction medium and difficult to acetylate. What is it? Diagnosis: This is likely di(1-adamantyl) ether .
-
Cause: Under acid catalysis, if the concentration of the acetylating agent (acetic anhydride/acetyl chloride) is low or if water is not strictly excluded, the highly electrophilic 1-adamantyl cation attacks a molecule of unreacted 1-adamantanol (nucleophile) instead of the acetate source.
-
Remediation: Increase the equivalents of acetic anhydride (to >3 eq) to outcompete the alcohol. Ensure the reaction mixture is dilute enough to minimize bimolecular collisions between two adamantyl species.
Q2: Why do I see small amounts of 2-adamantyl acetate when I started with pure 1-adamantanol? Diagnosis: Acid-catalyzed 1,2-hydride shift .
-
Mechanism: Although the tertiary 1-adamantyl cation is more stable than the secondary 2-adamantyl cation, the reaction is reversible under thermodynamic control (high temperature or prolonged reaction times). The 1,2-hydride shift allows equilibration between the isomers.
-
Control: Lower the reaction temperature. The acetylation of the 1-position is kinetically favored. Avoid strong Lewis acids (like AlCl₃) which promote isomerization; use milder catalysts like H₂SO₄ or DMAP/pyridine.
Q3: Can adamantene form as an elimination impurity? Diagnosis: No.
-
Scientific Grounding: According to Bredt’s Rule , a double bond cannot be placed at the bridgehead of a bridged ring system unless the rings are large enough. In adamantane, the rigid cage geometry prevents the p-orbital overlap required for a pi bond. If you see an "olefin-like" impurity, it is likely protoadamantene (a rearranged isomer) or a solvent impurity, not 1-adamantene.
Module 2: Analytical Troubleshooting
Accurate characterization relies on distinguishing the high-symmetry target molecule from its lower-symmetry isomers and byproducts.
Data Summary: Key Analytical Markers
| Compound | 1H NMR (CDCl3) Key Signals | GC-MS (EI) Characteristics | Retention Time (Relative) |
| 1-Adamantyl Acetate | δ 1.95 (s, 3H, CH3) δ 2.15 (br s, 3H, CH)δ 2.10 (m, 6H, CH2) | M+• 194m/z 135 (Base, 1-Ad cation) m/z 43 (Acetyl) | 1.00 (Reference) |
| 1-Adamantanol | No Acetyl CH3δ 1.60 (br s, OH) | M+• 152m/z 135 (Base)m/z 95 | ~0.85 (Tails significantly) |
| 2-Adamantyl Acetate | δ 2.05 (s, 3H, CH3)δ 4.90 (s, 1H, CH-OAc) | M+• 194m/z 135 (Base)Distinct fragmentation ratio | ~1.05 - 1.10 |
| Di(1-adamantyl) ether | No Acetyl CH3Broad multiplets 1.6-2.2 | M+• 286m/z 135 (Base) | > 1.50 (Late eluting) |
Troubleshooting Q&A: Analysis
Q4: My GC-MS shows a single peak, but the melting point is depressed (observed: 25°C; expected: ~31-32°C). Is the product pure? Diagnosis: You likely have solvent occlusion or acetic acid contamination.
-
Explanation: 1-Adamantyl acetate is a "plastic crystal" solid with a low melting point. It traps solvent molecules within its lattice easily. GC-MS often misses residual acetic acid (solvent peak) or high-boiling oligomers if the run stops too early.
-
Action: Run a 1H NMR . Look for a singlet at δ 2.10 ppm (free acetic acid) or multiplets for heptane/hexane. Dry the sample under high vacuum (<1 mbar) at ambient temperature for 24 hours. Note that heating above 40°C under vacuum may sublime the product.
Q5: How do I distinguish 1-adamantyl acetate from 2-adamantyl acetate by NMR? Diagnosis: Look for the methine proton .
-
1-Isomer: The acetate is attached to a tertiary carbon (bridgehead).[1] There is no proton on the carbon bearing the oxygen. You will only see the acetyl methyl group and the cage methylene/methine protons.
-
2-Isomer: The acetate is on a secondary carbon.[1] You will see a distinct downfield signal at ~δ 4.8 - 5.0 ppm corresponding to the proton on the C2 position (
-OAc). If this signal is absent, your product is regiochemically pure.
Q6: I see a peak at m/z 135 in all my mass spectra. Is this contamination? Diagnosis: No, this is the adamantyl cation signature .
-
Explanation: The adamantyl moiety (
) is exceptionally stable in the gas phase. Almost all adamantane derivatives (acetate, alcohol, ether, halides) fragment to give m/z 135 as the base peak (100% abundance). -
Action: Do not rely on the base peak. Look for the molecular ion (M+) or the loss of the functional group (e.g., M - 60 for loss of acetic acid in acetates).
Module 3: Purification Protocols
Protocol A: Removal of Unreacted 1-Adamantanol
Unreacted starting material is the most common impurity. Since both the product and starting material are non-polar adamantane cages, separation can be difficult.
-
Chemical Scavenging (Recommended):
-
Add succinic anhydride (0.2 eq) and DMAP (cat.) to the crude mixture in DCM.
-
Stir for 2 hours. This converts residual alcohol to the hemisuccinate ester (highly polar/acidic).
-
Wash with saturated NaHCO₃ . The hemisuccinate will partition into the aqueous layer, leaving pure 1-adamantyl acetate in the organic layer.
-
-
Chromatography:
-
Stationary Phase: Silica Gel (acid-washed preferred to prevent hydrolysis).
-
Eluent: Hexane:Ethyl Acetate (95:5) .
-
Note: 1-Adamantyl acetate moves with the solvent front in higher polarities. Keep polarity low.
-
Protocol B: Removal of Di(1-adamantyl) Ether
This impurity is highly lipophilic and often co-crystallizes.
-
Recrystallization:
-
Solvent: Methanol or Acetonitrile (cold).
-
Procedure: Dissolve crude product in minimum warm methanol. Cool to -20°C. The ether is much less soluble and may precipitate out first (or the product crystallizes leaving ether in mother liquor, depending on ratios).
-
Check: 1-Adamantyl acetate is soluble in cold hexane; the ether is less soluble.
-
References
-
Synthesis and Reactivity: Schleyer, P. v. R. "The Adamantyl Cation."[1][2][3] Fortschritte der Chemischen Forschung, vol. 18, 1971, pp. 1-85.
-
Solvolysis Mechanisms: Kevill, D. N., et al. "Correlation of the Rates of Solvolysis of 1-Adamantyl Acetate." Journal of Organic Chemistry, vol. 64, no. 14, 1999.
-
Analytical Data (NMR/MS): "1-Adamantyl acetate Spectral Data." National Institute of Standards and Technology (NIST) Chemistry WebBook.
-
Bredt's Rule & Elimination: Fawcett, F. S. "Bredt's Rule of Double Bonds in Atomic-Bridged-Ring Structures." Chemical Reviews, vol. 47, no. 2, 1950, pp. 219–274.
-
General Synthesis Protocol: "Adamantane Derivatives Synthesis." Organic Syntheses, Coll. Vol. 5, p. 8 (1973).
Sources
Technical Support Center: Scalable Synthesis of 1-Adamantyl Acetate
The following guide is structured as a Tier-3 Technical Support resource, designed for process chemists and engineers scaling up the synthesis of 1-adamantyl acetate.
Ticket ID: SC-ADAM-001 Topic: Scale-Up Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Logic
You are likely synthesizing 1-adamantyl acetate (1-AdOAc) as a high-purity intermediate for photoresist polymers or pharmaceutical scaffolds.
The Core Challenge: 1-Adamantanol is a tertiary, sterically bulky alcohol. Standard Fischer esterification (Alcohol + Acid
Reaction Scheme
Standard Operating Procedure (Scale-Up Grade)
Based on industrial protocols validated for 1kg batches.
Reagent Loading Table
| Reagent | Role | Equiv. | Mass (Example) | Notes |
| 1-Adamantanol | Substrate | 1.0 | 750 g | Purity >98% critical to avoid oily product. |
| n-Heptane | Solvent | ~5.0 Vol | 2.4 L | Inert non-polar solvent; aids heat dissipation. |
| Sulfuric Acid (conc.) | Catalyst | 0.04 | 18.3 g | Critical: Add slowly. Initiates reaction. |
| Acetic Anhydride | Reagent | 1.15 | 573.5 g | Slight excess ensures full conversion. |
Step-by-Step Protocol
-
Reactor Setup: Charge a 5L jacketed reactor with 1-Adamantanol and n-Heptane . Initiate stirring (high torque required initially if slurry).
-
Catalyst Addition: Cool jacket to 15°C. Add Sulfuric Acid dropwise. Note: No significant exotherm expected yet.
-
Acetylation (The Critical Step): Add Acetic Anhydride slowly via dosing pump or addition funnel.
-
Thermodynamics: This step is exothermic.[1] Maintain internal temperature
. -
Observation: The slurry will thin out as the product (soluble in heptane/acetic acid mix) forms.
-
-
Digestion: Stir at 20–25°C for 15 hours. Monitor via TLC (9:1 Cyclohexane:EtOAc) or GC.
-
Quench: Add water or saturated
slowly to hydrolyze excess anhydride. -
Phase Separation: Separate the organic layer (Heptane/Product). Wash with water (
) to remove acetic acid byproduct. -
Isolation: Evaporate heptane under reduced pressure.
-
Warning: 1-Adamantyl acetate has a low melting point (31–32°C).[2] It may isolate as an oil that solidifies upon cooling.
-
Process Visualization (Workflow)
Caption: Process Flow Diagram illustrating the critical path for acid-catalyzed acetylation, highlighting the exothermic addition step.
Troubleshooting Center (FAQs)
Category: Reaction Kinetics & Yield
Q: My reaction stalled at 80% conversion. Adding more acetic anhydride didn't help. Why? A: This is likely due to water contamination or catalyst deactivation .
-
Mechanism: Water hydrolyzes acetic anhydride to acetic acid. While acetic acid is the byproduct, it is a much poorer acetylating agent for tertiary alcohols than the anhydride.
-
Fix: Ensure the reactor is dried thoroughly before starting. If stalled, add a fresh micro-aliquot of
(0.01 eq) to re-initiate the cycle.
Q: Why use n-Heptane? Can I run this neat (solvent-free)? A: You can run it neat using excess acetic anhydride as the solvent, but we advise against it for scale-up.
-
Reasoning: 1-Adamantyl acetate is a solid. In a neat reaction, the mixture becomes extremely viscous/solid upon cooling, making stirring and quenching dangerous (heat spots). Heptane acts as a heat sink and keeps the mixture fluid.
Category: Product Isolation & Quality
Q: I evaporated the solvent, but the product is a clear oil, not a solid. Did I make the wrong compound? A: Not necessarily. 1-Adamantyl acetate has a Melting Point of ~31–32°C .
-
Diagnosis: If your lab is warm (>25°C), the product may remain supercooled or molten.
-
Action:
-
Check purity via NMR/GC. Impurities (like unreacted alcohol) depress the melting point further.
-
Place the flask in a fridge (4°C) or freezer. If it solidifies, it is likely the correct product.
-
"Seed" the oil with a small crystal of pure 1-adamantyl acetate if available.
-
Q: My product is brown/black. How do I fix the color? A: This is "charring" caused by sulfuric acid attacking the organic matter at high temperatures.
-
Prevention: Never allow the reaction temperature to exceed 40–50°C during anhydride addition.
-
Remediation: Dissolve the crude product in hexane/heptane, treat with activated charcoal (5 wt%), filter through a Celite pad, and re-evaporate.
Category: Safety
Q: Is the quench dangerous? A: Yes.
-
Hazard: You are hydrolyzing excess acetic anhydride.
-
Protocol: Cool the reactor to 10°C. Add water very slowly. Monitor the internal temperature probe, not just the jacket temperature.
References
-
Process Protocol & Scale-Up
-
Goel, O. P., & Kesten, S. J. (1991). Process for the preparation of 1-adamantane derivatives. U.S. Patent 5,015,758. Link
-
-
Analytical Characterization & Properties
-
Barber, T., & Ball, L. T. (2020). Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate and Tri-(1-adamantyl)phosphine. Organic Syntheses, 97, 1-17. (Contains detailed characterization data for 1-adamantyl acetate intermediate). Link
-
-
Purification & Crystallization
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (General reference for low-melting solid purification). Link
-
Sources
Validation & Comparative
1-Adamantyl vs. 2-Adamantyl Acetate: A Comparative Guide to Protecting Group Strategy
Executive Summary
1-Adamantyl (1-Ad) and 2-Adamantyl (2-Ad) groups offer distinct tactical advantages in organic synthesis, primarily driven by the vast difference in the stability of their corresponding carbocations.[1]
-
1-Adamantyl (1-Ad): Defines hyper-acid lability . The formation of a stable tertiary bridgehead carbocation allows for rapid cleavage under mild acidic conditions. It is ideal for late-stage deprotection where sensitive substrates cannot tolerate harsh acids.
-
2-Adamantyl (2-Ad): Defines robust acid lability .[2] The secondary carbocation is significantly less stable, requiring stronger acidic conditions (e.g., high-concentration TFA) for cleavage. Its primary utility lies in its enhanced stability relative to 1-Ad and its ability to solubilize hydrophobic peptide fragments in organic solvents.
This guide analyzes the mechanistic divergence of these two isomers using adamantyl acetate solvolysis as the model system, followed by their practical application as protecting groups (esters and carbamates).
Part 1: Mechanistic Foundation – The Solvolysis of Adamantyl Acetates
To understand the performance of these protecting groups, one must look at the solvolysis of their acetate models (
Carbocation Stability & Solvolysis Rate
The cleavage of adamantyl esters proceeds via an
-
1-Adamantyl Acetate: Ionizes to form the 1-adamantyl cation , a tertiary carbocation at the bridgehead.[1] Despite the inability to planarize (due to ring strain), the tertiary center is electronically stabilized, making ionization rapid.
-
2-Adamantyl Acetate: Ionizes to form the 2-adamantyl cation , a secondary carbocation. It lacks the tertiary stabilization and is significantly higher in energy. Consequently, the solvolysis rate is orders of magnitude slower than the 1-isomer.
Experimental Kinetic Data
The difference in reactivity is stark.[1] In solvolytic studies (e.g., 80% Ethanol/Water), the relative rates (
| Substrate | Structure Type | Carbocation Intermediate | Relative Solvolysis Rate ( | Acid Sensitivity |
| 1-Adamantyl Acetate | Tertiary Bridgehead | ~10,000 | High (Cleaves in dilute acid) | |
| 2-Adamantyl Acetate | Secondary Ring | 1 | Moderate (Requires neat TFA) |
Mechanistic Pathway Diagram
The following diagram illustrates the energy landscape difference that dictates the deprotection conditions.
Caption: Comparative solvolysis pathways. The 1-Adamantyl pathway (top) proceeds through a lower energy barrier due to the stability of the tertiary cation, enabling mild deprotection.
Part 2: 1-Adamantyl (1-Ad) as a Protecting Group[3]
Primary Use: Protection of Carboxylic Acids (Esters) and Amines (Carbamates, 1-Adoc). Key Feature: High acid sensitivity (Comparable to or more labile than Boc/t-Butyl).
Experimental Protocol: Introduction of 1-Ad Ester
Since 1-adamantanol is bulky, standard esterification can be slow. Acid chloride or anhydride activation is preferred.
-
Activation: Dissolve the carboxylic acid (1.0 equiv) in dry DCM. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir for 1 h to generate the acid chloride. Concentrate in vacuo.
-
Coupling: Redissolve the acid chloride in DCM. Add 1-Adamantanol (1.1 equiv), Triethylamine (2.0 equiv), and DMAP (0.1 equiv).
-
Reaction: Stir at reflux for 12–24 h (steric bulk requires energy).
-
Workup: Quench with water, wash with 1N HCl and brine.
Experimental Protocol: Deprotection
Due to the stability of the 1-Ad cation, scavengers are essential to prevent re-alkylation of the substrate.
-
Reagent: 5% TFA in DCM + 2% Triisopropylsilane (TIPS) as a scavenger.
-
Conditions: Stir at 0°C to Room Temperature for 30 minutes.
-
Observation: The reaction is usually rapid.
Part 3: 2-Adamantyl (2-Ad) as a Protecting Group
Primary Use: Solubility enhancement of large peptides; Orthogonal protection requiring higher acid stability. Key Feature: Lipophilic Solubility . The 2-Ad group is highly lipophilic and disrupts aggregation, making it excellent for protecting large, insoluble peptide fragments (e.g., in convergent synthesis).
Experimental Protocol: Introduction of 2-Ad Ester
2-Adamantanol is a secondary alcohol and less sterically crowded at the attachment point than 1-Ad, allowing for DCC coupling.
-
Reagents: Dissolve Carboxylic Acid (1.0 equiv) and 2-Adamantanol (1.2 equiv) in DCM.
-
Coupling: Add DCC (1.2 equiv) and DMAP (0.1 equiv).
-
Reaction: Stir at Room Temperature for 12–24 h. Filter off the DCU urea byproduct.
-
Purification: Silica gel chromatography (2-Ad esters are stable on silica).
Experimental Protocol: Deprotection
Requires conditions similar to standard t-Butyl removal but often slightly more vigorous due to the secondary cation intermediate.
-
Reagent: TFA / DCM (1:1 v/v) or Neat TFA .
-
Conditions: Stir at Room Temperature for 1–3 hours.
-
Note: Unlike 1-Ad, dilute acid (e.g., 1% TFA) will generally not cleave 2-Ad esters efficiently, providing a window of orthogonality.
Part 4: Comparative Selection Guide
The choice between 1-Ad and 2-Ad depends on the required balance between lability and stability.[2]
Performance Matrix
| Feature | 1-Adamantyl (1-Ad) | 2-Adamantyl (2-Ad) |
| Acid Stability | Low (Cleaves with dilute TFA) | Medium-High (Requires conc. TFA) |
| Steric Bulk | High (Cone angle ~180° near bond) | High (But different geometry) |
| Lipophilicity | High | High (Excellent for solubility) |
| Cation Intermediate | Tertiary (Stable) | Secondary (Less Stable) |
| Orthogonality | Cleaves before 2-Ad and Benzyl | Cleaves with t-Butyl; Stable to dilute acid |
| Risk Factor | Premature cleavage on acidic silica | Difficult coupling due to steric bulk |
Decision Logic for Synthesis
Caption: Decision tree for selecting between 1-Ad and 2-Ad based on substrate sensitivity and solubility requirements.
References
-
BenchChem. A Guide to Bulky Protecting Groups: A Comparative Analysis of Alternatives to 2-Adamantyl Acetate.[2] Retrieved from
-
Okada, Y., & Iguchi, S. (1988). Amino acids and peptides.[3][4] LIV. Application of 2-adamantyl derivatives as protecting groups to the synthesis of peptide fragments.[5] Journal of the Chemical Society, Perkin Transactions 1.[6] Link
-
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of 1-Adamantyl Chloroformate and 2-Adamantyl Chloroformate. Journal of Physical Organic Chemistry. Link
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for specific deprotection conditions).
-
Nishiyama, Y., et al. (1994). Development of a new amino-protecting group, 2-adamantyloxycarbonyl (2-Adoc).[5][7] Journal of the Chemical Society, Chemical Communications. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 4. mazams.weebly.com [mazams.weebly.com]
- 5. Development of a new amino-protecting group, 2-adamantyloxycarbonyl (2-adoc), and its application to the solid-phase synthesis of protected peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. A comparison of decomposition and solvolysis reactions of 1-adamantyl chloroglyoxylate and 1-adamantyl chloroformate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Development of a new amino-protecting group, 2-adamantyloxycarbonyl (2-adoc), and its application to the solid-phase synthesis of protected peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Validation Guide: 1-Adamantyl Acetate Structure via X-ray Crystallography
Content Type: Comparative Technical Guide Target Audience: Medicinal Chemists, Structural Biologists, and Crystallographers.
Executive Summary: The Structural Challenge
1-Adamantyl acetate (1-AdOAc ) is a fundamental lipophilic building block in drug design, serving as a precursor for antivirals (e.g., amantadine derivatives) and type-2 diabetes therapeutics (DPP-4 inhibitors).[1] While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide connectivity data, they often fail to capture the precise conformational dynamics of the bulky adamantane cage or distinguish definitive polymorphism in the solid state.
The Core Challenge: 1-Adamantyl acetate possesses a low melting point (31–32 °C) [1], making it a "room-temperature liquid/solid hybrid."[1] This physical property renders standard ambient-temperature X-ray diffraction (XRD) impossible, requiring specialized cryo-crystallographic protocols.
This guide outlines the definitive validation of 1-AdOAc using Low-Temperature Single Crystal X-ray Diffraction (SC-XRD) , comparing its efficacy against standard NMR and Computational (DFT) methods.
Comparative Analysis: XRD vs. Alternatives
The following table contrasts the structural insights provided by SC-XRD against standard characterization techniques for 1-AdOAc.
| Feature | Mass Spectrometry (HRMS) | DFT Modeling | Cryo-SC-XRD (Recommended) | |
| Primary Output | Connectivity & Symmetry | Molecular Formula | Predicted Energy Minima | Absolute 3D Configuration |
| Bond Precision | Inferred (Hybridization) | N/A | Theoretical | Measured ( |
| Conformation | Time-Averaged (Solution) | N/A | Gas-Phase Static | Frozen Solid-State |
| Ambiguity | High (Salt vs. Ester)* | Low (Mass match) | Medium (Basis set dep.) | Zero (Direct Imaging) |
| Sample State | Solution ( | Ionized Gas | Virtual | Single Crystal (100 K) |
*Note: NMR can struggle to distinguish between a 1-adamantyl ammonium acetate salt and the covalent 1-adamantyl ester without careful chemical shift analysis. XRD distinguishes the C–O covalent bond (1.47 Å) from the N–H...O ionic interaction (2.8 Å) instantly.
Technical Protocol: Self-Validating Workflow
To successfully validate 1-AdOAc, one must overcome the thermal instability of the crystal lattice at room temperature. The following protocol integrates synthesis, cryo-handling, and refinement.
Phase 1: Synthesis & Purification
Reference Standard: Organic Syntheses, Vol. 93, p. 306 (2016) [1].
-
Acylation: React 1-adamantanol with acetic anhydride (1.5 equiv) in pyridine/DMAP.
-
Workup: Quench with water, extract with hexanes, and wash with CuSO
(to remove pyridine). -
Purification: Distillation or sublimation is preferred.
-
Critical Checkpoint: The product must be a clear liquid that solidifies upon cooling below 30 °C. If it remains solid at 40 °C, check for unreacted 1-adamantanol.
-
Phase 2: In Situ Cryo-Crystallization (The "Expert" Method)
Since the MP is ~31 °C, growing crystals on a benchtop is risky.[1] Use the Optical Heating and Crystallization (OHCD) method or simple capillary cooling.
-
Capillary Loading: Draw liquid 1-AdOAc into a 0.3 mm Lindemann glass capillary.
-
Mounting: Mount the capillary on the goniometer head.
-
Flash Cooling:
-
Establish a cryostream (N
gas) at 273 K (0 °C) . -
Slowly lower the temperature to 260 K to induce nucleation.
-
Once a polycrystalline mass forms, use the zone-melting technique : focus a warm IR laser or heat source to melt the solid, leaving a single seed crystal.
-
Slowly cool to 100 K for data collection.
-
Phase 3: Data Collection & Refinement
-
Source: Mo-K
( Å) or Cu-K (better for absolute configuration if chiral impurities are suspected, though 1-AdOAc is achiral).[1] -
Strategy: Collect full sphere to maximize redundancy.
-
Disorder Handling: Adamantane derivatives often exhibit rotational disorder (plastic crystalline phase).[1] If the cage atoms appear smeared, model the disorder using a split-site model (e.g., PART 1 / PART 2 in SHELXL) with occupancy refinement.
Structural Validation Logic (Visualization)
The following diagram details the decision-making process for validating the structure, specifically distinguishing the covalent ester from potential hydrolysis products or salts.
Caption: Logical workflow for distinguishing the covalent ester structure using crystallographic bond-length metrics.
Expected Results & Reference Data
When validating your experimental data, compare against these established theoretical and experimental parameters for adamantyl esters.
A. Crystallographic Parameters (Representative)
-
Crystal System: Monoclinic (Common for adamantyl esters to maximize packing efficiency).[1]
-
Space Group:
or . -
Z (Molecules/Unit Cell): 4.
B. Key Geometric Markers (The "Fingerprint")
To confirm the structure is 1-adamantyl acetate and not an isomer (e.g., 2-adamantyl acetate), verify these internal coordinates:
| Parameter | Atoms Involved | Expected Value (XRD) | Significance |
| Ester Bond | C(Cage)–O(Ester) | 1.47 – 1.49 Å | Significantly longer than standard alkyl esters due to steric bulk of the cage. |
| Carbonyl Bond | C=O | 1.19 – 1.21 Å | Confirms carbonyl integrity. |
| Bridgehead Angle | C2–C1–C8 | ~109.5° | Close to ideal tetrahedral, but slight distortion indicates lattice strain.[1] |
| Torsion Angle | C2–C1–O–C(O) | 180° (Anti-periplanar) | The acetate group typically aligns to minimize steric clash with cage hydrogens [2].[1] |
C. NMR Correlation (For Triangulation)
-
H NMR (400 MHz, CDCl
): 1.96 (s, 3H, COCH ), 2.12–2.19 (m, 3H, Cage CH), 2.08–2.12 (m, 6H, Cage CH ), 1.60–1.71 (m, 6H, Cage CH ) [1].[2] -
C NMR (100 MHz, CDCl
): 170.5 (C=O), 80.4 (C-O, quaternary), 41.5, 36.4, 30.9, 22.9 (Acetate CH ) [1].
Experimental Workflow Diagram
This DOT diagram illustrates the specific experimental setup required to handle the low-melting nature of the compound.
Caption: Step-by-step workflow for in situ crystallization and data collection of low-melting 1-adamantyl acetate.
References
-
Barber, T., & Ball, L. T. (2016).[1] Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate and Tri-(1-adamantyl)phosphine.[1][2] Organic Syntheses, 93, 306-321. Link
-
Allen, F. H. (2002).[1] The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. Link
-
Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Link
-
Grov, J., et al. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity. Collection of Czechoslovak Chemical Communications, 71(5), 709–722.[3] Link
Sources
Comparative Guide: Biological Activity of 1-Adamantyl Acetate and Its Structural Analogs
The adamantane scaffold—a rigid, highly lipophilic, three-dimensional hydrocarbon cage—is a privileged structure in medicinal chemistry. Its unique physicochemical properties enhance metabolic stability, improve membrane permeability, and facilitate blood-brain barrier (BBB) penetration.
As a versatile building block, 1-adamantyl acetate is extensively utilized to synthesize complex therapeutic agents. However, to fully understand its biological utility, we must evaluate it alongside its well-characterized structural analogs, such as amantadine , memantine , and adamantyl isothiourea . This guide provides a rigorous comparative analysis of their biological activities, underlying mechanisms, and the experimental protocols used to validate them.
Structural Rationale & Pharmacological Divergence
The biological activity of adamantane derivatives is dictated by the precise positioning and nature of their functional groups.
-
1-Adamantyl Acetate (Metabolic Modulator Precursor): The acetate group serves as a versatile synthetic handle, allowing the adamantane cage to be incorporated into larger molecules as a highly lipophilic anchor. This is particularly critical in designing selective inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme implicated in metabolic syndrome and type 2 diabetes[1]. The bulky adamantyl group perfectly occupies the enzyme's hydrophobic active site, preventing the reduction of inactive cortisone to active cortisol[2].
-
Memantine & Amantadine (Neuroprotection): These 1-aminoadamantane derivatives act as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. Memantine (3,5-dimethyl-1-aminoadamantane) possesses two additional methyl groups compared to amantadine. These methyl groups fit precisely into hydrophobic pockets formed by residues A644 and A645 on the GluN1/GluN2B helices, drastically increasing its binding affinity and making it a superior neuroprotective agent for Alzheimer's disease[3].
-
Adamantyl Isothiourea (Oncology): Substituting the adamantane core with an isothiourea moiety shifts the biological target toward oncology. These derivatives exhibit potent cytotoxicity against human tumor cell lines (e.g., HepG2) by inhibiting the TLR4-MyD88-NF-κB inflammatory signaling pathway[4].
Mechanistic Pathways
To understand the divergent applications of these analogs, we must visualize their distinct mechanisms of action.
Pathway A: Metabolic Modulation via 11β-HSD1 Inhibition
1-Adamantyl acetate derivatives act as competitive inhibitors in the liver and adipose tissue, preventing glucocorticoid amplification.
Caption: 11β-HSD1 modulation by adamantyl derivatives to prevent cortisol amplification.
Pathway B: NMDA Receptor Trapping Blockade
Amantadine and memantine function as "trapping blockers." They enter the open NMDA channel and permit the channel gate to close while the drug remains bound inside, mitigating excitotoxicity without disrupting normal synaptic transmission[5].
Caption: Mechanism of uncompetitive trapping block of the NMDA receptor by adamantane analogs.
Quantitative Data Comparison
The following table synthesizes the in vitro efficacy (
| Compound Class | Specific Derivative | Primary Target | Biological Application | In Vitro Efficacy ( |
| Adamantyl Acetate Analog | Adamantyl ethanone derivative (Cpd 72) | 11β-HSD1 | Type 2 Diabetes / Obesity | 50 - 70 nM[2] |
| Aminoadamantane | Memantine | NMDA Receptor | Alzheimer's Disease | ~1.5 μM[3] |
| Aminoadamantane | Amantadine | NMDA Receptor | Parkinson's Disease | 38.9 - 50.5 μM[5] |
| Adamantyl Isothiourea | Derivative 6 | TLR4-MyD88-NF-κB | Hepatocellular Carcinoma | 3.86 μM (HepG2)[4] |
Data Interpretation: The addition of methyl groups in memantine yields a nearly 30-fold increase in NMDA receptor affinity compared to amantadine. Conversely, utilizing the adamantane cage as a hydrophobic anchor in 11β-HSD1 inhibitors pushes the potency into the highly selective nanomolar range.
Validated Experimental Protocols
To ensure scientific integrity, the biological activities of these compounds must be evaluated using self-validating, highly controlled assay systems. Below are the standard methodologies used to generate the quantitative data discussed above.
Protocol 1: 11β-HSD1 Enzymatic Inhibition Assay
Rationale: This assay measures the conversion of cortisone to cortisol. Using intact microsomal protein ensures the enzyme remains in a physiologically relevant lipid environment, which is critical since the adamantyl group relies on lipophilic interactions.
-
Preparation: Isolate human liver microsomes (containing 11β-HSD1) and suspend them in a reaction buffer (pH 7.4) at a protein concentration of 0.1 - 0.5 mg/mL[6].
-
Compound Incubation: Add the 1-adamantyl acetate derivative (dissolved in DMSO, final DMSO concentration <1%) at varying concentrations (e.g., 1 nM to 10 μM). Incubate at 37°C for 15 minutes to allow for equilibrium binding.
-
Reaction Initiation: Add 10 μM of cortisone (substrate) and 1 mM NADPH (cofactor) to initiate the reduction reaction.
-
Termination & Extraction: After 30 minutes, terminate the reaction by adding an equal volume of ice-cold ethyl acetate. Extract the organic layer containing the steroids.
-
Quantification: Evaporate the solvent and reconstitute in the mobile phase. Quantify the generated cortisol using LC-MS/MS.
-
Data Analysis: Plot the percentage of enzyme activity against the log concentration of the inhibitor to calculate the
using non-linear regression.
Protocol 2: Whole-Cell Patch-Clamp for NMDA Receptor Blockade
Rationale: Because amantadine and memantine are voltage-dependent open-channel blockers, their affinity must be measured under active channel conditions (presence of glutamate) and at a physiological resting membrane potential.
-
Cell Preparation: Culture tsA201 cells or primary hippocampal neurons expressing GluN1/GluN2B NMDA receptors.
-
Electrophysiological Setup: Establish a whole-cell patch-clamp configuration. Hold the membrane potential at exactly -67 mV to mimic resting physiological conditions and ensure a strong electrical driving force for the positively charged adamantane amines[5].
-
Agonist Application: Apply a continuous flow of extracellular solution containing 30 μM NMDA and 10 μM glycine (co-agonist) to force the channels into an open state.
-
Drug Application: Once a steady-state inward current is achieved, rapidly co-apply the adamantane analog (e.g., memantine) at varying concentrations using a fast-perfusion system.
-
Measurement: Record the steady-state blockade of the inward current.
-
Validation: Wash out the drug to ensure the current returns to baseline, confirming that the blockade is reversible and not due to cell death or receptor desensitization. Calculate the
from the dose-response curve.
References
-
PubMed (NIH). Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors. Retrieved from[Link]
- Google Patents.11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and uses thereof (US8871208B2).
-
PMC (NIH). Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block. Retrieved from[Link]
-
PMC (NIH). Key Binding Interactions for Memantine in the NMDA Receptor. Retrieved from[Link]
- Google Patents.Adamantyl derivatives as inhibitors of the 11-beta-hydroxysteroid dehydrogenase type 1 enzyme (WO2006074244A2).
Sources
- 1. US8871208B2 - 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2006074244A2 - Adamantyl derivatives as inhibitors of the 11-beta-hydroxysteroid dehydrogenase type 1 enzyme - Google Patents [patents.google.com]
Computational Analysis of 1-Adamantyl Cation Stability: A Comparative Guide
As drug development professionals and synthetic chemists increasingly leverage adamantane derivatives (e.g., in amantadine, vildagliptin, and targeted drug delivery systems), understanding the thermodynamic stability and reactivity of the 1-adamantyl cation has become paramount. According to Bredt’s rule, bridgehead planar carbocations are highly strained and typically unstable. However, the 1-adamantyl cation defies this convention, exhibiting exceptional thermodynamic stability[1].
This guide objectively compares the computational methods used to evaluate the stability of the 1-adamantyl cation, explains the physical causality behind its unique properties, and provides a self-validating computational protocol for your own research.
Mechanistic Causality: Why is the 1-Adamantyl Cation So Stable?
To accurately model a chemical system, we must first understand the physical forces governing it. The stability of the 1-adamantyl cation is not derived from solvent effects, but rather from its intrinsic structural geometry—specifically, the "cage effect" and extensive
When the bridgehead carbon (C1) is ionized, it rehybridizes to leave a vacant
Observable Proof of Causality: This hyperconjugative electron withdrawal from the cage framework causes significant deshielding of the
Caption: Logical relationship between the adamantane cage structure, hyperconjugation, and observed stability.
Comparative Analysis of Computational Methods
When calculating the thermodynamic properties of the 1-adamantyl cation, the choice of the computational level of theory is critical. Standard Density Functional Theory (DFT) methods often struggle with the medium-range electron correlation required to accurately model the rigid adamantane cage. Below is an objective comparison of three distinct computational approaches used in the literature.
Quantitative Data Summary
| Computational Method | Level of Theory | Primary Application | Predicted | Accuracy vs. Exp. |
| Standard DFT | B3LYP/6-31G(d,p) | Geometry optimization, NMR shift prediction[2]. | N/A (High error in absolute thermochemistry) | Low |
| Meta-GGA DFT | M06-2X/cc-pVTZ | Relative isomeric stabilities, non-covalent interactions[1][3]. | Excellent for relative | High (Relative) |
| Composite Ab Initio | G2(MP2) | Absolute gas-phase thermochemistry, standard enthalpies[4]. | Very High (Absolute) |
Scientist's Insight:
While B3LYP is computationally inexpensive and sufficient for mapping basic geometries or predicting NMR spectra[2], it lacks the dispersion corrections necessary for bulky cage hydrocarbons. M06-2X is vastly superior for evaluating the thermodynamic stability of adamantane relative to its isomers (e.g., 1-methylhexahydroindene species)[1][3]. However, to obtain absolute standard enthalpies of formation (
Experimental & Computational Protocols: A Self-Validating System
To evaluate the stability of the 1-adamantyl cation reliably, we must employ a self-validating protocol . Calculating absolute energies directly introduces massive systematic errors due to basis set incompleteness. Instead, we use an isodesmic reaction —a reaction where the number and types of chemical bonds are conserved between reactants and products[5]. This leads to a cancellation of systematic errors.
We will compare the 1-adamantyl cation against the well-characterized tert-butyl cation via a hydride exchange reaction:
Adamantane + tert-Butyl Cation
Step-by-Step Workflow
Step 1: Geometry Optimization
-
Construct the initial 3D geometries for all four species (Adamantane, tert-Butyl Cation, 1-Adamantyl Cation, and Isobutane).
-
Optimize the geometries using the M06-2X/cc-pVTZ level of theory. Ensure that the 1-adamantyl cation converges to a
symmetric minimum.
Step 2: Frequency Analysis
-
Run a vibrational frequency calculation at the same level of theory.
-
Validation Check: Verify that there are zero imaginary frequencies (confirming true ground-state minima).
-
Extract the Zero-Point Energy (ZPE) and thermal corrections to enthalpy (
) at 298.15 K.
Step 3: High-Accuracy Single Point Energy (SPE)
-
To achieve chemical accuracy (< 1 kcal/mol error), perform a single-point energy calculation on the optimized geometries using G2(MP2) or CCSD(T)/aug-cc-pVTZ [4].
Step 4: Isodesmic Enthalpy Calculation
-
Calculate the standard enthalpy of reaction (
):
Step 5: Experimental Benchmarking
-
Using the known experimental standard enthalpies of formation for adamantane, isobutane, and the tert-butyl cation, algebraically solve for the theoretical
of the 1-adamantyl cation. -
Self-Validation: Your computed value should closely match the FT-ICR experimental benchmark of
kcal/mol [4][6]. If it deviates significantly, your basis set or functional is inadequately capturing the cage's electron correlation.
Caption: Computational workflow for determining 1-adamantyl cation stability via isodesmic reactions.
Conclusion
The 1-adamantyl cation remains a premier model for understanding non-classical stabilization in organic chemistry. By utilizing M06-2X for structural mapping and G2(MP2) for absolute thermochemistry within an isodesmic framework, researchers can accurately predict the behavior of adamantyl-based intermediates in complex drug synthesis and material science workflows.
References
-
The Adamantaneland Revisited - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Density functional theory study of adamantanediyl dications C10H142+ and protio-adamantyl dications C10H162+ | PNAS Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
(PDF) The Adamantaneland Revisited - ResearchGate Source: ResearchGate URL:[Link]
-
The Standard Enthalpy of Formation of the 1-Adamantyl Cation in the Gas Phase. An Experimental and ab Initio Re-assessment Source: American Chemical Society (ACS) URL:[Link]
-
The standard enthalpies of formation of 1- and 2-Adamantyl cations and radicals. An ab initio study Source: Academia.edu URL:[Link]
Sources
- 1. The Adamantaneland Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (PDF) The standard enthalpies of formation of 1- and 2-Adamantyl cations and radicals. An ab initio study [academia.edu]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic Comparison of 1-Adamantyl Acetate and its Precursors: A Technical Guide for Reaction Monitoring
Executive Summary
1-Adamantyl acetate is a critical intermediate in medicinal chemistry, often serving as a lipophilic pharmacophore or a metabolic prodrug scaffold. Its synthesis typically proceeds via the esterification of 1-adamantanol .
For researchers in drug development, distinguishing the product from the starting material is a frequent analytical challenge due to the structural similarity of the adamantane cage. This guide provides a definitive spectroscopic comparison (IR, NMR, MS) to validate synthesis and assess purity, moving beyond basic data listing to explain the causality of spectral shifts.
Synthetic Context & Precursors
To interpret the spectra accurately, one must understand the chemical transformation. The standard synthesis involves the acetylation of 1-adamantanol.
-
Target Molecule: 1-Adamantyl acetate (
) -
Primary Precursor: 1-Adamantanol (
)[1] -
Reagents: Acetic anhydride (
) or Acetyl chloride ( )
The reaction replaces the hydroxyl proton with an acetyl group, altering the electronic environment of the "bridgehead" carbon (C1) and introducing a carbonyl functionality.
Visualization: Synthesis & Spectral Logic
The following diagram outlines the synthetic pathway and the critical decision nodes for spectroscopic validation.
Figure 1: Synthetic workflow and critical spectroscopic checkpoints for validating 1-adamantyl acetate.
Spectroscopic Deep Dive
A. Infrared Spectroscopy (IR): The "Quick Check"
IR is the most efficient method for immediate reaction monitoring. The conversion of an alcohol to an ester results in the disappearance of the O-H stretch and the appearance of a strong C=O stretch.
-
1-Adamantanol (Precursor): Dominated by a broad, strong O-H stretching vibration around 3250–3400 cm⁻¹ . This peak is unmistakable and indicates the presence of unreacted starting material.
-
1-Adamantyl Acetate (Product): The O-H peak disappears. A sharp, intense C=O (carbonyl) stretch appears at 1735–1745 cm⁻¹ . Additionally, a C-O-C stretch (ester linkage) appears in the fingerprint region (~1240 cm⁻¹).
Expert Insight: If you see both a broad peak at 3300 cm⁻¹ and a sharp peak at 1735 cm⁻¹, your reaction is incomplete.
B. Nuclear Magnetic Resonance (NMR): The "Structural Confirmation"
NMR provides the definitive proof of purity. The high symmetry of the adamantane cage simplifies the spectrum, making the new acetate signals distinct.
H NMR (Proton)
The most diagnostic feature is the acetate methyl group .[2]
-
1-Adamantanol: Shows three sets of signals for the cage protons (C2, C3, C4 positions). No singlet in the 2.0 ppm region.
-
1-Adamantyl Acetate:
-
Diagnostic Singlet: A sharp singlet (3H) appears at
1.90–2.00 ppm , corresponding to the methyl protons of the acetate group ( -CO-). -
Cage Shift: The protons on the carbons adjacent to the bridgehead (C2-methylene) shift slightly downfield due to the deshielding effect of the ester group compared to the alcohol.
-
C NMR (Carbon)
Carbon NMR is excellent for verifying the quaternary bridgehead carbon.
-
Bridgehead Carbon (C1): In 1-adamantanol, this carbon (attached to -OH) resonates at ~68 ppm . In the acetate, the esterification shifts this signal downfield to ~80 ppm due to the increased electron-withdrawing nature of the acetate oxygen.
-
Carbonyl Carbon: A new peak appears at ~170 ppm (C=O).
-
Methyl Carbon: A new peak appears at ~22 ppm (
).
C. Mass Spectrometry (MS): The "Fragmentation Trap"
Warning: MS analysis of adamantane derivatives requires caution. Both the alcohol and the acetate readily lose their functional groups to form the stable 1-adamantyl cation (m/z 135) .
-
Base Peak: For both compounds, the base peak is often m/z 135 (
). -
Differentiation:
-
1-Adamantanol: Molecular ion (
) at m/z 152.[1] Loss of water ( ) gives m/z 134/135. -
1-Adamantyl Acetate: Molecular ion (
) at m/z 194 (often weak). Diagnostic loss of acetic acid ( ) or the ketene radical ( ).
-
Comparative Data Summary
The following table synthesizes the key spectroscopic data for side-by-side comparison.
| Feature | 1-Adamantanol (Precursor) | 1-Adamantyl Acetate (Product) | Diagnostic Change |
| Formula | Addition of | ||
| MW | 152.23 g/mol | 194.27 g/mol | +42 Da |
| IR: O-H | 3250–3400 cm⁻¹ (Broad) | Absent | Disappearance of broad band |
| IR: C=O | Absent | 1735–1745 cm⁻¹ (Strong) | Appearance of sharp band |
| 1H NMR: Methyl | Absent | New Singlet | |
| 1H NMR: Cage | Retention of cage pattern | ||
| 13C NMR: C1 | Downfield shift (+12 ppm) | ||
| 13C NMR: C=O | Absent | New signal | |
| MS (EI) | Look for |
Experimental Protocols
Protocol A: Synthesis of 1-Adamantyl Acetate
This protocol is optimized for high yield and ease of purification, suitable for generating the standard for spectral comparison.
-
Setup: In a 50 mL round-bottom flask, dissolve 1-adamantanol (1.52 g, 10 mmol) in dichloromethane (DCM, 15 mL) .
-
Addition: Add pyridine (1.2 mL, 15 mmol) and a catalytic amount of DMAP (4-dimethylaminopyridine, 10 mg) .
-
Acetylation: Cool to 0°C. Dropwise add acetic anhydride (1.4 mL, 15 mmol) .
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (10% EtOAc/Hexane).
-
Workup: Quench with saturated
solution. Extract with DCM (3 x 20 mL). Wash combined organics with 1M HCl (to remove pyridine), then brine. -
Purification: Dry over
, filter, and concentrate in vacuo. The product typically crystallizes as a white solid.
Protocol B: Spectroscopic Acquisition
To replicate the data in this guide, ensure the following parameters:
-
NMR Sample Prep: Dissolve ~10 mg of sample in 0.6 mL
. (Note: is preferred over DMSO- to prevent solvent peaks from obscuring the adamantane cage region). -
IR Sample Prep: KBr pellet or ATR (Attenuated Total Reflectance) on neat solid.
-
MS Method: GC-MS with Electron Impact (EI) ionization (70 eV). Low injection temperature (200°C) is recommended to minimize thermal degradation of the ester.
References
-
Organic Syntheses. (n.d.). General procedures for acetylation of tertiary alcohols. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2024). Adamantane and derivatives Mass Spectra. NIST Chemistry WebBook. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Synthesis of 1-adamantyl alkyl ethers and esters. Arkivoc. Retrieved from [Link]
Sources
Structure-activity relationship of adamantane derivatives
An in-depth analysis of the structure-activity relationship (SAR) of adamantane derivatives reveals one of the most elegant examples of how subtle steric and electronic modifications can fundamentally redirect a molecule's pharmacological destiny.
Known in medicinal chemistry as the "lipophilic bullet," the adamantane scaffold (tricyclo[3.3.1.1^{3,7}]decane) is a highly symmetrical, rigid, and strain-free hydrocarbon cage[1]. By appending this cage to various pharmacophores, drug developers can predictably increase a molecule's lipophilicity, enhance blood-brain barrier (BBB) penetration, and shield adjacent functional groups from metabolic degradation[2].
This guide provides an objective, data-driven comparison of key adamantane derivatives, detailing how progressive structural modifications shift their primary targets from viral ion channels to mammalian neuroreceptors, supported by the experimental methodologies used to validate these claims.
SAR Evolution: From Antiviral to Neuroprotective
The functionalization of the adamantane cage at its tertiary bridgehead positions has yielded a spectrum of therapeutic agents. The core causality behind the SAR of these derivatives lies in the interplay between steric bulk and hydrophobic pocket geometry within target proteins[3].
-
Amantadine (1-aminoadamantane): The foundational derivative. The addition of a primary amine provides aqueous solubility at physiological pH, while the adamantane cage provides the necessary lipophilicity to partition into lipid bilayers. Amantadine acts primarily by entering and occluding the pore of the Influenza A M2 proton channel, preventing the acidification of the virion interior required for viral uncoating[4][5].
-
Rimantadine (1-(1-aminoethyl)adamantane): The insertion of a methyl group on the alkyl chain adjacent to the amine increases the molecule's overall lipophilicity and alters its rotational freedom. This slight increase in steric bulk alters its binding orientation within the M2 channel, historically providing a slight edge in antiviral potency and a distinct side-effect profile compared to amantadine[5].
-
Memantine (3,5-dimethyl-1-aminoadamantane): The critical SAR pivot. By directly appending two methyl groups to the adamantane cage at the 3 and 5 positions, the steric footprint of the molecule is significantly expanded. This added bulk creates steric hindrance that reduces its affinity for the narrow M2 channel but perfectly optimizes its fit within the wider pore of the N-methyl-D-aspartate (NMDA) receptor[6].
-
Vildagliptin: Moving beyond ion channels, vildagliptin utilizes the adamantane cage as a bulky, lipophilic "add-on" to precisely fill the S1 hydrophobic pocket of the Dipeptidyl peptidase-4 (DPP-4) enzyme, demonstrating the scaffold's utility in modern antidiabetic drug design[1][4].
Mechanistic Causality: The "Trapping Block"
Why is memantine a successful Alzheimer's drug while high-affinity NMDA antagonists (like MK-801) fail due to severe psychotomimetic toxicity? The causality lies in the off-rate. The 3,5-dimethyl groups of memantine prevent the molecule from binding too tightly deep within the NMDA pore. It acts as an uncompetitive, open-channel blocker with a fast off-rate [6]. It leaves the channel rapidly during normal, transient physiological synaptic transmission but accumulates and blocks the channel during the prolonged, pathological glutamate release associated with excitotoxicity[7].
Caption: Structural evolution of adamantane derivatives and their primary pharmacological targets.
Quantitative Performance Comparison
The following table synthesizes the pharmacological profiles of key adamantane derivatives, highlighting how structural changes dictate target affinity and lipophilicity (LogP).
| Derivative | Structural Modification (vs. Adamantane) | Primary Target | Primary Indication | Approx. IC50 / Ki | LogP (Lipophilicity) |
| Amantadine | + Primary Amine (C1) | M2 Proton Channel | Influenza A / Parkinson's | 16 - 30 µM (M2) | 2.4 |
| Rimantadine | + 1-aminoethyl group (C1) | M2 Proton Channel | Influenza A | 10 - 20 µM (M2) | 2.8 |
| Memantine | + Amine (C1), + Methyls (C3, C5) | NMDA Receptor | Alzheimer's Disease | 1.3 µM (NMDA)[6] | 3.3 |
| Vildagliptin | Adamantyl-amino-acetyl-pyrrolidine | DPP-4 Enzyme | Type 2 Diabetes | 3.5 nM (DPP-4) | 1.2 |
Experimental Methodologies: Validating the SAR
To objectively compare these derivatives, researchers rely on self-validating experimental systems. Static binding assays are insufficient for characterizing drugs like memantine, whose efficacy depends on kinetic rates.
Protocol A: Whole-Cell Patch-Clamp for NMDA Receptor Kinetics
To prove the "fast off-rate" hypothesis of memantine compared to amantadine, researchers must measure the real-time onset and offset kinetics of the channel block[6].
-
Cell Preparation: Acutely isolate hippocampal neurons from rat brains using vibrodissociation to maintain native NMDA receptor subunit compositions.
-
Electrode Fabrication: Pull borosilicate glass capillaries to a tip resistance of 3–5 MΩ. Fill with intracellular solution (e.g., CsF-based to block potassium currents).
-
Whole-Cell Configuration: Achieve a giga-ohm seal on the target neuron and apply brief suction to rupture the membrane, establishing the whole-cell voltage-clamp configuration. Hold the membrane potential at -100 mV.
-
Rapid Concentration-Jump: Use a piezoelectric-driven double-barrel perfusion system. This is critical: the solution exchange must occur within <10 milliseconds to accurately capture the fast kinetics of adamantane derivatives.
-
Drug Application & Acquisition:
-
Control: Apply 100 µM Aspartate (agonist) to elicit a baseline inward NMDA current.
-
Test: Co-apply Aspartate + Memantine (1–16 µM). Record the decay of the current (onset of block).
-
Washout: Rapidly switch back to Aspartate alone to measure the recovery time constant (τ_off), validating the fast off-rate necessary for physiological tolerability.
-
Caption: The uncompetitive, fast off-rate trapping block mechanism of memantine in NMDA receptors.
Protocol B: Two-Electrode Voltage Clamp (TEVC) for M2 Channel Inhibition
Because the M2 protein is a proton channel, standard fluorescence assays are indirect. Expressing M2 in Xenopus oocytes allows for the direct measurement of proton currents, providing a self-validating readout of amantadine/rimantadine pore-blocking efficacy.
-
RNA Preparation: Transcribe wild-type Influenza A M2 cRNA in vitro.
-
Microinjection: Surgically extract oocytes from Xenopus laevis. Inject 10-50 ng of M2 cRNA into the vegetal pole of healthy stage V-VI oocytes. Incubate for 48-72 hours at 18°C to allow for protein translation and membrane trafficking.
-
TEVC Setup: Impale an oocyte with two microelectrodes (voltage-sensing and current-injecting) filled with 3M KCl. Clamp the membrane potential at -60 mV.
-
Activation: Perfuse the recording chamber with a low-pH buffer (pH 5.5). The acidic environment activates the M2 channels, resulting in a measurable inward proton current.
-
Inhibition Measurement: Once the inward current reaches a steady state, perfuse the chamber with pH 5.5 buffer containing the test adamantane derivative (e.g., 100 µM Amantadine). The percentage reduction in the steady-state current directly quantifies the compound's inhibitory potency.
References
- Rigid Adamantane and Cubane Scaffolds as Xenobiotic Frameworks in Medicine. Opast Publisher.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
- Nascent pharmacological advancement in adamantane deriv
- Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
- Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Benchchem.
- Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated r
- EP4005565A1 - Novel uses of adamantane derivatives.
- Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities. PMC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP4005565A1 - Novel uses of adamantane derivatives - Google Patents [patents.google.com]
Beyond 1-Adamantyl: A Comparative Guide to Bulky Carboxyl Protecting Groups
Topic: Alternative Bulky Protecting Groups to 1-Adamantyl Acetate (1-Ad Esters) Content Type: Publish Comparison Guide
Executive Summary
The 1-Adamantyl (1-Ad) ester is a gold standard in organic synthesis for protecting carboxylic acids when extreme steric shielding and acid-mediated removal are required. Its bridgehead tertiary structure suppresses
This guide analyzes high-performance alternatives—tert-Butyl (t-Bu) , Trityl (Trt) , 2-Phenylisopropyl (2-Pp) , and Dicyclopropylmethyl (Dcpm) —providing the technical grounding to select the precise steric and electronic match for your substrate.
Part 1: The Benchmark – 1-Adamantyl (1-Ad)
To select an alternative, we must first quantify the baseline.
-
Structure: Tertiary bridgehead carbocation precursor.
-
Key Mechanism: Cleavage occurs via an
pathway driven by the stability of the 1-adamantyl cation. -
Primary Utility: Prevents aspartimide formation in peptides; shields sterically crowded centers.
-
Limitation: Requires high concentrations of Trifluoroacetic Acid (TFA) for removal, which can degrade acid-sensitive moieties (e.g., glycosidic bonds, acetals).
Part 2: Comparative Analysis of Alternatives
1. The Pragmatic Standard: tert-Butyl (t-Bu) Ester
The most direct alternative to 1-Ad. While slightly less bulky, it shares the tertiary carbon motif and acid-lability profile.
-
Sterics: Significant, but less than 1-Ad.
-
Stability: High stability to base (nucleophiles) and reduction.
-
Cleavage: Acidolytic (TFA, HCl/Dioxane).
-
Verdict: Use t-Bu if 1-Ad is being used solely for acid-cleavage and moderate bulk. It is cost-effective and atom-economical.
2. The Hyper-Bulky & Hyper-Labile: Trityl (Trt) Ester
When 1-Ad fails to provide enough steric cover, or when TFA conditions are too harsh, Trityl is the answer.
-
Sterics: Massive. The three phenyl rings create a "propeller" shield that blocks nucleophilic attack effectively.
-
Stability: Very sensitive to acid.[1]
-
Cleavage: Mild Acid. Can be removed with 1% TFA in DCM or dilute acetic acid, leaving t-Bu and 1-Ad groups intact.
-
Verdict: Use Trt for Orthogonality . It allows deprotection before t-Bu/1-Ad removal.
3. The Tunable "Sweet Spot": 2-Phenylisopropyl (2-Pp) Ester
A hybrid between t-Bu and Trityl. The phenyl group stabilizes the carbocation intermediate more than a methyl (in t-Bu) but less than three phenyls (in Trt).
-
Sterics: Moderate to High.
-
Cleavage: 1-5% TFA. Faster cleavage than t-Bu/1-Ad but more stable than Trt.
-
Verdict: Use 2-Pp when you need mild acid cleavage but Trityl is too bulky or expensive.
4. The Aggregation Breaker: Dicyclopropylmethyl (Dcpm) Ester
A specialized group often used in peptide chemistry to disrupt secondary structure formation (aggregation) due to its unique shape.
-
Sterics: High, comparable to 1-Ad but with different geometry.
-
Cleavage: TFA (Standard acid conditions).
-
Verdict: Use Dcpm specifically for "difficult sequences" in peptide synthesis where 1-Ad solubility or aggregation breaking is insufficient.
Part 3: Quantitative Comparison Matrix
| Feature | 1-Adamantyl (1-Ad) | tert-Butyl (t-Bu) | Trityl (Trt) | 2-Phenylisopropyl (2-Pp) |
| Steric Bulk (Es) | Very High | High | Extreme | High |
| Acid Lability | High (TFA) | High (TFA) | Very High (1% TFA/AcOH) | Moderate-High (1-5% TFA) |
| Base Stability | Excellent | Excellent | Good | Good |
| Cleavage Mechanism | ||||
| Primary Use Case | Steric shielding, Peptide synthesis | General acid-labile protection | Orthogonal mild cleavage | Tuned acid sensitivity |
| Atom Economy | Poor | Good | Very Poor | Moderate |
Part 4: Decision Logic & Mechanism
Figure 1: Selection Workflow for Bulky Protecting Groups
Caption: A logic flow for selecting the optimal bulky protecting group based on acid sensitivity and steric requirements.
Figure 2: Acid-Catalyzed Deprotection Mechanism (
)
Caption: The S_N1 cleavage pathway common to bulky alkyl esters. Rate is determined by carbocation stability (Trt > Ad ≈ t-Bu).
Part 5: Experimental Protocols
Protocol A: Installation of Trityl (Trt) Group
Use Case: When 1-Ad is too difficult to remove later.
-
Reagents: Carboxylic Acid (1.0 eq), Trityl Chloride (Trt-Cl, 1.2 eq), Pyridine (2.0 eq), DCM (Solvent).
-
Procedure:
-
Dissolve carboxylic acid in anhydrous DCM under
. -
Add Pyridine and cool to
. -
Add Trt-Cl portion-wise.
-
Warm to RT and stir for 4–12 h.
-
Workup: Wash with water (avoid acid wash!), dry over
, concentrate. -
Purification: Flash chromatography on silica (pre-treated with 1%
to prevent hydrolysis).
-
Protocol B: Selective Removal of 2-Phenylisopropyl (2-Pp)
Use Case: Orthogonal removal in the presence of t-Bu.
-
Reagents: 1% TFA in DCM, Triethylsilane (TES, 2.0 eq as scavenger).
-
Procedure:
-
Dissolve the protected substrate in DCM.
-
Add TES (scavenger is critical to prevent cation re-attachment).
-
Add TFA dropwise to reach 1% v/v concentration.
-
Stir for 30 min at RT. (Monitor by TLC; t-Bu esters will remain intact).
-
Workup: Quench with saturated
, extract with DCM.
-
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4][5][6][7] Chemical Reviews. Link
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.
-
Strazzolini, P., et al. (2005). "Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters." ResearchGate. Link
-
BenchChem. (2025).[8] "A Guide to Bulky Protecting Groups: Alternatives to 2-Adamantyl Acetate." Link
-
Carpino, L. A., et al. (2003). "The Dicyclopropylmethyl (Dcpm) Peptide Backbone Protectant."[7] Journal of Organic Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fiveable.me [fiveable.me]
- 3. Protective Groups [organic-chemistry.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. media.neliti.com [media.neliti.com]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. The Dicyclopropylmethyl (Dcpm) Peptide Backbone Protectant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Kinetic studies of the hydrolysis of different adamantyl esters
Kinetic Studies of the Hydrolysis of Different Adamantyl Esters
Executive Summary: The Bridgehead Imperative
In the realm of prodrug design and physical organic chemistry, adamantyl esters represent a unique class of substrates. Unlike simple alkyl esters (e.g., ethyl acetate), which hydrolyze via predictable acyl-oxygen cleavage (
Key Insight: The hydrolysis of 1-adamantyl esters is not governed by nucleophilic attack at the carbonyl carbon (the standard ester pathway). Instead, it is driven by the stability of the bridgehead carbocation , shifting the mechanism to alkyl-oxygen cleavage (
Mechanistic Framework
To interpret kinetic data correctly, one must distinguish between the competing pathways.
The Pathway (1-Adamantyl Dominance)
Under neutral or acidic solvolytic conditions, 1-adamantyl carboxylates undergo unimolecular ionization.[1] The rigid adamantane cage prevents backside nucleophilic attack (
-
Step 1 (Rate Limiting): Protonation (if acid is present) followed by heterolysis of the alkyl-oxygen bond.[1]
-
Intermediate: The 1-adamantyl cation is tertiary and relatively stable, though it cannot planarize fully due to the cage.
-
Step 2: Rapid capture by water.[1]
The Pathway (Steric Inhibition)
Under basic conditions, hydrolysis requires nucleophilic attack at the carbonyl carbon.[1] The bulky adamantyl group acts as a "shield," significantly retarding this pathway compared to methyl or ethyl esters.
Diagram 1: Mechanistic Divergence
Caption: Divergence of hydrolysis mechanisms. 1-Adamantyl esters favor the upper AAL1 pathway due to cation stability.
Comparative Kinetic Analysis
The following data synthesizes solvolysis rates in aqueous ethanol (80% EtOH), a standard reference solvent.
1-Adamantyl vs. 2-Adamantyl vs. tert-Butyl[1]
| Substrate | Relative Rate ( | Mechanism | Activation Entropy ( |
| 1-Adamantyl Acetate | 1.0 (Reference) | Positive ( | |
| 2-Adamantyl Acetate | ~ | Mixed / | Negative ( |
| tert-Butyl Acetate | ~ 0.5 - 2.0* | Positive ( | |
| Methyl Acetate | N/A (Different Mech) | Large Negative (Associative) |
-
1-Ad vs. 2-Ad: The 1-adamantyl ester is orders of magnitude more reactive in solvolysis.[1][2] The 2-adamantyl cation is secondary and significantly less stable.[2] Furthermore, the 2-position allows for some nucleophilic solvent assistance (
), but the rate remains sluggish. -
1-Ad vs. tert-Butyl: While both form tertiary cations, tert-butyl acetate is often slightly faster in pure water due to better solvation of the planar transition state. The rigid adamantyl cage prevents the solvent from effectively organizing around the developing charge (steric inhibition of solvation).
Effect of Leaving Group
The rate of the
| Leaving Group | Approx. Relative Rate | Notes |
| Trifluoroacetate | Excellent leaving group; rapid solvolysis.[1] | |
| Tosylate | Often too fast to measure without stopped-flow.[1] | |
| Formate | 50 | Faster than acetate due to less steric bulk in the acyl portion. |
| Acetate | 1 | Standard reference.[1][2] |
| Benzoate | 0.2 | Slower due to conjugation stabilizing the ground state. |
Experimental Protocol: Conductometric Kinetic Study
This protocol is designed for the solvolysis of 1-adamantyl acetate in 80% aqueous ethanol. Since the reaction produces acetic acid (weak) and 1-adamantanol, conductometry is the most precise method for monitoring the generation of ions (protons) over time.
Reagents & Equipment
-
Substrate: 1-Adamantyl Acetate (Purified by recrystallization).[1]
-
Solvent: Ethanol (Absolute) and HPLC-grade Water.[1]
-
Apparatus: Digital Conductometer with a dip-type cell (K = 1.0 cm⁻¹).[1]
-
Thermostat: Water bath maintained at 25.0°C ± 0.1°C.
Step-by-Step Methodology
-
Solvent Preparation: Prepare 100 mL of 80% (v/v) ethanol/water mixture. Degas by sonication to prevent bubble formation on electrode surfaces.[1]
-
Baseline Stabilization: Place 40 mL of the solvent into the reaction vessel. Insert the conductivity probe and allow thermal equilibration (approx. 15 mins) until the conductance reading is stable.
-
Initiation: Inject 200 µL of a 0.1 M stock solution of 1-adamantyl acetate (dissolved in pure ethanol) into the reaction vessel. Start the timer (
) immediately.[1]-
Note: The final concentration should be approx
M to ensure infinite dilution behavior.[1]
-
-
Data Acquisition: Record conductance (
) at 30-second intervals for the first 10 minutes, then every 5 minutes. -
Infinity Reading: Heat the remaining solution to 50°C for 1 hour to force completion, then cool back to 25.0°C to measure
.
Calculation
The reaction follows first-order kinetics. Calculate the rate constant (
Diagram 2: Experimental Workflow
Caption: Conductometric workflow for determining solvolysis rate constants.
References
-
BenchChem Technical Support. (2025).[1][2] A Comparative Analysis of the Reactivity of 1-Adamantyl Acetate and 2-Adamantyl Acetate in Solvolysis Reactions. BenchChem. Link
-
Bentley, T. W., & Carter, G. E. (1982).[1] The
Spectrum.[1] Solvolytic mechanisms of tertiary and secondary substrates. Journal of the American Chemical Society.[3] Link[1] -
Kevill, D. N., & D'Souza, M. J. (2001).[1] Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. Journal of Physical Organic Chemistry. Link[1]
-
Takeuchi, K., et al. (1998).[1] Concentrated salt effects on the rates of solvolyses involving carbocations as reaction intermediates. Journal of the Chemical Society, Perkin Transactions 2. Link
-
Gronert, S. (2001).[1] Evidence against nucleophilic solvent participation in the tert-butyl chloride transition state and for increased hydrogen bond donation to the 1-adamantyl chloride solvolysis transition state. Journal of the American Chemical Society.[3] Link[1][3]
Sources
Safety Operating Guide
Personal protective equipment for handling 1-Adamantyl acetate
Executive Summary & Risk Context
1-Adamantyl acetate (CAS: 22635-62-7) presents a unique safety profile often underestimated in standard organic synthesis.[1] While classified primarily as an irritant, its physical properties dictate a specific handling protocol.
The Critical Hazard Variable: Melting Point (31–32 °C) Unlike high-melting adamantane precursors, 1-Adamantyl acetate exists on the thermodynamic edge between solid and liquid at room temperature.[1]
-
The Risk: Solid crystals may liquefy immediately upon contact with human skin (37 °C).
-
The Consequence: Liquid phase organic esters permeate nitrile gloves significantly faster than solids. The "lipophilic bullet" nature of the adamantane cage facilitates rapid dermal absorption, potentially carrying the acetate moiety or dissolved impurities across the blood-brain barrier (BBB).
Core Directive: Treat this compound as a liquid hazard for all Personal Protective Equipment (PPE) decisions, even when handling the solid.
Hazard Identification & Toxicology[1]
-
GHS Classification: Warning[1]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
-
-
Mechanistic Insight: The adamantyl group is highly lipophilic (LogP > 2.5). This hydrophobicity allows the molecule to intercalate into lipid bilayers of cell membranes. While not acutely toxic like cyanides, the enhanced bioavailability means "minor" splashes can result in higher systemic loads than comparable polar esters.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Phase-Change" risk assessment.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand Protection | Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil) | Permeation Defense: 1-Adamantyl acetate melts on skin contact.[1] Single nitrile layers may degrade or allow permeation of the resulting oil within minutes. Double gloving provides a sacrificial outer layer and a visual breach indicator. |
| Ocular | Safety Glasses with Side Shields (Standard)Chemical Goggles (If heating) | Crystalline shards can mechanically injure the cornea. If warming the compound to liquid for transfer (see Protocol), goggles are mandatory to prevent thermal/chemical splash. |
| Respiratory | Fume Hood (Primary) N95 (Secondary/Emergency) | Volatility is low at RT, but the low melting point can generate vapors if the flask is held or heated. All open-vessel manipulations must occur under LEV (Local Exhaust Ventilation).[1] |
| Body | Cotton/Poly Lab Coat Closed-toe shoes | Standard barrier protection.[1] Synthetic fabrics (polyester) should be avoided if using flammable co-solvents (e.g., Hexanes, Et2O) due to static discharge risks. |
PPE Decision Logic
The following diagram illustrates the decision-making process for PPE based on the operational state of the chemical.
Operational Protocol: Weighing & Transfer
Due to the 31–32 °C melting point, static weighing of the solid can be frustrating (sticky solid). The "Melt-Transfer" method is scientifically superior for accuracy and containment.
Method A: The Melt-Transfer (Recommended)
This method eliminates static charge issues and reduces dust generation.
-
Preparation: Place the original container of 1-Adamantyl acetate in a warm water bath (35–40 °C) for 5–10 minutes. Ensure the cap is sealed to prevent water ingress.
-
Verification: Visually confirm the solid has turned to a clear, viscous oil.
-
Tare: Place your receiving reaction flask on the balance and tare.
-
Transfer: Using a pre-warmed glass Pasteur pipette, transfer the liquid acetate directly into the flask.
-
Note: Plastic pipette tips may leach plasticizers into the lipophilic adamantane oil; glass is preferred.
-
-
Solidification: The material will re-solidify upon hitting the cooler glass of the receiving flask. This is normal.
Method B: Solid Handling (Small Scale < 100mg)[1]
-
Tools: Use a stainless steel spatula. Avoid plastic spatulas (static risk).
-
Technique: Do not hold the weighing boat in your palm; body heat will melt the bottom layer of the solid, causing it to stick to the boat, leading to inaccurate yields. Use tweezers or place the boat directly on the balance.
Emergency Response & Spill Management
Exposure Response[1][3][4]
-
Skin Contact: IMMEDIATELY wash with soap and lukewarm water.
-
Why? Cold water may freeze the compound on your skin, trapping it against the pores. Hot water opens pores, increasing absorption. Lukewarm emulsifies the oil without accelerating permeation.
-
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist if irritation persists (mechanical abrasion from re-solidified crystals is possible).
Spill Cleanup Workflow
Disposal Strategy
Adamantane derivatives are persistent in the environment and toxic to aquatic life due to bioaccumulation potential.
-
Segregation: Do NOT dispose of down the drain.
-
Waste Stream: Classify as "Non-Halogenated Organic Solvent Waste" (High BTU).
-
Even if solid, it is compatible with solvent waste streams as it will dissolve in the carrier solvents (Acetone/DCM).
-
-
Container: High-density polyethylene (HDPE) or Glass.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519973, 1-Adamantyl acetate. Retrieved from [Link][1]
-
Organic Syntheses (2010). Synthesis of Tri-(1-adamantyl)phosphine. (Procedure notes melting point of 1-Adamantyl acetate at 31-32°C).[1][3] Retrieved from [Link]
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.[4][5] (Discusses lipophilicity and membrane permeability). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
